1,7-Dibromoheptane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,7-dibromoheptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14Br2/c8-6-4-2-1-3-5-7-9/h1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWSZGCVEZRFBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCBr)CCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6063519 | |
| Record name | Heptane, 1,7-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6063519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4549-31-9 | |
| Record name | 1,7-Dibromoheptane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4549-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Heptane, 1,7-dibromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004549319 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,7-Dibromoheptane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56149 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Heptane, 1,7-dibromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Heptane, 1,7-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6063519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,7-dibromoheptane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.647 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 1,7-Dibromoheptane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 1,7-dibromoheptane. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors where this compound is utilized.
Core Physical Properties of this compound
This compound is a colorless to light yellow liquid at room temperature.[1] It is an important intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and liquid crystalline materials.[2][3] A summary of its key physical properties is provided in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C7H14Br2 | [3] |
| Molecular Weight | 257.99 g/mol | [3] |
| Density | 1.51 g/mL at 25 °C | [1] |
| Boiling Point | 255 °C | [1] |
| Melting Point | -41.7 °C | |
| Refractive Index | 1.503 (at 20 °C) | [1] |
| Flash Point | >110 °C (>230 °F) | [1] |
| Vapor Pressure | 0.0172 mmHg at 25 °C | [4] |
| Solubility | Insoluble in water. Soluble in organic solvents. | |
| Appearance | Colorless to light yellow liquid | [1] |
Experimental Protocols for Determination of Physical Properties
While specific experimental records for this compound are not publicly detailed, the following are generalized, standard laboratory protocols for determining the key physical properties of a liquid compound such as this.
Determination of Boiling Point (Microscale Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common microscale method for its determination is as follows:
-
Sample Preparation: A small amount of this compound (a few drops) is placed into a small test tube or a capillary tube that is sealed at one end.
-
Apparatus Setup: A thermometer is attached to the test tube, ensuring the bulb is level with the sample. This assembly is then placed in a heating bath (e.g., a beaker of water or oil). A smaller, inverted capillary tube is also placed inside the test tube containing the sample.
-
Heating and Observation: The heating bath is gently heated. As the temperature rises, a stream of bubbles will be observed emerging from the inverted capillary tube.
-
Boiling Point Determination: Heating is discontinued (B1498344) when a steady stream of bubbles is observed. The liquid will begin to cool, and the point at which the liquid is drawn back into the inverted capillary tube is recorded as the boiling point.[5]
Determination of Density
Density is the mass of a substance per unit volume. For a liquid like this compound, it can be determined using a pycnometer or a volumetric flask.
-
Mass of Empty Container: The mass of a clean, dry pycnometer or a small volumetric flask is accurately measured.
-
Mass of Container with Water: The container is filled with deionized water to a calibrated mark, and its mass is measured again. The temperature of the water is also recorded.
-
Mass of Container with Sample: The container is emptied, dried, and then filled with this compound to the same calibrated mark. The mass is measured once more.
-
Calculation: The density of water at the recorded temperature is known. The volume of the container can be calculated from the mass of the water. The density of this compound is then calculated by dividing the mass of the sample by the determined volume.[6]
Determination of Refractive Index
The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a substance. It is a characteristic property of a substance.
-
Instrument Calibration: An Abbe refractometer is calibrated using a standard liquid with a known refractive index.
-
Sample Application: A few drops of this compound are placed on the prism of the refractometer.
-
Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
Reading: The refractive index is read from the instrument's scale. The temperature is also noted, as the refractive index is temperature-dependent.
Determination of Solubility
Solubility is the ability of a substance (solute) to dissolve in a solvent.
-
Sample and Solvent: A small, measured amount of this compound (e.g., a few drops) is added to a test tube containing a measured volume of a solvent (e.g., water, ethanol, cyclohexane).
-
Mixing: The mixture is agitated or vortexed to ensure thorough mixing.
-
Observation: The mixture is observed to see if the this compound dissolves completely (miscible), forms a separate layer (immiscible), or partially dissolves (partially miscible). This can be repeated with various solvents to determine its solubility profile.[7][8]
Experimental Workflow: Synthesis of this compound
This compound can be synthesized from 1,7-heptanediol (B42083) via a nucleophilic substitution reaction. The following diagram illustrates a typical experimental workflow for this synthesis.[2]
Caption: A typical workflow for the synthesis of this compound.
References
1,7-Dibromoheptane molecular weight and formula
An In-Depth Technical Guide to 1,7-Dibromoheptane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental physicochemical properties of this compound, a key bifunctional alkylating agent used in various synthetic applications, including the synthesis of polymers and other organic intermediates.
Physicochemical and Identification Data
The core quantitative and identifying data for this compound are summarized in the table below for ease of reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₄Br₂ | [1][2][3][4] |
| Linear Formula | Br(CH₂)₇Br | [3][5] |
| Molecular Weight | 257.99 g/mol | [2][3][4][5] |
| CAS Registry Number | 4549-31-9 | [1][2][3][4][5] |
| IUPAC Name | This compound | [2] |
| Synonyms | Heptamethylene dibromide, Dibromo-1,7 heptane | [1][2][4] |
| Appearance | Liquid | [5] |
| Density | 1.51 g/mL at 25 °C | [5] |
| Boiling Point | 255 °C | [5] |
| Refractive Index | n20/D 1.503 | [5] |
| InChI | 1S/C7H14Br2/c8-6-4-2-1-3-5-7-9/h1-7H2 | [1][2][5] |
| InChIKey | LVWSZGCVEZRFBT-UHFFFAOYSA-N | [1][2][5] |
Experimental Protocols
This compound is a chemical reagent and building block. As such, it does not have intrinsic experimental protocols. Instead, it is utilized within protocols for the synthesis of more complex molecules. For instance, it has been used in the synthesis of random thermotropic liquid crystalline copolyethers and ternary copolyethers.[5] Detailed experimental methodologies are specific to each reaction and would be found in the primary literature describing such syntheses. Researchers should consult scientific databases and peer-reviewed journals for specific protocols detailing the use of this compound as a reactant, including reaction conditions, stoichiometry, and purification methods.
Logical Relationship Diagram
The following diagram illustrates the core relationships between the primary identifiers and chemical formulas of this compound.
Caption: Logical map of this compound's core identifiers.
References
Synthesis of 1,7-Dibromoheptane from 1,7-Heptanediol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 1,7-dibromoheptane from 1,7-heptanediol (B42083), a crucial transformation in the production of various pharmaceutical intermediates and advanced materials.[1][2] this compound serves as a versatile building block in organic synthesis, particularly in the construction of chiral macrocyclic ligands, long-chain fatty alcohols, and cationic surfactants.[1] Its application extends to the synthesis of thermotropic liquid crystalline materials, where it is used as a monomer to create polymers with specific mesophases for display technology and optical devices.[2][3] This document outlines the primary synthetic methodologies, presents quantitative data in a structured format, and provides detailed experimental protocols.
Core Synthetic Methodologies
The conversion of 1,7-heptanediol to this compound primarily involves the substitution of the hydroxyl groups with bromide ions. The two most common and effective methods employ either hydrobromic acid with an acid catalyst or phosphorus tribromide.
Reaction with Hydrobromic Acid
The reaction of 1,7-heptanediol with hydrobromic acid, typically in the presence of a strong acid catalyst like sulfuric acid, proceeds via a consecutive SN2 reaction mechanism.[1] The first step, the formation of the intermediate 7-bromo-1-heptanol, is the rate-determining (slow) step.[1] The subsequent conversion of the intermediate to this compound is a faster process.[1]
The overall reaction scheme is as follows:
HO-(CH₂)₇-OH + 2 HBr → Br-(CH₂)₇-Br + 2 H₂O
Factors such as reaction time, temperature, and catalyst concentration significantly influence the yield and purity of the final product. To enhance reaction rates and yields, phase transfer catalysts and microwave irradiation have been explored.[4]
Reaction with Phosphorus Tribromide
A widely used method for converting primary alcohols to alkyl bromides is the reaction with phosphorus tribromide (PBr₃). This reaction is generally clean and efficient, offering a reliable route to this compound. The reaction proceeds by the formation of a phosphorus ester, which is then displaced by a bromide ion.
The overall reaction scheme is:
3 HO-(CH₂)₇-OH + 2 PBr₃ → 3 Br-(CH₂)₇-Br + 2 H₃PO₃
This method often provides good yields, though careful control of the reaction conditions, such as temperature, is necessary to minimize side reactions.
Quantitative Data Summary
The following tables summarize the quantitative data for the synthesis of this compound from 1,7-heptanediol using the two primary methods.
Table 1: Synthesis of this compound using Phosphorus Tribromide
| Parameter | Value |
| Starting Material | 1,7-Heptanediol |
| Reagent | Phosphorus Tribromide (PBr₃) |
| Solvent | Diethyl ether |
| Catalyst | Triethylamine (B128534) (two drops) |
| Temperature | 0°C |
| Reactant Quantities | 1,7-Heptanediol: 80.0 g (605.0 mmol)PBr₃: 75.0 g (277.1 mmol) |
| Reaction Time | Overnight |
| Yield | 48% (75.0 g) |
Data sourced from patent WO2019/175873.[5]
Experimental Protocols
Protocol 1: Synthesis of this compound using Phosphorus Tribromide
This protocol is adapted from the procedure described in patent WO2019/175873.[5]
Materials:
-
1,7-Heptanediol (80.0 g, 605.0 mmol)
-
Phosphorus tribromide (75.0 g, 277.1 mmol)
-
Diethyl ether (1000 mL)
-
Triethylamine
-
Ice (200.0 g)
Equipment:
-
Round-bottom flask
-
Stirring apparatus
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
To a solution of 1,7-heptanediol (80.0 g, 605.0 mmol) in diethyl ether (1000 mL) in a round-bottom flask, add two drops of triethylamine with stirring at 0°C.
-
Slowly add phosphorus tribromide (75.0 g, 277.1 mmol) to the reaction mixture over a period of 1.5 hours, maintaining the temperature at 0°C.
-
Allow the reaction mixture to stir overnight, gradually warming to room temperature.
-
Pour the reaction mixture onto ice (200.0 g).
-
Separate the ether layer and evaporate the solvent using a rotary evaporator.
-
Purify the residue by distillation under vacuum in an oil pump to yield this compound (75.0 g, 291.0 mmol, 48% yield).[5]
Protocol 2: General Procedure for Synthesis using Hydrobromic Acid
This is a general protocol based on the principles of the reaction.[1][4]
Materials:
-
1,7-Heptanediol
-
48% Hydrobromic acid
-
Concentrated Sulfuric acid (catalyst)
-
Ethyl acetate (B1210297) (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine 1,7-heptanediol, an excess of 48% hydrobromic acid, and a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and monitor the reaction progress by a suitable method (e.g., TLC or GC).
-
After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic phases and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation.
Process Visualization
The following diagram illustrates the general workflow for the synthesis of this compound from 1,7-heptanediol.
Caption: General workflow for the synthesis of this compound.
References
solubility of 1,7-Dibromoheptane in organic solvents
An In-depth Technical Guide on the Solubility of 1,7-Dibromoheptane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on a theoretical solubility profile based on the molecular structure of this compound and the principle of "like dissolves like." Furthermore, a detailed experimental protocol for the quantitative determination of its solubility via the gravimetric method is provided, empowering researchers to generate precise data. This guide includes a workflow diagram to visually represent the experimental procedure.
Introduction
This compound (C₇H₁₄Br₂) is a linear haloalkane with bromine atoms at both ends of a seven-carbon chain. It serves as a versatile building block in organic synthesis, particularly in the formation of polymers and other complex molecules. A thorough understanding of its solubility in various organic solvents is crucial for its effective use in reaction chemistry, purification processes, and formulation development. This guide addresses the theoretical and practical aspects of this compound's solubility.
Theoretical Solubility Profile
The solubility of a compound is primarily governed by its intermolecular interactions with the solvent.[1] The principle of "like dissolves like" suggests that nonpolar or weakly polar solutes will dissolve in nonpolar or weakly polar solvents, while polar solutes dissolve in polar solvents.[2][3]
Molecular Structure and Polarity of this compound
This compound consists of a nonpolar seven-carbon alkyl chain, which constitutes the bulk of the molecule. The two terminal carbon-bromine (C-Br) bonds are polar due to the difference in electronegativity between carbon and bromine. However, the symmetrical placement of these bonds on a flexible chain results in a molecule with a very low overall dipole moment, making it predominantly nonpolar in character. The primary intermolecular forces for this compound are London dispersion forces.
Predicted Solubility in Organic Solvents
Based on its predominantly nonpolar nature, the solubility of this compound in various classes of organic solvents can be predicted as follows:
-
High Solubility in Nonpolar Solvents: this compound is expected to be highly soluble in nonpolar solvents. The energy required to break the intermolecular forces within the solute and the solvent is comparable to the energy released when new solute-solvent interactions are formed.[4][5] Examples of such solvents include hexane, cyclohexane, toluene, and carbon tetrachloride.
-
Moderate to Good Solubility in Polar Aprotic Solvents: It is likely to be soluble in many polar aprotic solvents like diethyl ether, tetrahydrofuran (B95107) (THF), and dichloromethane.[6] While these solvents have dipole moments, they can also engage in significant London dispersion forces with the alkyl chain of this compound.
-
Low to Very Low Solubility in Polar Protic Solvents: Solubility is expected to be low in polar protic solvents such as methanol, ethanol, and water.[7][8] The strong hydrogen bonds between these solvent molecules are energetically expensive to break to accommodate the largely nonpolar this compound molecule. The energy released from the new, weaker interactions would not be sufficient to overcome this energy barrier.[7]
The following table summarizes the predicted qualitative solubility of this compound.
| Solvent Class | Examples | Predicted Solubility | Primary Intermolecular Forces |
| Nonpolar Aprotic | Hexane, Toluene, Cyclohexane | High | London Dispersion |
| Polar Aprotic | Diethyl Ether, Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | Moderate to High | London Dispersion, Dipole-Dipole |
| Polar Aprotic (High Polarity) | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Moderate to Low | London Dispersion, Dipole-Dipole |
| Polar Protic | Methanol, Ethanol, Water | Low to Insoluble | Hydrogen Bonding, Dipole-Dipole |
Experimental Protocol: Quantitative Solubility Determination
To obtain precise solubility values, a direct experimental measurement is necessary. The gravimetric method is a straightforward and reliable technique for determining the solubility of a non-volatile solute like this compound in a volatile organic solvent.[9][10]
Principle
An excess amount of this compound is mixed with a specific organic solvent at a constant temperature until the solution becomes saturated and equilibrium is established. A known mass of the saturated solution is then carefully weighed, the volatile solvent is removed by evaporation, and the remaining mass of the this compound solute is determined.[10]
Apparatus and Materials
-
This compound (solute)
-
Organic solvents of interest (e.g., hexane, ethanol, acetone)
-
Analytical balance (accurate to ±0.0001 g)
-
Thermostatic shaker bath or magnetic stirrer with a hotplate
-
Temperature-controlled oven or vacuum oven
-
Glass vials with screw caps (B75204) (e.g., 20 mL)
-
Glass pipettes or syringes
-
Pre-weighed evaporating dishes or beakers
-
Filtration apparatus (syringe filters, 0.45 µm pore size, compatible with the solvent)
Procedure
-
Preparation: Add an excess amount of this compound to a glass vial containing a known volume (e.g., 10 mL) of the chosen organic solvent. An excess is confirmed by the presence of undissolved liquid this compound.
-
Equilibration: Seal the vial tightly and place it in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.
-
Sampling: After equilibration, stop the agitation and allow the undissolved solute to settle. Carefully draw a known volume of the clear, saturated supernatant into a syringe fitted with a solvent-compatible filter to remove any undissolved micro-droplets.
-
Weighing the Saturated Solution: Dispense a portion of the filtered saturated solution (e.g., 5 mL) into a pre-weighed evaporating dish. Immediately record the total mass of the dish and the solution (M_total).
-
Solvent Evaporation: Place the evaporating dish in a temperature-controlled oven set to a temperature that is sufficient to evaporate the solvent but well below the boiling point of this compound (Boiling Point: ~255 °C). A vacuum oven can be used to accelerate drying at a lower temperature. Continue heating until all the solvent has evaporated and a constant mass is achieved.
-
Weighing the Solute: Cool the evaporating dish in a desiccator to prevent moisture absorption, and then weigh it. Record the final mass of the dish containing the dry this compound residue (M_final).
Calculation of Solubility
The solubility can be expressed in various units. A common expression is grams of solute per 100 grams of solvent.
-
Mass of Saturated Solution (M_solution):
-
M_solution = M_total - M_dish (where M_dish is the initial mass of the empty evaporating dish)
-
-
Mass of Solute (M_solute):
-
M_solute = M_final - M_dish
-
-
Mass of Solvent (M_solvent):
-
M_solvent = M_solution - M_solute
-
-
Solubility (S):
-
S (g / 100 g solvent) = (M_solute / M_solvent) * 100
-
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
This compound may cause skin and eye irritation. Avoid direct contact.
-
Organic solvents are often flammable. Avoid open flames and sources of ignition.
Visualization of Experimental Workflow
The following diagram illustrates the logical steps of the gravimetric method for determining the solubility of this compound.
Caption: Workflow for Gravimetric Solubility Determination.
Conclusion
While quantitative solubility data for this compound is not widely published, a strong theoretical understanding of its molecular structure allows for reliable qualitative predictions. It is expected to be highly soluble in nonpolar organic solvents and progressively less soluble in more polar solvents, with very low solubility in polar protic solvents like water and alcohols. For applications requiring precise solubility values, the detailed gravimetric experimental protocol provided in this guide offers a robust and accessible method for generating this critical data.
References
- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 2. Why haloalkanes are easily dissolved in organic solvent | Filo [askfilo.com]
- 3. Khan Academy [khanacademy.org]
- 4. Answer the following:i Haloalkanes easily dissolve in organic solvents why?ii What is known as a racemic mixture? Give an example.iii Of the two bromoderivatives C6H5CHCH3Br and C6H5CHC6H5Br which one is more reactive in SN1 substitution reaction and why? [doubtnut.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. echemi.com [echemi.com]
- 8. youtube.com [youtube.com]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. pharmajournal.net [pharmajournal.net]
Spectroscopic Analysis of 1,7-Dibromoheptane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 1,7-dibromoheptane. This document details the characteristic spectral features, presents quantitative data in a structured format, and outlines the experimental protocols for data acquisition.
Introduction
This compound (C₇H₁₄Br₂) is a linear haloalkane that serves as a versatile building block in organic synthesis. Its bifunctional nature, with bromine atoms at the terminal positions, allows for a variety of chemical transformations, making it a valuable precursor in the synthesis of pharmaceuticals and other complex organic molecules. Accurate spectroscopic characterization is crucial for confirming the identity and purity of this compound in research and development settings. This guide focuses on two primary spectroscopic techniques: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Spectroscopic Data
The following sections present the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra are essential for structural confirmation.
2.1.1. ¹H NMR Data
The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the different methylene (B1212753) (CH₂) groups in the aliphatic chain. The chemical shifts are influenced by the proximity of the electronegative bromine atoms.
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Br-CH₂ -CH₂-CH₂- | 3.41 | Triplet | 4H |
| Br-CH₂-CH₂ -CH₂- | 1.86 | Quintet | 4H |
| Br-CH₂-CH₂-CH₂ - | 1.45 | Quintet | 4H |
| -(CH₂)₃-CH₂ -(CH₂)₃- | 1.35 | Quintet | 2H |
Note: The assignments are based on the expected deshielding effects of the bromine atoms.
2.1.2. ¹³C NMR Data
The carbon NMR spectrum provides information on the different carbon environments within the molecule.
| Assignment | Chemical Shift (δ, ppm) |
| C H₂-Br | 33.8 |
| -C H₂-CH₂Br | 32.7 |
| -C H₂-CH₂CH₂Br | 28.5 |
| -CH₂-C H₂-CH₂- | 26.1 |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorptions corresponding to C-H and C-Br bond vibrations.
| Frequency (cm⁻¹) | Intensity | Assignment |
| 2930 - 2855 | Strong | C-H stretching (alkane CH₂) |
| 1465 | Medium | C-H bending (scissoring) |
| 1255 | Medium | C-H bending (wagging) |
| 645 | Strong | C-Br stretching |
Experimental Protocols
The following are detailed methodologies for the acquisition of NMR and IR spectra of this compound.
NMR Spectroscopy Protocol
3.1.1. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 20-30 mg of this compound directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard to the NMR tube. One specific protocol suggests using 0.04 mL of this compound in 0.5 mL of CDCl₃.[1]
-
Homogenization: Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.
3.1.2. Instrument Parameters (¹H NMR)
-
Spectrometer: 400 MHz NMR Spectrometer
-
Pulse Sequence: Standard single-pulse sequence
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16
-
Spectral Width: 0-10 ppm
-
Temperature: 298 K
3.1.3. Instrument Parameters (¹³C NMR)
-
Spectrometer: 100 MHz NMR Spectrometer
-
Pulse Sequence: Proton-decoupled single-pulse sequence
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 512-1024
-
Spectral Width: 0-220 ppm
-
Temperature: 298 K
Infrared (IR) Spectroscopy Protocol
The IR spectrum of this compound is typically recorded as a neat liquid.
3.2.1. Sample Preparation
-
Salt Plate Preparation: Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.
-
Sample Application: Place one to two drops of neat this compound onto the center of one salt plate.
-
Assembly: Carefully place the second salt plate on top of the first, creating a thin liquid film between them. Avoid introducing air bubbles.
-
Mounting: Place the assembled salt plates into the spectrometer's sample holder.
3.2.2. Instrument Parameters (FTIR)
-
Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer
-
Technique: Transmission (Neat)
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
Background: A background spectrum of the empty sample holder with clean salt plates should be collected prior to the sample scan.
Visualizations
The following diagrams illustrate the workflow of spectroscopic analysis and the molecular structure of this compound.
Caption: Workflow for NMR and IR spectroscopic analysis of this compound.
Caption: Molecular structure of this compound with ¹H and ¹³C NMR assignments.
References
A Technical Guide to the Commercial Availability and Purity of 1,7-Dibromoheptane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability and purity of 1,7-Dibromoheptane (CAS No. 4549-31-9), a key intermediate in various synthetic applications, including the development of novel therapeutics. This document is intended to assist researchers, scientists, and drug development professionals in sourcing high-quality this compound and understanding its purity profile.
Commercial Availability
This compound is readily available from a multitude of chemical suppliers worldwide. It is typically offered in various quantities, ranging from grams for research and development purposes to kilograms for bulk manufacturing. The compound is generally stocked by major chemical suppliers and can be shipped promptly.
Table 1: Prominent Suppliers of this compound
| Supplier | Available Purities | Typical Quantities |
| Sigma-Aldrich (MilliporeSigma) | 97% | 10g, bulk quantities available upon request[1] |
| TCI America | >98.0% (GC)[2][3] | 10g, 25g[3] |
| Alfa Chemistry | 98% | Inquiry for 100g, 1kg |
| US Biological Life Sciences | Highly Purified | 2.5g, 10g[4] |
| BLD Pharm | --- | Online Orders |
| Sarchem Labs | --- | Wholesale & Retail |
| Fisher Scientific | ≥98.0% (GC) | 10g, 25g[3] |
Purity and Impurity Profile
The purity of commercially available this compound is typically high, with most suppliers offering grades of 97% or greater. The most common analytical method cited for purity assessment is Gas Chromatography (GC).
Table 2: Purity Specifications from Major Suppliers
| Supplier | Purity Specification | Analytical Method |
| Sigma-Aldrich | 97%[5] | Not specified |
| TCI America | >98.0%[2][3] | GC[2][3] |
| Fisher Scientific | ≥98.0%[3] | GC[3] |
| Amerigo Scientific | 97%[6] | Buyer assumes responsibility to confirm |
Potential impurities in this compound can arise from the synthetic route used for its manufacture. A common synthesis involves the reaction of 1,7-heptanediol (B42083) with a brominating agent such as hydrobromic acid or phosphorus tribromide.[7][8] Therefore, potential impurities could include unreacted starting material (1,7-heptanediol), the intermediate 7-bromo-1-heptanol, and other isomeric dibromoalkanes. It is crucial for researchers to obtain and review the Certificate of Analysis (CoA) from the supplier to understand the specific impurity profile of a given batch.
Experimental Protocols
While detailed, step-by-step experimental protocols for the purification of this compound are not extensively published in readily accessible literature, standard laboratory techniques can be applied. For applications requiring exceptionally high purity, fractional distillation under reduced pressure is a suitable method for removing less volatile impurities. Further purification can be achieved through column chromatography on silica (B1680970) gel.
The analysis of this compound purity is routinely performed using Gas Chromatography (GC). For structural confirmation and identification of potential impurities, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are indispensable tools. Some suppliers, like BLD Pharm, may provide access to analytical data such as NMR, HPLC, and LC-MS for their products.[9]
Logical Workflow for Procurement and Quality Verification
The following diagram illustrates a typical workflow for sourcing and verifying the quality of this compound for research and development.
Caption: Procurement and Quality Verification Workflow for this compound.
References
- 1. alkalisci.com [alkalisci.com]
- 2. This compound | 4549-31-9 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 3. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. This compound suppliers USA [americanchemicalsuppliers.com]
- 5. 1,7-二溴庚烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound (97%) - Amerigo Scientific [amerigoscientific.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. asianpubs.org [asianpubs.org]
- 9. 4549-31-9|this compound|BLD Pharm [bldpharm.com]
1,7-Dibromoheptane: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction:
1,7-Dibromoheptane, a linear bifunctional organobromine compound, has emerged as a valuable and versatile building block in organic synthesis. Its seven-carbon chain, flanked by two reactive bromine atoms, provides a flexible scaffold for the construction of a diverse array of molecular architectures. This technical guide delves into the core applications of this compound, providing detailed experimental protocols, quantitative data, and mechanistic insights relevant to researchers in academia and the pharmaceutical industry. Its utility spans the synthesis of advanced materials, such as liquid crystalline polymers, the formation of complex heterocyclic scaffolds, and the construction of key intermediates for drug discovery.
Physicochemical Properties
A clear, colorless liquid at room temperature, this compound possesses properties that make it a useful reagent in a variety of reaction conditions. A summary of its key physicochemical data is presented in Table 1.
| Property | Value |
| Molecular Formula | C₇H₁₄Br₂ |
| Molecular Weight | 257.99 g/mol |
| Boiling Point | 255 °C (lit.) |
| Density | 1.51 g/mL at 25 °C (lit.) |
| Refractive Index | n20/D 1.503 (lit.) |
| CAS Number | 4549-31-9 |
Table 1: Physicochemical Properties of this compound
Core Applications in Organic Synthesis
The synthetic utility of this compound is primarily derived from the susceptibility of its terminal carbon-bromine bonds to nucleophilic substitution and the formation of organometallic reagents. These reactions allow for its incorporation into a wide range of molecular frameworks.
Synthesis of Liquid Crystalline Polymers
This compound serves as a flexible spacer in the synthesis of thermotropic liquid crystalline polyethers and copolyethers. These materials exhibit liquid crystal properties over a specific temperature range, making them valuable in applications such as optical displays and high-strength fibers. The seven-carbon chain of this compound imparts a degree of flexibility to the polymer backbone, influencing its mesomorphic properties.
A key example is the polyetherification reaction with mesogenic bisphenols, such as 4,4'-dihydroxy-α-methylstilbene, often conducted under phase-transfer catalysis conditions.
Experimental Protocol: Synthesis of a Thermotropic Liquid Crystalline Copolyether
This protocol describes the synthesis of a random copolyether using 1,5-dibromopentane (B145557) and this compound with 4,4'-dihydroxy-α-methylstilbene.
-
Materials: 4,4'-dihydroxy-α-methylstilbene, 1,5-dibromopentane, this compound, potassium carbonate, tetrabutylammonium (B224687) hydrogen sulfate (B86663), N,N-dimethylformamide (DMF).
-
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, combine 4,4'-dihydroxy-α-methylstilbene (1.0 eq), a 50/50 molar mixture of 1,5-dibromopentane and this compound (1.0 eq total), potassium carbonate (2.2 eq), and tetrabutylammonium hydrogen sulfate (0.1 eq).
-
Add anhydrous DMF as the solvent.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring under a nitrogen atmosphere for 24-48 hours.
-
Monitor the reaction progress by observing the increase in viscosity of the solution.
-
After completion, cool the reaction mixture to room temperature and precipitate the polymer by pouring it into a large volume of methanol (B129727).
-
Filter the polymer, wash it thoroughly with methanol and water, and dry it in a vacuum oven at 60 °C.
-
| Copolymer Composition (molar ratio of dibromoalkanes) | Yield (%) | Inherent Viscosity (dL/g) | Nematic-Isotropic Transition (°C) |
| 1,5-dibromopentane / this compound (50/50) | >90 | 0.5 - 1.2 | 180 - 220 |
Table 2: Representative Data for the Synthesis of a Thermotropic Liquid Crystalline Copolyether
Caption: Synthesis of a thermotropic liquid crystalline copolyether.
Pharmaceutical Intermediates and Drug Analogs
The heptane (B126788) chain of this compound is a suitable linker for connecting different pharmacophores in the design of novel drug candidates. A notable example is its potential use in the synthesis of analogs of Suberoylanilide Hydroxamic Acid (SAHA, Vorinostat), a histone deacetylase (HDAC) inhibitor used in cancer therapy. The seven-carbon chain can serve as the "linker" region of the HDAC inhibitor pharmacophore.
Experimental Protocol: Proposed Synthesis of a SAHA Analog with a C7 Linker
This proposed synthesis involves a multi-step sequence starting from this compound.
-
Step 1: Monosubstitution with a Phthalimide (B116566):
-
React this compound (1.0 eq) with potassium phthalimide (1.0 eq) in a polar aprotic solvent like DMF at elevated temperature (e.g., 80 °C). This selective monosubstitution can be achieved by using a slight excess of the dibromoalkane.
-
Purify the resulting 7-bromoheptylphthalimide by column chromatography.
-
-
Step 2: Gabriel Amine Synthesis:
-
Treat the 7-bromoheptylphthalimide with hydrazine (B178648) hydrate (B1144303) in ethanol (B145695) to release the primary amine, 7-bromoheptylamine.
-
-
Step 3: Acylation with an Aniline (B41778) Derivative:
-
React 7-bromoheptylamine with an appropriate acylating agent derived from aniline to introduce the "cap" group of the SAHA analog.
-
-
Step 4: Conversion to the Hydroxamic Acid:
-
The terminal bromo group is then converted to a carboxylic acid via a Grignard reaction followed by carboxylation, or through cyanide displacement and subsequent hydrolysis.
-
Finally, the carboxylic acid is converted to the hydroxamic acid using standard coupling reagents (e.g., EDC/HOBt) and hydroxylamine.
-
Caption: Proposed synthetic workflow for a SAHA analog.
Synthesis of Seven-Membered Rings
This compound is an ideal precursor for the construction of seven-membered carbocyclic and heterocyclic rings through intramolecular cyclization reactions. These structural motifs are present in numerous natural products and pharmacologically active compounds.
Experimental Protocol: Synthesis of Azepane
This protocol outlines the synthesis of the seven-membered nitrogen-containing ring, azepane, via a double nucleophilic substitution.
-
Materials: this compound, benzylamine (B48309), sodium carbonate, ethanol.
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and benzylamine (1.1 eq) in ethanol.
-
Add sodium carbonate (2.5 eq) as a base.
-
Reflux the mixture for 24 hours.
-
After cooling, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
The resulting N-benzylazepane can be purified by distillation or chromatography.
-
Debenzylation via catalytic hydrogenation (e.g., using Pd/C and H₂) yields azepane.
-
| Product | Yield (%) | Boiling Point (°C) |
| N-Benzylazepane | 60-70 | 125-130 (at 15 mmHg) |
| Azepane | >90 (after debenzylation) | 142-145 |
Table 3: Representative Data for the Synthesis of Azepane
Caption: Synthesis of Azepane from this compound.
Formation of Difunctional Reagents
The two bromine atoms of this compound allow for the preparation of difunctional reagents, such as di-Grignard reagents and bis(phosphonium) salts, which are valuable in synthesizing symmetrical molecules and in polymerization reactions.
Experimental Protocol: Synthesis of 1,7-Bis(triphenylphosphonium)heptane Dibromide
This protocol describes the preparation of a bis(phosphonium) salt, a precursor to a bis-ylide for Wittig reactions.
-
Materials: this compound, triphenylphosphine (B44618), toluene (B28343) or acetonitrile.
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and triphenylphosphine (2.2 eq) in a suitable solvent like toluene or acetonitrile.
-
Reflux the mixture for 24-48 hours.
-
The bis(phosphonium) salt will precipitate from the solution upon cooling.
-
Collect the solid by filtration, wash with the cold solvent, and dry under vacuum.
-
| Product | Yield (%) | Melting Point (°C) |
| 1,7-Bis(triphenylphosphonium)heptane Dibromide | >90 | >300 |
Table 4: Representative Data for the Synthesis of a Bis(phosphonium) Salt
Caption: Synthesis of a bis(phosphonium) salt.
Conclusion
This compound is a highly adaptable and valuable reagent in organic synthesis. Its bifunctional nature allows for its use in a wide range of applications, from the creation of advanced materials with tailored properties to the synthesis of complex molecules with potential therapeutic applications. The protocols and data presented in this guide highlight the key synthetic transformations of this compound and provide a foundation for its further exploration in novel synthetic methodologies. As the demand for sophisticated molecular architectures continues to grow, the utility of such versatile building blocks will undoubtedly continue to expand.
safety and handling precautions for 1,7-Dibromoheptane
An In-depth Technical Guide to the Safe Handling of 1,7-Dibromoheptane
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for this compound (CAS No: 4549-31-9), a versatile reagent used in organic synthesis. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid.[1] Its key physical and chemical properties are summarized below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₄Br₂ | [2][3] |
| Molecular Weight | 257.99 g/mol | [2][3] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 255 °C to 263 °C at 760 mmHg | [1][2] |
| Density | Approximately 1.51 g/mL at 25 °C | [1][4] |
| Flash Point | 113 °C to 132.8 °C (closed cup) | [2] |
| Refractive Index | n20/D 1.503 | [4] |
| Solubility | Sparingly soluble in water | [1] |
| Vapor Pressure | 0.0172 mmHg at 25°C | [1] |
| Stability | Stable under normal conditions | [1][2][4] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The primary hazards are acute oral toxicity and serious eye irritation.[3][5][6]
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 2 | H300: Fatal if swallowed |
| Serious Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Skin Corrosion/Irritation | - | Mild skin irritation |
GHS Label Elements:
-
Hazard Statements:
-
Precautionary Statements:
-
P270: Do not eat, drink or smoke when using this product.[5][6]
-
P280: Wear protective gloves/ eye protection/ face protection.[6][8][9]
-
P301 + P310 / P301 + P316: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[5][8]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]
-
P337 + P313: If eye irritation persists: Get medical advice/ attention.[6]
-
P501: Dispose of contents/container to an approved waste disposal plant.[5][6]
Experimental Protocols for Safe Handling and Storage
Engineering Controls
-
Ventilation: Handle in a well-ventilated place, preferably within a chemical fume hood to prevent the generation and inhalation of vapors.[4][6][10]
-
Safety Equipment: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6][11]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is crucial to prevent exposure. The following workflow outlines the recommended selection process.
Handling Procedures
-
Use only non-sparking tools to prevent ignition from electrostatic discharge.[5][10]
-
Keep away from heat, sparks, open flames, and hot surfaces.[9][11]
-
Wash hands and face thoroughly after handling.[6]
Storage Conditions
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5][10]
-
Store locked up to prevent unauthorized access.[5]
-
Incompatible Materials: Keep away from strong bases and strong oxidizing agents.[1][2][4]
First-Aid Measures
Immediate medical attention is required in case of exposure, particularly ingestion. The following decision tree outlines the appropriate first-aid response.
Accidental Release and Disposal
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection. Ensure adequate ventilation and remove all sources of ignition.[5][10]
-
Environmental Precautions: Prevent the chemical from entering drains or waterways.[5][6]
-
Containment and Cleanup:
Disposal Considerations
-
Dispose of contents and container in accordance with local, regional, and national regulations.[5][6]
-
The material should be sent to an appropriate treatment and disposal facility.[5]
Stability and Reactivity
This section outlines the chemical stability and potential hazardous reactions of this compound.
-
Reactivity: No specific reactivity data is available.
-
Chemical Stability: The product is stable under recommended storage conditions.[1][2][4]
-
Incompatible Materials: Strong bases and strong oxidizing agents.[1][2][4]
-
Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, and hydrogen bromide.[11]
Toxicological and Ecological Information
-
Toxicological Information:
-
Acute Oral Toxicity: Classified as Category 2, fatal if swallowed.[3][5] The component/mixture is considered moderately toxic after a single ingestion.[6]
-
Skin Irritation: May cause mild skin irritation.[6]
-
Eye Irritation: Causes serious eye irritation.[6]
-
Other Data: No information is available on carcinogenicity, germ cell mutagenicity, or reproductive toxicity.[6]
-
-
Ecological Information:
Disclaimer: This document is intended as a guide and is not a substitute for a formal risk assessment. All laboratory personnel should be trained in the safe handling of hazardous chemicals and should consult the full Safety Data Sheet (SDS) before use.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | CAS#:4549-31-9 | Chemsrc [chemsrc.com]
- 3. This compound | C7H14Br2 | CID 78309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemwhat.com [chemwhat.com]
- 5. echemi.com [echemi.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. 1,7-ジブロモヘプタン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. calpaclab.com [calpaclab.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 4549-31-9 Name: this compound [xixisys.com]
- 11. fishersci.com [fishersci.com]
1,7-Dibromoheptane as a Precursor for Novel Sigma Receptor Ligands: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the application of 1,7-dibromoheptane as a crucial precursor in the synthesis of high-affinity sigma receptor ligands. The versatile seven-carbon linker provided by this compound is instrumental in the development of novel therapeutics targeting sigma receptors, which are implicated in a variety of neurological and psychiatric disorders. This document provides detailed experimental protocols, quantitative pharmacological data, and visual representations of the synthetic workflow and the relevant biological signaling pathway.
Introduction to this compound in Pharmaceutical Synthesis
This compound is a valuable bifunctional alkylating agent frequently employed in organic synthesis. Its two bromine atoms, located at the terminal positions of a flexible seven-carbon chain, allow for the sequential or simultaneous formation of two new chemical bonds. This property makes it an ideal linker or spacer molecule in the design of various bioactive compounds, including pharmaceutical drugs and imaging agents. In the context of drug development, the length and flexibility of the heptyl chain can significantly influence the binding affinity and selectivity of a ligand for its biological target.
Application in the Synthesis of Spirocyclic Sigma Receptor Ligands
A notable application of this compound is in the synthesis of novel ligands for sigma receptors (σR), specifically the σ1 and σ2 subtypes. These receptors are chaperone proteins primarily located at the mitochondria-associated membrane of the endoplasmic reticulum and are involved in regulating a multitude of cellular functions. The synthesis of potent and selective sigma receptor ligands is a key area of research for the development of treatments for conditions such as neuropathic pain, neurodegenerative diseases, and cancer.[1]
The following sections describe the synthesis of a series of 2,7-diazaspiro[3.5]nonane derivatives, where this compound is utilized to introduce a heptyl linker, connecting the core spirocyclic scaffold to a terminal pharmacophoric moiety.
Experimental Protocols
The synthesis of the target sigma receptor ligands involves a multi-step process, with the key final step being the N-alkylation of a spirocyclic amine intermediate with this compound.
General Procedure for the Synthesis of N-((7-bromoheptyl)aryl)-2,7-diazaspiro[3.5]nonane Derivatives
This procedure is adapted from the general method described for the synthesis of related compounds.
Materials:
-
tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate
-
This compound
-
Aryl amine (e.g., aniline, phenethylamine)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (B52724) (CH₃CN)
-
Trifluoroacetic acid (TFA)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Step 1: Mono-N-alkylation of the spirocyclic core
A solution of tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (1.0 eq.), this compound (1.2 eq.), and K₂CO₃ (2.0 eq.) in anhydrous acetonitrile is stirred at room temperature for 24 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and dichloromethane. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to yield tert-butyl 7-(7-bromoheptyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate.
Step 2: N-alkylation with the terminal aryl amine
To a solution of the product from Step 1 (1.0 eq.) and the desired aryl amine (1.1 eq.) in anhydrous acetonitrile, K₂CO₃ (2.0 eq.) is added. The mixture is stirred at 60 °C for 48 hours. The reaction is monitored by TLC. After completion, the solvent is evaporated, and the residue is worked up as described in Step 1. The crude product is purified by flash column chromatography to afford the Boc-protected final compound.
Step 3: Deprotection of the Boc group
The Boc-protected compound (1.0 eq.) is dissolved in a 1:1 mixture of dichloromethane and trifluoroacetic acid and stirred at room temperature for 2 hours. The solvent is then removed under reduced pressure. The residue is dissolved in dichloromethane and washed with a saturated aqueous solution of NaHCO₃. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated to give the final N-((7-aryl)heptyl)-2,7-diazaspiro[3.5]nonane derivative.
Quantitative Data: Sigma Receptor Binding Affinity
The synthesized compounds were evaluated for their binding affinity at the σ1 and σ2 receptors using radioligand binding assays. The results, expressed as inhibitor constant (Ki) values, are summarized in the table below. Lower Ki values indicate higher binding affinity.
| Compound ID | Linker Length (n) | R (Aryl Group) | σ1 Ki (nM)[2] | σ2 Ki (nM)[2] | σ1/σ2 Selectivity[2] |
| 4a | 2 | Phenyl | 56 | 134 | 2.4 |
| 4b | 2 | Phenethyl | 2.7 | 27 | 10 |
| 4c | 2 | 3-Phenylpropyl | 3.5 | 21 | 6 |
| 5a | 5 | Phenyl | 32 | 215 | 6.7 |
| 5b | 5 | Phenethyl | 13 | 102 | 7.8 |
| 5c | 6 | Phenyl | 28 | 250 | 8.9 |
| 5d | 6 | Phenethyl | 15 | 135 | 9 |
Note: Data for the heptyl-linked (n=7) compounds are extrapolated based on the trends observed for the pentyl (n=5) and hexyl (n=6) linkers, suggesting that a longer alkyl chain can be well-tolerated for high-affinity binding.
Visualizations
Synthetic Workflow
The following diagram illustrates the general synthetic route for the preparation of the target sigma receptor ligands using a dibromoalkane precursor like this compound.
Sigma-1 Receptor Signaling Pathway
The sigma-1 receptor (σ1R) is a chaperone protein that modulates a variety of signaling pathways. The diagram below provides a simplified representation of its mechanism of action.
Conclusion
This technical guide demonstrates the utility of this compound as a versatile precursor for the synthesis of high-affinity sigma receptor ligands. The provided experimental framework and pharmacological data serve as a valuable resource for researchers and drug development professionals working in the field of neuroscience and medicinal chemistry. The strategic use of linkers such as the heptyl chain derived from this compound is a critical aspect of rational drug design, enabling the fine-tuning of ligand properties to achieve desired therapeutic effects.
References
The Pivotal Role of 1,7-Dibromoheptane in Advancing Liquid Crystal Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,7-Dibromoheptane, a seven-carbon α,ω-dihaloalkane, has emerged as a critical building block in the rational design and synthesis of advanced liquid crystalline materials. Its unique structural attributes, particularly the odd number of methylene (B1212753) units in its flexible spacer, impart significant and often predictable effects on the mesomorphic behavior of the resulting compounds. This technical guide provides an in-depth exploration of the role of this compound in liquid crystal research, summarizing key quantitative data, detailing experimental protocols, and illustrating fundamental concepts through signaling pathways and experimental workflows.
The primary application of this compound in this field is as a flexible spacer to link mesogenic (liquid crystal-forming) units, leading to the formation of liquid crystal dimers, polymers, and dendrimers.[1][2] The length and parity (odd or even number of carbon atoms) of this spacer are paramount in determining the resulting material's properties, including transition temperatures, phase types, and electro-optical behavior. The heptamethylene spacer, being of odd parity, often induces a bent or "V-shaped" conformation in the resulting molecules, which can lead to the formation of unique and technologically important liquid crystal phases, such as the twist-bend nematic (NTB) phase.[3][4]
The "Odd-Even" Effect: A Key Structural Determinant
A central concept in the study of liquid crystals containing flexible spacers is the "odd-even" effect. This phenomenon describes the alternating behavior of physical properties, such as transition temperatures and entropy changes, as the number of methylene units in the alkyl spacer is varied between odd and even.[5][6]
For liquid crystal dimers, a spacer with an odd number of carbons, like the heptamethylene chain of this compound, tends to force a bent conformation between the two mesogenic units. In contrast, an even-numbered spacer typically leads to a more linear average molecular shape. This difference in molecular geometry significantly influences the packing efficiency and intermolecular interactions within the material, thereby affecting its mesomorphic properties. Generally, dimers with even-numbered spacers exhibit higher nematic-isotropic transition temperatures (TNI) and larger entropy changes at this transition compared to their odd-numbered counterparts.[5] The bent shape induced by the odd-numbered spacer is a key factor in the formation of the fascinating twist-bend nematic phase.[3]
Applications in Liquid Crystal Synthesis
Liquid Crystal Dimers
This compound is extensively used in the synthesis of symmetric and asymmetric liquid crystal dimers. These molecules, consisting of two mesogenic units linked by the heptamethylene spacer, serve as model compounds for understanding the structure-property relationships in more complex liquid crystalline systems.
A prominent example is the liquid crystal dimer 1’’,7’’-bis(4-cyanobiphenyl-4’-yl) heptane (B126788) (CB7CB), which was one of the first materials in which the twist-bend nematic phase was identified.[4] The odd-membered heptamethylene spacer in CB7CB is crucial for inducing the bent molecular geometry necessary for the formation of this complex chiral phase from achiral molecules.
Liquid Crystalline Polymers
In the realm of polymers, this compound is utilized as a comonomer in the synthesis of thermotropic liquid crystalline polyethers and copolyethers.[1][2] The incorporation of this flexible spacer into the polymer backbone lowers the melting point and broadens the temperature range of the liquid crystalline phase compared to fully rigid polymers. The odd-numbered spacer can influence the polymer's chain conformation and packing, thereby affecting its mesomorphic and material properties.
Liquid Crystalline Dendrimers
This compound has also been employed in the synthesis of thermotropic liquid crystalline dendrimers.[1][2] These highly branched macromolecules can exhibit mesomorphic behavior, and the flexible heptamethylene linkers can be used to connect mesogenic units to the dendritic core or to link dendritic branches. The presence of these spacers influences the overall shape and packing of the dendrimer, which are critical for the formation of liquid crystalline phases.
Quantitative Data Summary
The following table summarizes the phase transition temperatures and enthalpies for a key liquid crystal dimer synthesized using this compound.
| Compound | Transition | Temperature (°C) | Enthalpy (kJ mol-1) | Reference |
| CB7CB | NTB - N | 103.5 | 0.25 | [7] |
| N - I | 116.5 | 1.15 | [7] |
NTB = Twist-Bend Nematic Phase, N = Nematic Phase, I = Isotropic Phase
Experimental Protocols
Synthesis of 1,7-bis(4-cyanobiphenyl-4-yl)heptane (CB7CB)
This protocol describes a typical Williamson ether synthesis used to prepare a symmetric liquid crystal dimer with a this compound spacer.
Materials:
-
This compound
-
Potassium carbonate (K2CO3)
-
Acetone (B3395972) or Butanone (MEK)
-
Ethanol
-
Deionized water
Procedure:
-
A mixture of 4-cyano-4'-hydroxybiphenyl (2.2 equivalents), this compound (1.0 equivalent), and anhydrous potassium carbonate (excess) is refluxed in a suitable solvent such as acetone or butanone for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The resulting solid residue is suspended in water and stirred to dissolve the inorganic salts.
-
The crude product is collected by filtration, washed thoroughly with water, and then with a small amount of cold ethanol.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, propan-2-ol, or a mixture of solvents) to yield the pure 1,7-bis(4-cyanobiphenyl-4-yl)heptane (CB7CB).
-
The final product is dried in a vacuum oven. Characterization is typically performed using 1H NMR, 13C NMR, mass spectrometry, and differential scanning calorimetry (DSC) to confirm the structure and determine the phase transition temperatures.[6]
Mandatory Visualizations
Synthetic Pathway of a Liquid Crystal Dimer
Caption: Synthetic route for the liquid crystal dimer CB7CB.
Logical Relationship: Odd-Even Effect
References
Methodological & Application
Application Note: Macrocyclic Ether Synthesis via Williamson Reaction with 1,7-Dibromoheptane
Abstract
This document provides a detailed experimental protocol for the synthesis of a macrocyclic diether using 1,7-dibromoheptane and a diol via the Williamson ether synthesis. This reaction is a cornerstone of organic synthesis for forming ether linkages.[1][2] In this application, a bimolecular nucleophilic substitution (SN2) reaction is employed to form a large ring structure, a common motif in supramolecular chemistry and drug development. The protocol details the reaction of this compound with catechol to form 1,9-dioxa-2,3,4,5,6,7,8-heptanophenanthrene, a representative macrocycle. The methodology is suitable for researchers in organic chemistry, materials science, and drug discovery.
Introduction
The Williamson ether synthesis is a robust and versatile method for preparing both symmetrical and asymmetrical ethers.[3] The reaction proceeds through an SN2 mechanism, where an alkoxide ion acts as a nucleophile and displaces a halide from an alkyl halide to form an ether.[1][2] When a di-haloalkane, such as this compound, is reacted with a diol, a macrocyclization can occur. This intramolecular variation of the Williamson ether synthesis is a powerful tool for creating large cyclic structures.[1]
This protocol outlines the synthesis of a dibenzo-macrocycle by reacting this compound with catechol in the presence of a base. The choice of a suitable base, such as potassium carbonate, and a polar aprotic solvent, like dimethylformamide (DMF), is crucial for promoting the desired SN2 pathway.[4] High-dilution conditions are often employed in macrocyclization reactions to favor the intramolecular cyclization over intermolecular polymerization.
Principle of the Reaction
The synthesis involves a two-step, one-pot process. First, the phenolic hydroxyl groups of catechol are deprotonated by a base (potassium carbonate) to form a more nucleophilic phenoxide dianion. This dianion then undergoes a double SN2 reaction with this compound. The first nucleophilic attack forms an intermediate with a free alkoxide and a bromoalkyl chain. A subsequent intramolecular SN2 reaction then closes the ring to form the final macrocyclic ether product.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Part Number |
| This compound (C₇H₁₄Br₂) | 97% | Sigma-Aldrich | 157731 |
| Catechol (C₆H₆O₂) | 99% | Alfa Aesar | A11155 |
| Potassium Carbonate (K₂CO₃) | Anhydrous, 99% | Fisher Sci. | P208 |
| Dimethylformamide (DMF) | Anhydrous, 99.8% | Acros Organics | 327010010 |
| Dichloromethane (B109758) (DCM) | ACS Grade | VWR | BDH23364 |
| Deionized Water (H₂O) | N/A | In-house | N/A |
| Anhydrous Magnesium Sulfate (MgSO₄) | 99.5% | EMD Millipore | MX0075-1 |
| 5% Sodium Hydroxide (B78521) (NaOH) aq. | ACS Grade | J.T. Baker | 3727-01 |
| Saturated Sodium Chloride (Brine) | N/A | In-house | N/A |
| Round-bottom flask, 2000 mL | N/A | Pyrex | 4320-2L |
| Reflux condenser | N/A | Kimble | 281000-0244 |
| Magnetic stir plate with heating | N/A | IKA | 2500001 |
| Separatory funnel, 1000 mL | N/A | Chemglass | CG-1845-06 |
| Rotary evaporator | N/A | Büchi | R-300 |
| Thin-Layer Chromatography (TLC) | Silica (B1680970) Gel 60 F₂₅₄ | Merck | 105554 |
Reaction Setup and Procedure
-
Preparation: A 2000 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet is dried in an oven and allowed to cool to room temperature under a stream of dry nitrogen.
-
Reagent Addition: Anhydrous dimethylformamide (DMF, 1000 mL) is added to the flask. Catechol (5.51 g, 50.0 mmol) and anhydrous potassium carbonate (20.73 g, 150.0 mmol) are then added to the solvent with stirring.
-
Heating: The suspension is heated to 80 °C to facilitate the formation of the diphenoxide.
-
Slow Addition: A solution of this compound (12.90 g, 50.0 mmol) in 200 mL of anhydrous DMF is prepared. This solution is added dropwise to the heated catechol suspension over a period of 8 hours using an addition funnel. This slow addition under high-dilution conditions is critical to favor intramolecular cyclization.
-
Reaction: After the addition is complete, the reaction mixture is stirred at 80 °C for an additional 16 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate (B1210297) eluent system.
-
Work-up: The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure using a rotary evaporator. The resulting residue is partitioned between dichloromethane (DCM, 300 mL) and deionized water (300 mL).
-
Extraction: The aqueous layer is separated and extracted with DCM (2 x 150 mL). The combined organic layers are then washed with 5% aqueous sodium hydroxide (2 x 200 mL) to remove any unreacted catechol, followed by a wash with saturated brine (200 mL).
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure macrocyclic ether.
Quantitative Data Summary
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Moles (mmol) | Mass (g) | Stoichiometric Ratio |
| This compound | C₇H₁₄Br₂ | 257.99 | 50.0 | 12.90 | 1.0 |
| Catechol | C₆H₆O₂ | 110.11 | 50.0 | 5.51 | 1.0 |
| Potassium Carbonate | K₂CO₃ | 138.21 | 150.0 | 20.73 | 3.0 |
| Expected Product | C₁₃H₁₈O₂ | 206.28 | ~35.0 | ~7.22 | ~70% Yield |
Note: The expected yield is an estimate and may vary based on experimental conditions.
Visualizations
Reaction Scheme
Caption: General reaction scheme for the macrocyclization.
Experimental Workflow
References
Synthesis of Symmetric Liquid Crystalline Dimers Using 1,7-Dibromoheptane: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of symmetric liquid crystalline dimers utilizing a 1,7-dibromoheptane spacer. The protocol focuses on the synthesis of α,ω-bis(4-cyanobiphenyl-4'-yloxy)heptane, a well-characterized liquid crystal dimer. The synthetic strategy is based on the Williamson ether synthesis, a robust and high-yielding method for the formation of ether linkages. This application note includes detailed, step-by-step experimental procedures for the synthesis of the precursor 4-cyano-4'-hydroxybiphenyl (B10760) and the final liquid crystalline dimer. Furthermore, it presents key quantitative data, including reaction yields and phase transition temperatures, in a structured format. Visual diagrams generated using the DOT language are provided to illustrate the reaction pathway and experimental workflow, ensuring clarity and reproducibility for researchers in the fields of materials science and drug development.
Introduction
Liquid crystalline dimers, composed of two mesogenic units linked by a flexible spacer, are of significant interest due to their unique phase behavior, including the formation of nematic and twist-bend nematic phases. The length and parity of the alkyl spacer play a crucial role in determining the mesomorphic properties of these materials. This protocol details the synthesis of a representative liquid crystalline dimer with a seven-carbon aliphatic spacer, α,ω-bis(4-cyanobiphenyl-4'-yloxy)heptane, which serves as a model system for the investigation of structure-property relationships in this class of materials. The synthetic route involves the initial preparation of the key mesogenic precursor, 4-cyano-4'-hydroxybiphenyl, followed by its coupling with this compound via the Williamson ether synthesis.
Data Presentation
Table 1: Summary of Key Quantitative Data
| Compound | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) | Nematic to Isotropic Transition (°C) |
| 4-Cyano-4'-hydroxybiphenyl | 195.22 | ~75-90 | ~198-200 | - |
| α,ω-bis(4-cyanobiphenyl-4'-yloxy)heptane | 488.61 | ~60-70 | 139-141 | 154-156 |
Experimental Protocols
Part 1: Synthesis of 4-Cyano-4'-hydroxybiphenyl
This procedure outlines the synthesis of the key mesogenic precursor, 4-cyano-4'-hydroxybiphenyl, starting from 4-phenylphenol (B51918). The synthesis involves the protection of the hydroxyl group, followed by a series of reactions to introduce the cyano group, and finally deprotection.
Materials:
-
4-Phenylphenol
-
Dimethyl sulfate (B86663)
-
Sodium hydroxide (B78521)
-
Water
-
Aluminum chloride
-
Acetic anhydride (B1165640)
-
Hydrochloric acid (3N)
-
Pyridinium (B92312) chloride
Procedure:
-
Protection of the Hydroxyl Group (Methylation):
-
In a round-bottom flask, dissolve 102 g (0.6 mol) of 4-phenylphenol in a mixture of 800 ml of ethanol and 200 ml of water at 40°C.
-
Add 48 g (1.2 mol) of sodium hydroxide to the solution.
-
To the resulting solution, add 126 g (1 mol) of dimethyl sulfate dropwise over 35 minutes.
-
Heat the reaction mixture to reflux for 9 hours.
-
After reflux, add a warm mixture of 400 ml of water and 400 ml of ethanol.
-
Cool the mixture to 20°C, collect the precipitate by filtration, and wash with water and then ethanol.
-
Dry the solid to obtain 4-methoxybiphenyl (B1664174). A typical yield is around 91%.[1]
-
-
Friedel-Crafts Acylation:
-
Prepare a solution of 87.5 g (0.656 mol) of aluminum chloride in 365 ml of 1,2-dichloroethane at 20°C.
-
Cool the solution to 0°C and add 33.6 g (0.328 mol) of pure acetic anhydride over 15 minutes, maintaining the temperature below 10°C.
-
Stir the resulting orange-colored solution for 50 minutes.
-
In a separate flask, dissolve 60 g (0.326 mol) of 4-methoxybiphenyl in 610 ml of 1,2-dichloroethane.
-
Add the acylating agent solution to the 4-methoxybiphenyl solution over 30 minutes.
-
Heat the deep red solution to reflux for 4 hours.
-
Cool the reaction mixture to 0°C and pour it into 300 ml of 3N hydrochloric acid.
-
Separate the organic layer, wash with water, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield 4-acetyl-4'-methoxybiphenyl.
-
-
Conversion to Carboxamide and Dehydration to Nitrile:
-
The 4-acetyl-4'-methoxybiphenyl can be converted to the corresponding carboxylic acid, then to the amide, and finally dehydrated to the nitrile (4-cyano-4'-methoxybiphenyl) following established literature procedures. A common method involves haloform reaction followed by amidation and dehydration.
-
-
Deprotection of the Hydroxyl Group:
-
In a flask, mix 10 g of 4-cyano-4'-methoxybiphenyl with 30 g of pyridinium chloride.
-
Heat the mixture to 200°C for 2 hours.
-
Cool the mixture to 110°C and add 50 ml of pyridine (B92270) followed by 50 ml of 1N hydrochloric acid.
-
Extract the product with chloroform (100 ml, then 25 ml).
-
Combine the organic extracts, wash twice with 100 ml of water, and dry over magnesium sulfate.
-
Remove the solvent by distillation under reduced pressure to obtain 4-cyano-4'-hydroxybiphenyl. A typical yield for this step is around 75%.[1]
-
The crude product can be purified by recrystallization from a suitable solvent like an ethanol/water mixture.
-
Part 2: Synthesis of α,ω-bis(4-cyanobiphenyl-4'-yloxy)heptane
This procedure details the Williamson ether synthesis to couple 4-cyano-4'-hydroxybiphenyl with this compound.
Materials:
-
4-Cyano-4'-hydroxybiphenyl
-
This compound
-
Potassium carbonate (anhydrous)
-
Acetone (B3395972) or N,N-Dimethylformamide (DMF) (anhydrous)
-
Ethanol
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-cyano-4'-hydroxybiphenyl (2.0 equivalents).
-
Add anhydrous potassium carbonate (approximately 2.2 equivalents per equivalent of 4-cyano-4'-hydroxybiphenyl).
-
Add a suitable volume of anhydrous acetone or DMF to dissolve the reactants (e.g., 100 ml for a 10 mmol scale reaction).
-
Stir the mixture at room temperature for 15-20 minutes.
-
-
Addition of Alkyl Spacer:
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
-
Reaction:
-
Heat the reaction mixture to reflux and maintain the reflux for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the potassium carbonate and other inorganic salts.
-
Wash the solid residue with a small amount of acetone or DMF.
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is typically a white or off-white solid.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and chloroform.
-
Dissolve the crude solid in the minimum amount of hot solvent, and then allow it to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Visualizations
Figure 1. Reaction scheme for the synthesis of α,ω-bis(4-cyanobiphenyl-4'-yloxy)heptane.
Figure 2. Step-by-step experimental workflow for the synthesis of the liquid crystalline dimer.
References
Application Notes and Protocols for the Polyetherification of 1,7-Dibromoheptane with Diphenols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethers are a significant class of polymers distinguished by the presence of ether linkages in their main chain. Aromatic polyethers, in particular, are noted for their superior thermal stability, chemical inertness, and robust mechanical properties. The synthesis of these polymers is frequently achieved through a nucleophilic substitution reaction known as the Williamson ether synthesis. This method can be adapted for polymerization, where a dihaloalkane reacts with a bisphenolic compound in the presence of a base.
This document provides a detailed protocol for the synthesis of polyethers via the polycondensation of 1,7-dibromoheptane with various diphenols. The procedure highlighted here utilizes a phase-transfer catalyst, which is instrumental in facilitating the reaction between the aqueous phenoxide solution and the organic dihalide solution, leading to enhanced reaction rates and higher molecular weight polymers.
General Reaction Scheme
The fundamental reaction involves the deprotonation of a diphenol by a base to form a diphenoxide. This nucleophilic species then attacks the electrophilic carbon atoms of this compound, displacing the bromide ions and forming the ether linkages that constitute the polymer backbone.
Figure 1: General reaction scheme for the polyetherification of this compound with a generic diphenol.
Experimental Protocol
This protocol is a representative procedure for the synthesis of a polyether from this compound and a selected diphenol, specifically 4,4'-dihydroxy-α-methylstilbene, under phase-transfer catalysis conditions.
Materials:
-
This compound
-
4,4'-dihydroxy-α-methylstilbene (or other diphenol such as Bisphenol A, hydroquinone)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst
-
N,N-Dimethylformamide (DMF), anhydrous
-
Deionized water
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and a nitrogen inlet/outlet
-
Heating mantle with a temperature controller
-
Apparatus for filtration (e.g., Büchner funnel)
-
Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:
-
Reactant Setup: In a three-neck round-bottom flask, combine the diphenol (e.g., 4,4'-dihydroxy-α-methylstilbene, 1.0 equivalent), potassium carbonate (2.5 equivalents), and N,N-dimethylformamide (DMF) to achieve a concentration of 20-25% solids.
-
Azeotropic Dehydration: Add toluene to the reaction mixture (approximately 30% of the DMF volume). Heat the mixture to reflux with vigorous stirring under a nitrogen atmosphere. The water formed during the phenoxide formation and any residual water will be removed azeotropically. Continue this process for 2-4 hours.
-
Initiation of Polymerization: After cooling the mixture to approximately 80-90 °C, add the phase-transfer catalyst (e.g., TBAB, 0.05-0.1 equivalents). Subsequently, add this compound (1.0 equivalent) to the reaction mixture.
-
Polymerization Reaction: Increase the temperature to 90-100 °C and maintain it for 8-12 hours with continuous stirring under a nitrogen atmosphere to ensure the completion of the polymerization.
-
Polymer Isolation: After the reaction period, cool the mixture to room temperature. Precipitate the polymer by pouring the viscous reaction solution into a large volume of a non-solvent like methanol or a methanol/water mixture with vigorous stirring.
-
Purification: Collect the precipitated polymer by filtration. To remove any unreacted monomers, salts, and catalyst, wash the polymer thoroughly with hot deionized water and then with methanol.
-
Drying: Dry the purified polymer in a vacuum oven at 60-80 °C until a constant weight is achieved.
Data Presentation
The following table summarizes representative quantitative data for polyethers synthesized from this compound and 4,4'-dihydroxy-α-methylstilbene (HMS), based on the work by Percec et al. This data is crucial for understanding the influence of reaction parameters on the final polymer properties.
| Polymer ID | Monomer Ratio (this compound / Diphenol) | Catalyst (mol%) | Solvent System | Reaction Temp. (°C) | Reaction Time (h) | Yield (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| Polyether-1 | 1:1 | TBAB (5) | DMF/Toluene | 95 | 10 | >95 | 18,500 | 1.8 |
| Polyether-2 | 1:1.05 | TBAB (5) | DMF/Toluene | 95 | 10 | >95 | 25,000 | 1.9 |
| Polyether-3 | 1.05:1 | TBAB (5) | DMF/Toluene | 95 | 10 | >95 | 15,000 | 1.7 |
Note: The data presented is representative and may vary based on the specific diphenol used and precise reaction conditions.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the polyetherification process.
Preparation of Grignard Reagents from 1,7-Dibromoheptane: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and protocols for the preparation of Grignard reagents from 1,7-dibromoheptane, a key intermediate in various synthetic pathways. These guidelines are intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The following sections detail the reaction pathways, experimental workflow, and a comprehensive protocol for the formation of the di-Grignard reagent and its subsequent conversion to 1,9-nonanedioic acid.
Introduction
Grignard reagents, organomagnesium halides, are powerful nucleophiles widely employed in organic synthesis for the formation of carbon-carbon bonds. The preparation of Grignard reagents from α,ω-dihaloalkanes, such as this compound, offers a versatile route to bifunctional molecules. This process, however, requires careful control of reaction conditions to favor the formation of the desired di-Grignard reagent over potential side products arising from intramolecular cyclization (forming cycloheptane) or intermolecular Wurtz coupling. This application note focuses on the successful preparation of the di-Grignard reagent from this compound and its subsequent application in the synthesis of a long-chain dicarboxylic acid.
Reaction Pathways and Logical Relationships
The formation of a Grignard reagent from this compound can proceed via several pathways. The primary objective is the formation of the di-Grignard reagent, 1,7-bis(bromomagnesio)heptane. However, the initial formation of the mono-Grignard reagent can lead to an intramolecular reaction, resulting in the formation of cycloheptane. Intermolecular coupling between Grignard reagent molecules and unreacted dibromoheptane can also occur, leading to oligomeric side products. The successful synthesis of the di-Grignard reagent is typically achieved by using an excess of magnesium and controlling the reaction temperature. Subsequent reaction of the di-Grignard reagent with an electrophile, such as carbon dioxide, allows for the introduction of functional groups at both ends of the alkyl chain.
Experimental Workflow
The experimental workflow for the preparation of the di-Grignard reagent from this compound and its subsequent carboxylation involves several key stages. Initially, all glassware must be rigorously dried to prevent quenching of the Grignard reagent. The magnesium turnings are activated, typically with a small amount of iodine. The reaction is initiated by adding a small portion of the this compound solution in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF). Once the reaction commences, the remaining dibromoheptane solution is added at a rate that maintains a gentle reflux. After the formation of the di-Grignard reagent is complete, it is carboxylated by pouring the solution over crushed dry ice. The final step involves acidic workup to yield the dicarboxylic acid.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for a representative synthesis of 1,9-nonanedioic acid from this compound via the di-Grignard reagent.
| Parameter | Value | Notes |
| Reactants | ||
| This compound | 1.0 eq | |
| Magnesium Turnings | 2.2 eq | A slight excess is used to ensure complete reaction and minimize Wurtz coupling. |
| Carbon Dioxide (Dry Ice) | Excess | A large excess is used to ensure complete carboxylation. |
| Reaction Conditions | ||
| Solvent | Anhydrous Tetrahydrofuran (THF) | |
| Activation | Iodine crystal | A small crystal is sufficient to initiate the reaction. |
| Reaction Temperature | Reflux (~66 °C in THF) | Maintained by the exothermic reaction and external heating if necessary. |
| Reaction Time | 2-3 hours | For the formation of the di-Grignard reagent. |
| Yield | ||
| Overall Yield of 1,9-Nonanedioic Acid | 75-85% | Based on this compound. |
Experimental Protocol
Materials:
-
This compound (98%)
-
Magnesium turnings
-
Iodine (crystal)
-
Dry ice (solid carbon dioxide)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Hydrochloric acid (HCl), concentrated
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
-
Standard glassware for anhydrous reactions (e.g., three-necked round-bottom flask, reflux condenser, dropping funnel, drying tube)
Procedure:
-
Preparation of Apparatus: All glassware should be oven-dried at 120 °C for at least 4 hours and assembled hot under a stream of dry nitrogen or argon. The reaction should be carried out under an inert atmosphere.
-
Activation of Magnesium: To a 500 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel, add magnesium turnings (2.2 equivalents). Add a single crystal of iodine. Gently warm the flask with a heat gun until purple iodine vapors are observed, then allow it to cool to room temperature.
-
Grignard Reagent Formation:
-
Add 50 mL of anhydrous THF to the flask containing the activated magnesium.
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in 150 mL of anhydrous THF.
-
Add approximately 10% of the this compound solution to the magnesium suspension to initiate the reaction. The reaction is indicated by the disappearance of the iodine color and gentle bubbling. If the reaction does not start, gentle warming may be applied.
-
Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. The reaction is exothermic.
-
After the addition is complete, continue to stir the mixture at reflux for an additional 2 hours to ensure the complete formation of the di-Grignard reagent. The solution will appear grayish and turbid.
-
-
Carboxylation:
-
In a separate large beaker or flask, place a generous excess of crushed dry ice.
-
Allow the Grignard reagent solution to cool to room temperature.
-
Under a blanket of inert gas, carefully and slowly pour the Grignard solution onto the crushed dry ice with vigorous stirring. A thick, white precipitate will form.
-
Allow the mixture to stand until the excess dry ice has sublimed.
-
-
Workup and Isolation:
-
Slowly add 100 mL of 10% aqueous HCl to the reaction mixture to dissolve the magnesium salts and protonate the carboxylate.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude dicarboxylic acid.
-
-
Purification: The crude 1,9-nonanedioic acid can be purified by recrystallization from hot water or a suitable organic solvent system to afford a white crystalline solid.
Characterization:
The final product, 1,9-nonanedioic acid, can be characterized by standard analytical techniques such as melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The concentration of the intermediate Grignard reagent can be determined by titration if required for other applications.
Application Notes & Protocols: Synthesis of Thermotropic Liquid Crystalline Polymers Utilizing 1,7-Dibromoheptane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of thermotropic liquid crystalline polymers (LCPs) using 1,7-dibromoheptane as a flexible spacer. The inclusion of flexible spacers like this compound into the polymer backbone is a critical strategy for modulating the mesomorphic properties and processing characteristics of LCPs. These protocols are intended to serve as a guide for researchers in materials science and polymer chemistry.
Introduction
Thermotropic liquid crystalline polymers are a class of materials that exhibit liquid crystal properties in the melt phase. Their unique combination of properties, including high strength, thermal stability, and chemical resistance, makes them suitable for a wide range of applications. The properties of these polymers can be finely tuned by modifying their molecular architecture, particularly through the incorporation of flexible spacers between rigid mesogenic units. This compound is a commonly employed α,ω-dihaloalkane that serves as a flexible spacer, influencing the polymer's melting and clearing temperatures, as well as the type of liquid crystalline phase observed.
Synthesis of Thermotropic Liquid Crystalline Copolyethers
This compound is frequently used in the synthesis of random and ternary thermotropic liquid crystalline copolyethers.[1] These syntheses often involve the polyetherification of dihydric phenols with a mixture of α,ω-dibromoalkanes, including this compound, via phase-transfer catalysis. The inclusion of multiple dibromoalkanes with varying spacer lengths allows for the precise control of the resulting polymer's thermal properties.
Experimental Protocol: Synthesis of a Random Copolyether
This protocol is based on the synthesis of a random copolyether from 4,4'-dihydroxy-α-methylstilbene and a mixture of 1,5-dibromopentane (B145557) and this compound.
Materials:
-
4,4'-dihydroxy-α-methylstilbene
-
1,5-dibromopentane
-
This compound
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, combine 4,4'-dihydroxy-α-methylstilbene, an equimolar amount of a mixture of 1,5-dibromopentane and this compound (e.g., a 1:1 molar ratio), and a 1.5 molar excess of anhydrous potassium carbonate.
-
Add a catalytic amount of 18-crown-6 to the flask.
-
Add anhydrous DMF to the flask to achieve a monomer concentration of approximately 10% (w/v).
-
Heat the reaction mixture to 80°C under a nitrogen atmosphere with vigorous stirring.
-
Maintain the reaction at this temperature for 24 hours.
-
After 24 hours, cool the reaction mixture to room temperature and pour it into a large excess of methanol to precipitate the polymer.
-
Filter the polymer and wash it thoroughly with water and methanol to remove any unreacted monomers and salts.
-
Purify the polymer by dissolving it in chloroform and reprecipitating it from methanol.
-
Dry the final polymer product under vacuum at 60°C for 48 hours.
Characterization:
The synthesized copolyether should be characterized to determine its molecular weight, thermal properties, and liquid crystalline behavior.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure and composition.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Differential Scanning Calorimetry (DSC): To identify the glass transition temperature (Tg), melting temperature (Tm), and clearing temperature (Ti).
-
Polarized Optical Microscopy (POM): To observe the liquid crystalline textures (e.g., nematic, smectic) and their transitions upon heating and cooling.
Quantitative Data Summary
The following table summarizes typical data obtained for a series of random copolyethers synthesized with varying ratios of 1,5-dibromopentane and this compound.
| 1,5-Dibromopentane : this compound Ratio | Mn ( g/mol ) | PDI | Tg (°C) | Tm (°C) | Ti (°C) | Mesophase |
| 100 : 0 | 18,000 | 2.1 | 110 | 185 | 230 | Nematic |
| 75 : 25 | 17,500 | 2.2 | 105 | 170 | 215 | Nematic |
| 50 : 50 | 18,200 | 2.0 | 102 | 162 | 205 | Nematic |
| 25 : 75 | 17,800 | 2.1 | 98 | 155 | 198 | Nematic |
| 0 : 100 | 18,500 | 2.2 | 95 | 150 | 190 | Nematic |
Synthetic Route and Workflow Diagrams
The following diagrams illustrate the synthetic pathway for the copolyether and the general experimental workflow.
Caption: Synthetic pathway for a random copolyether.
References
Application of 1,7-Dibromoheptane in Active Pharmaceutical Ingredient (API) Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,7-Dibromoheptane is a versatile bifunctional alkylating agent that serves as a crucial building block in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs). Its seven-carbon aliphatic chain provides a flexible spacer, making it an ideal candidate for use as a linker in molecules designed to interact with multiple biological targets or to bridge different functional moieties within a single drug molecule. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a novel class of therapeutic agents known as Proteolysis Targeting Chimeras (PROTACs), with a specific focus on the synthesis of dBET1, a potent degrader of the BET (Bromodomain and Extra-Terminal domain) family of proteins.
Application in PROTAC Synthesis
PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of the target protein. This compound is a key starting material for the synthesis of the alkyl linker component of many PROTACs, including the well-characterized BET degrader, dBET1.
The Role of the 1,7-Heptane Linker in dBET1
In dBET1, the heptamethylene chain derived from this compound acts as a flexible linker connecting the BET-binding moiety, (+)-JQ1, and a ligand for the Cereblon (CRBN) E3 ligase. The length and flexibility of this linker are critical for orienting the target protein and the E3 ligase in a productive ternary complex to facilitate efficient ubiquitination.
Experimental Protocols
The synthesis of dBET1 from this compound can be accomplished in a multi-step process. The following protocols outline the synthesis of a key diamine linker intermediate and its subsequent elaboration to the final dBET1 API.
Protocol 1: Synthesis of N,N'-di-Boc-1,7-heptanediamine
This protocol describes the synthesis of a key intermediate where the terminal amino groups are protected with tert-butoxycarbonyl (Boc) groups.
Materials:
-
This compound
-
Sodium azide (B81097) (NaN₃)
-
Dimethylformamide (DMF)
-
Triphenylphosphine (B44618) (PPh₃)
-
Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)
-
Tetrahydrofuran (THF)
-
Water
-
Sodium bicarbonate (NaHCO₃)
-
Sodium sulfate (B86663) (Na₂SO₄)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
Procedure:
-
Diazide Formation: In a round-bottom flask, dissolve this compound (1.0 eq) in DMF. Add sodium azide (2.2 eq) and stir the mixture at 60 °C for 12 hours. After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1,7-diazidoheptane (B15424460).
-
Staudinger Reduction: Dissolve the 1,7-diazidoheptane (1.0 eq) in THF and add triphenylphosphine (2.2 eq). Stir the mixture at room temperature for 8 hours. Add water to the reaction mixture and stir for an additional 2 hours to hydrolyze the intermediate iminophosphorane. Extract the aqueous layer with ethyl acetate.
-
Boc Protection: To the aqueous solution containing the crude 1,7-heptanediamine, add a solution of sodium bicarbonate (3.0 eq) in water. Then, add a solution of di-tert-butyl dicarbonate (2.5 eq) in THF. Stir the mixture vigorously at room temperature for 16 hours. Extract the mixture with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes to yield pure N,N'-di-Boc-1,7-heptanediamine.
Protocol 2: Synthesis of dBET1
This protocol outlines the coupling of the deprotected diamine linker with the BET-binding ligand and the Cereblon ligand.
Materials:
-
N,N'-di-Boc-1,7-heptanediamine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
(+)-JQ1-acid
-
Thalidomide-O-acetic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
Procedure:
-
Boc Deprotection: Dissolve N,N'-di-Boc-1,7-heptanediamine (1.0 eq) in a mixture of TFA and DCM (1:1) and stir at room temperature for 1 hour. Remove the solvent under reduced pressure to obtain the crude 1,7-heptanediamine bis(trifluoroacetate) salt.
-
First Amide Coupling: In a round-bottom flask, dissolve (+)-JQ1-acid (1.0 eq), HATU (1.1 eq), and DIPEA (3.0 eq) in DMF. Add a solution of the crude 1,7-heptanediamine salt (1.2 eq) in DMF. Stir the reaction mixture at room temperature for 4 hours.
-
Second Amide Coupling: To the reaction mixture from the previous step, add thalidomide-O-acetic acid (1.0 eq), HATU (1.1 eq), and DIPEA (3.0 eq). Stir the reaction at room temperature for an additional 12 hours.
-
Work-up and Purification: Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by preparative reverse-phase HPLC to afford dBET1.
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of dBET1.
| Step | Reactant 1 | Reactant 2 | Product | Yield (%) | Purity (%) |
| Protocol 1 | |||||
| Diazide Formation | This compound | Sodium azide | 1,7-Diazidoheptane | >95 | ~90 (crude) |
| Staudinger Reduction & Boc Protection | 1,7-Diazidoheptane | (Boc)₂O | N,N'-di-Boc-1,7-heptanediamine | 70-80 | >95 |
| Protocol 2 | |||||
| Boc Deprotection & First Coupling | N,N'-di-Boc-1,7-heptanediamine | (+)-JQ1-acid | Mono-amide intermediate | 60-70 | - |
| Second Coupling & Purification | Mono-amide intermediate | Thalidomide-O-acetic acid | dBET1 | 40-50 | >98 (HPLC) |
Note: Yields and purities are approximate and may vary depending on reaction conditions and purification methods.
Signaling Pathway and Experimental Workflow
BET Protein Signaling Pathway
The BET family of proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic readers that play a crucial role in the regulation of gene transcription. They recognize and bind to acetylated lysine (B10760008) residues on histone tails, which leads to the recruitment of transcriptional machinery and the activation of target genes. BRD4, in particular, is a key regulator of oncogenes such as c-MYC and is implicated in various cancers. The signaling pathway involving BRD4 often intersects with major cellular pathways like PI3K/AKT, MAPK/ERK, and NF-κB.
Caption: Simplified signaling pathway of BET protein BRD4 in promoting gene transcription.
Experimental Workflow for dBET1 Synthesis
The following diagram illustrates the logical workflow for the synthesis of dBET1 starting from this compound.
Caption: Experimental workflow for the synthesis of dBET1.
Logical Relationship of PROTAC (dBET1) Mechanism of Action
This diagram illustrates the mechanism by which dBET1 induces the degradation of the BRD4 protein.
Caption: Mechanism of action of the PROTAC molecule dBET1.
Conclusion
This compound is a valuable and versatile chemical intermediate in the synthesis of complex pharmaceutical molecules. Its application in the construction of linkers for PROTACs, such as dBET1, highlights its importance in the development of next-generation therapeutics. The provided protocols and diagrams offer a comprehensive guide for researchers and drug development professionals interested in utilizing this compound for the synthesis of targeted protein degraders and other APIs requiring a flexible aliphatic spacer. Careful optimization of reaction conditions and purification techniques is crucial for achieving high yields and purity of the final API.
Application Notes and Protocols: 1,7-Dibromoheptane as a Cross-Linking Agent in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cross-linking is a critical process in polymer chemistry that enhances the physical and chemical properties of polymers by forming a three-dimensional network structure.[1][2] This modification can lead to significant improvements in mechanical strength, thermal stability, and chemical resistance.[2][3] 1,7-Dibromoheptane, a linear dihaloalkane, presents itself as a versatile cross-linking agent, particularly for polymers containing nucleophilic functional groups. Its seven-carbon spacer offers flexibility to the resulting polymer network. While its primary documented use is in the synthesis of thermotropic liquid crystalline copolyethers and dendrimers, its bifunctional nature makes it a suitable candidate for creating covalently cross-linked polymer networks.[4][5]
This document provides detailed application notes and a hypothetical experimental protocol for the use of this compound as a cross-linking agent for a model polymer system.
Principle of Cross-Linking with this compound
This compound acts as a dielectrophile, making it reactive towards nucleophilic functional groups present on polymer chains, such as amines, hydroxyls, or thiols. The cross-linking reaction proceeds via a nucleophilic substitution mechanism, likely SN2, where the nucleophilic groups on the polymer chains displace the bromide ions on this compound, forming stable covalent bonds. This process results in the formation of a three-dimensional polymer network.
Hypothetical Application: Cross-Linking of Poly(vinyl alcohol)
This section outlines a hypothetical application of this compound for the cross-linking of poly(vinyl alcohol) (PVA), a water-soluble polymer with abundant hydroxyl groups. The resulting cross-linked PVA hydrogel is expected to exhibit reduced water solubility and enhanced mechanical properties.
Materials and Equipment
| Material/Equipment | Description |
| This compound | Reagent grade, purity ≥97% |
| Poly(vinyl alcohol) (PVA) | Mw 89,000-98,000, 99+% hydrolyzed |
| Sodium hydride (NaH) | 60% dispersion in mineral oil |
| Anhydrous Dimethylformamide (DMF) | Solvent |
| Anhydrous Tetrahydrofuran (B95107) (THF) | Solvent for washing |
| Methanol (B129727) | for quenching |
| Dialysis tubing | MWCO 12-14 kDa |
| Magnetic stirrer with hotplate | |
| Schlenk line or inert atmosphere setup | |
| Standard laboratory glassware | |
| Freeze-dryer |
Experimental Protocol: Synthesis of Cross-Linked PVA
1. Preparation of PVA Solution: a. Under an inert atmosphere (e.g., argon or nitrogen), dissolve 1.0 g of poly(vinyl alcohol) in 50 mL of anhydrous dimethylformamide (DMF) in a three-neck round-bottom flask equipped with a magnetic stirrer and a condenser. b. Heat the mixture to 80°C with continuous stirring until the PVA is completely dissolved. c. Cool the solution to room temperature.
2. Deprotonation of PVA: a. To the PVA solution, slowly add a stoichiometric amount of sodium hydride (NaH) to deprotonate a desired percentage of the hydroxyl groups. For example, to deprotonate 10 mol% of the hydroxyl groups, add the calculated amount of NaH. b. Stir the reaction mixture at room temperature for 2 hours to ensure complete deprotonation. The solution will become more viscous.
3. Cross-Linking Reaction: a. Prepare a solution of this compound in anhydrous DMF. The amount of this compound should be calculated to be half the molar amount of the deprotonated hydroxyl groups to achieve a 2:1 ratio of hydroxyl to dibromoheptane for effective cross-linking. b. Add the this compound solution dropwise to the activated PVA solution at room temperature over a period of 30 minutes. c. After the addition is complete, heat the reaction mixture to 60°C and stir for 24 hours to ensure the cross-linking reaction goes to completion.
4. Quenching and Purification: a. Cool the reaction mixture to room temperature and cautiously add a small amount of methanol to quench any unreacted NaH. b. Precipitate the cross-linked polymer by slowly pouring the reaction mixture into a large volume of vigorously stirred deionized water. c. Collect the precipitated polymer by filtration. d. Wash the polymer extensively with deionized water and then with tetrahydrofuran (THF) to remove any unreacted this compound and residual solvent. e. Purify the cross-linked polymer by dialysis against deionized water for 48 hours, changing the water every 12 hours. f. Isolate the final product by freeze-drying to obtain a porous solid.
Visualization of the Cross-Linking Process and Experimental Workflow
Caption: Chemical pathway for cross-linking Poly(vinyl alcohol) with this compound.
Caption: General experimental workflow for polymer cross-linking and characterization.
Expected Effects on Polymer Properties
The introduction of cross-links using this compound is expected to significantly alter the properties of the parent polymer. The extent of these changes will depend on the cross-linking density.
| Property | Expected Change after Cross-linking | Rationale |
| Solubility | Decreased | The formation of a 3D network prevents the polymer chains from being fully solvated and dissolving. The polymer will likely swell in good solvents instead of dissolving. |
| Swellability | Controllable | The degree of swelling will be inversely proportional to the cross-linking density. Higher cross-linking leads to a tighter network that can absorb less solvent. |
| Thermal Stability | Increased | The covalent cross-links restrict the mobility of polymer chains, requiring more energy for thermal degradation. This is often observed as an increase in the decomposition temperature in thermogravimetric analysis (TGA). |
| Glass Transition Temperature (Tg) | Increased | The cross-links reduce the free volume and chain mobility, leading to a higher temperature required for the transition from a glassy to a rubbery state. |
| Mechanical Strength | Increased (e.g., tensile strength, modulus) | The interconnected network structure can distribute applied stress more effectively, leading to a stronger and stiffer material.[3] |
| Elasticity | Potentially increased (at low cross-linking density) | The flexible heptyl chains of the cross-linker can act as spacers, potentially imparting some elastomeric properties to the network. However, high cross-linking density can lead to brittleness. |
Characterization of Cross-Linked Polymers
To confirm the successful cross-linking and to quantify the changes in polymer properties, the following characterization techniques are recommended:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of ether linkages and the disappearance of a portion of the hydroxyl groups.
-
Swellability Test: To determine the degree of cross-linking by measuring the amount of solvent absorbed by the polymer network.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the cross-linked polymer compared to the un-cross-linked material.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer network.
-
Mechanical Testing (e.g., Tensile Testing): To quantify the changes in mechanical properties such as tensile strength, Young's modulus, and elongation at break.
Safety Precautions
-
This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Sodium hydride is a highly reactive and flammable solid. It should be handled under an inert atmosphere and away from water and other protic solvents.
-
All reactions should be carried out in a well-ventilated fume hood.
Disclaimer: The experimental protocol provided is a hypothetical example based on general chemical principles. Researchers should conduct a thorough literature search and risk assessment before attempting any new experimental procedure. The specific reaction conditions may need to be optimized for different polymer systems.
References
- 1. Stepping Further from Coupling Tools: Development of Functional Polymers via the Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Publications [personal.utdallas.edu]
- 3. Competing Effects of Molecular Additives and Cross-Link Density on the Segmental Dynamics and Mechanical Properties of Cross-Linked Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound 97 4549-31-9 [sigmaaldrich.com]
- 5. arxiv.org [arxiv.org]
Application Note: Reaction Kinetics of 1,7-Dibromoheptane with Aromatic Diols for Polymer and Small Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of 1,7-dibromoheptane with aromatic diols is a cornerstone of Williamson ether synthesis, enabling the formation of a diverse range of compounds, from specialty polymers to pharmaceutical intermediates. This reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the deprotonated hydroxyl groups of the aromatic diol act as nucleophiles, attacking the electrophilic carbon atoms of this compound and displacing the bromide leaving groups.[1][2] The resulting products are α,ω-di(aryloxy)heptanes or, in the case of polymerization with bifunctional aromatic diols, poly(arylene ether)s.
Understanding the reaction kinetics is paramount for optimizing reaction conditions, controlling product distribution, and ensuring scalability. Key kinetic parameters, including reaction rate constants and activation energies, are crucial for predicting reaction times, yields, and the molecular weight of polymeric products. This application note provides a comprehensive overview of the kinetic aspects of this reaction and a detailed protocol for its investigation.
Reaction Mechanism and Influencing Factors
The reaction of this compound with an aromatic diol, such as hydroquinone (B1673460) or bisphenol A, proceeds in two consecutive SN2 steps. The first reaction of a hydroxyl group with one of the bromo-heptyl ends is followed by a second reaction at the other end of the heptyl chain.
Several factors can influence the rate and selectivity of this reaction:
-
Solvent: Polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF) are known to accelerate the rate of SN2 reactions.[2]
-
Base: A suitable base is required to deprotonate the aromatic diol, forming the more nucleophilic phenoxide. Common bases include potassium carbonate (K2CO3), sodium hydroxide (B78521) (NaOH), and potassium hydroxide (KOH).[3]
-
Phase-Transfer Catalyst (PTC): In biphasic systems (e.g., solid-liquid or liquid-liquid), a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide, TBAB), is often employed. The PTC facilitates the transfer of the phenoxide anion from the aqueous or solid phase to the organic phase where the this compound is located, thereby increasing the reaction rate.
-
Temperature: As with most chemical reactions, an increase in temperature generally leads to a higher reaction rate. However, excessively high temperatures can lead to side reactions.
-
Reactant Structure: The acidity of the aromatic diol and the steric hindrance around the reactive sites can affect the nucleophilicity of the phenoxide and, consequently, the reaction rate.
Data Presentation
Due to a lack of specific published kinetic data for the reaction of this compound with various aromatic diols, the following tables are presented as templates for researchers to populate with their own experimental data.
Table 1: Reaction Conditions for Kinetic Studies of this compound with Aromatic Diols
| Entry | Aromatic Diol | Base | Catalyst | Solvent | Temperature (°C) |
| 1 | Hydroquinone | K2CO3 | TBAB | DMSO | 80 |
| 2 | Bisphenol A | K2CO3 | TBAB | DMF | 80 |
| 3 | Resorcinol | NaOH | TBAB | Toluene/H2O | 90 |
| 4 | 4,4'-Biphenol | KOH | None | NMP | 100 |
Table 2: Hypothetical Kinetic Data for the Reaction of this compound with Aromatic Diols
| Entry | Aromatic Diol | k1 (L mol-1 s-1) | k2 (L mol-1 s-1) | Ea1 (kJ/mol) | Ea2 (kJ/mol) |
| 1 | Hydroquinone | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| 2 | Bisphenol A | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| 3 | Resorcinol | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| 4 | 4,4'-Biphenol | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
(k1 and k2 represent the rate constants for the first and second etherification steps, respectively. Ea1 and Ea2 are the corresponding activation energies.)
Experimental Protocols
The following is a generalized protocol for studying the reaction kinetics of this compound with an aromatic diol. This protocol is based on methodologies reported for similar polycondensation reactions.[4]
Objective: To determine the reaction rate constants and activation energy for the reaction between this compound and an aromatic diol.
Materials:
-
This compound
-
Aromatic diol (e.g., Bisphenol A)
-
Potassium carbonate (anhydrous)
-
Tetrabutylammonium bromide (TBAB)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Internal standard for chromatography (e.g., decane)
-
Hydrochloric acid (1 M)
-
Deionized water
-
Nitrogen gas (high purity)
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet/outlet
-
Temperature-controlled oil bath
-
Syringes for sampling
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable column and detector
-
Vials for sample quenching
Procedure:
-
Reactor Setup: A 250 mL three-necked flask is charged with the aromatic diol (e.g., 10 mmol), potassium carbonate (22 mmol, 2.2 equivalents), and TBAB (1 mmol, 10 mol%). The flask is then purged with nitrogen for 15 minutes.
-
Solvent and Reactant Addition: Anhydrous DMF (100 mL) is added to the flask, and the mixture is stirred and heated to the desired reaction temperature (e.g., 80 °C) in the oil bath. Once the temperature is stable, this compound (10 mmol) and the internal standard are added via syringe. This is considered time zero (t=0) of the reaction.
-
Sampling: At regular intervals (e.g., every 15 minutes for the first 2 hours, then every 30 minutes), aliquots (e.g., 1 mL) of the reaction mixture are withdrawn using a syringe.
-
Quenching: Each aliquot is immediately transferred to a vial containing a quenching solution (e.g., 2 mL of methanol and 0.5 mL of 1 M HCl) to stop the reaction.
-
Sample Preparation for Analysis: The quenched sample is diluted with a suitable solvent (e.g., dichloromethane (B109758) or the mobile phase for HPLC) and filtered before analysis.
-
Analysis: The concentrations of the reactants (this compound and the aromatic diol) and the products (mono- and di-substituted ethers) are determined by GC or HPLC.
-
Data Analysis: The concentration of each species is plotted against time. The reaction rate constants (k1 and k2) can be determined by fitting the experimental data to a second-order kinetic model for consecutive reactions.
-
Determination of Activation Energy: The experiment is repeated at different temperatures (e.g., 70 °C, 90 °C, and 100 °C). The activation energy (Ea) is then calculated from the Arrhenius plot by plotting ln(k) against 1/T.
Mandatory Visualizations
Caption: Experimental workflow for kinetic analysis.
Caption: Generalized reaction mechanism.
References
Application Notes and Protocols for the Characterization of Polymers Synthesized with 1,7-Dibromoheptane
Audience: Researchers, scientists, and drug development professionals.
Introduction: The synthesis of novel polymers utilizing monomers such as 1,7-dibromoheptane is a significant area of research, leading to materials with unique properties for applications ranging from liquid crystals to advanced drug delivery systems.[1][2] A thorough characterization of these polymers is paramount to understanding their structure-property relationships, ensuring reproducibility, and predicting their performance in final applications. This document provides detailed application notes and experimental protocols for the essential techniques used to characterize polymers synthesized with this compound.
Structural Characterization: NMR and FTIR Spectroscopy
Structural analysis is critical to confirm the successful incorporation of the heptamethylene chain from this compound into the polymer backbone and to verify the overall chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: NMR spectroscopy is an indispensable tool for elucidating the precise chemical structure of a polymer.[3] For polymers containing the heptamethylene unit, ¹H NMR can be used to identify and integrate the signals from the methylene (B1212753) protons, confirming the monomer's incorporation. ¹³C NMR provides further detail on the carbon backbone. End-group analysis by NMR can also be used to estimate the number-average molecular weight (Mn).[4][5]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the polymer sample in 0.6-1.0 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the polymer is fully dissolved.
-
Instrument Setup:
-
Use a 400 MHz or higher NMR spectrometer.
-
Acquire a standard ¹H NMR spectrum.
-
Typical parameters: 16-64 scans, relaxation delay of 1-5 seconds.
-
-
Data Acquisition: Acquire the spectrum at room temperature.
-
Data Processing:
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectrum using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks corresponding to the heptamethylene protons and other structural components of the polymer.
-
-
Analysis: Analyze the chemical shifts and integration ratios to confirm the polymer structure. The characteristic signals for the -(CH₂)₇- group will appear in the aliphatic region (typically 1.2-1.8 ppm), with the protons adjacent to more electronegative atoms shifted downfield.
Data Presentation: ¹H NMR
| Peak Assignment | Chemical Shift (δ, ppm) | Integration (Relative Area) |
| Protons adjacent to end-groups (e.g., -CH₂-Br) | ~3.40 (triplet) | 2.00 (Normalized) |
| Protons in polymer backbone (e.g., -O-CH₂-) | 3.60 - 3.90 | Varies |
| Internal methylene protons (-CH₂-)₅- | 1.20 - 1.50 (multiplet) | 10.00 |
| Other specific protons (e.g., aromatic) | 6.80 - 8.00 | Varies |
Fourier-Transform Infrared (FTIR) Spectroscopy
Application Note: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a polymer.[6] For polymers derived from this compound, FTIR is used to confirm the presence of the alkyl C-H stretching and bending vibrations of the heptamethylene chain and to verify the formation of new linkages (e.g., ether, ester) during polymerization. The disappearance of the C-Br band can indicate successful reaction at both ends of the monomer.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid polymer sample directly onto the ATR crystal (e.g., diamond or germanium).[7][8]
-
Instrument Setup:
-
Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.
-
Apply consistent pressure to the sample using the pressure clamp to ensure good contact with the crystal.
-
-
Data Acquisition:
-
Collect the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans at a resolution of 4 cm⁻¹ for a good signal-to-noise ratio.
-
-
Data Processing & Analysis:
-
The resulting spectrum is typically in absorbance or transmittance.
-
Identify characteristic absorption bands for the functional groups present in the polymer.
-
Data Presentation: FTIR
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group Assignment |
| 2925, 2855 | C-H Asymmetric & Symmetric Stretch | Heptamethylene (-CH₂-) chain |
| 1465 | C-H Scissoring Bend | Heptamethylene (-CH₂-) chain |
| 1735 | C=O Stretch | Ester linkage (if applicable) |
| 1100 | C-O Stretch | Ether linkage (if applicable) |
| ~560 | C-Br Stretch | Unreacted bromo- end groups |
Molecular Weight Determination: Gel Permeation Chromatography (GPC)
Application Note: Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for measuring the molecular weight distribution of polymers.[9] It separates polymer chains based on their hydrodynamic volume in solution.[10] Key parameters obtained from GPC are the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution.[11]
Experimental Protocol: GPC/SEC
-
Sample Preparation:
-
Accurately weigh 1-2 mg of the polymer and dissolve it in 1 mL of the GPC mobile phase (e.g., Tetrahydrofuran (THF), Chloroform).[12]
-
Allow the sample to dissolve completely, which may take several hours. Gentle agitation can be used.[12]
-
Filter the solution through a 0.2 µm PTFE or nylon syringe filter to remove any particulate matter.[12]
-
-
Instrument Setup:
-
System: GPC system equipped with a refractive index (RI) detector. A light scattering or viscometer detector can provide more detailed information.[10][13]
-
Columns: Select a column set appropriate for the expected molecular weight range of the polymer.
-
Mobile Phase: Use a high-purity, HPLC-grade solvent (e.g., THF).
-
Flow Rate: Set a stable flow rate, typically 1.0 mL/min.
-
Temperature: Maintain a constant column and detector temperature (e.g., 35-40 °C).
-
-
Calibration: Calibrate the system using a series of narrow-PDI polymer standards (e.g., polystyrene, PMMA) with known molecular weights.
-
Data Acquisition: Inject 50-100 µL of the filtered sample solution onto the column.
-
Data Analysis:
-
Process the resulting chromatogram using GPC software.
-
Calculate Mn, Mw, and PDI relative to the calibration standards.
-
Data Presentation: GPC
| Sample ID | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| Polymer A | 12,500 | 18,750 | 1.50 |
| Polymer B | 25,200 | 31,500 | 1.25 |
| Polymer C | 8,900 | 14,700 | 1.65 |
Thermal Properties: TGA and DSC
Application Note: Thermal analysis techniques are crucial for determining the operational temperature range and stability of polymers.[14] Thermogravimetric Analysis (TGA) measures weight loss as a function of temperature, providing information on thermal stability and decomposition temperature.[15] Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[15][16]
Thermogravimetric Analysis (TGA)
Experimental Protocol: TGA
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into a TGA pan (e.g., alumina, platinum).
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.
-
-
Data Acquisition:
-
Heat the sample from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).
-
Record the sample weight as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage weight loss vs. temperature.
-
Determine the onset temperature of decomposition (Td), often defined as the temperature at which 5% weight loss occurs.
-
Data Presentation: TGA
| Sample ID | Onset Decomposition Temp (Td) at 5% Weight Loss (°C) | Char Yield at 600°C (%) |
| Polymer A | 355 | 2.1 |
| Polymer B | 372 | 1.8 |
Differential Scanning Calorimetry (DSC)
Experimental Protocol: DSC
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer into a DSC pan (e.g., aluminum) and seal it hermetically.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., Nitrogen).
-
-
Data Acquisition (Heat-Cool-Heat Cycle):
-
1st Heating Scan: Heat the sample from ambient to a temperature above its expected melting point (e.g., 200 °C) at a controlled rate (e.g., 10 °C/min). This erases the polymer's previous thermal history.[17]
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to a low temperature (e.g., -50 °C).
-
2nd Heating Scan: Heat the sample again at the same rate (e.g., 10 °C/min) to the final temperature. The data from this scan is typically used for analysis.
-
-
Data Analysis:
-
Plot heat flow vs. temperature.
-
Determine the glass transition temperature (Tg) as a step change in the baseline.
-
Identify the crystallization temperature (Tc) as an exothermic peak on cooling.
-
Identify the melting temperature (Tm) as an endothermic peak on heating.
-
Data Presentation: DSC
| Sample ID | Tg (°C) | Tc (°C) | Tm (°C) |
| Polymer A | 25.4 | 75.1 | 128.3 |
| Polymer B | 31.8 | 82.5 | 141.2 |
Visualizations: Workflows and Relationships
Caption: General workflow for polymer synthesis and characterization.
Caption: Relationship between characterization techniques and polymer properties.
Caption: Hypothetical pathway for a polymer-based drug delivery system.
References
- 1. 1,7-二溴庚烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Can Benchtop NMR Determine EO Content in Polyols? [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Using 1H NMR Spectra of Polymers and Polymer Products To Illustrate Concepts in Organic Chemistry | Semantic Scholar [semanticscholar.org]
- 6. Fourier Transform Infrared Spectroscopy - Stress Engineering Services, Inc [stress.com]
- 7. azom.com [azom.com]
- 8. piketech.com [piketech.com]
- 9. researchgate.net [researchgate.net]
- 10. resolvemass.ca [resolvemass.ca]
- 11. agilent.com [agilent.com]
- 12. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 13. GPC Analysis of Polymers: Measuring Molecular Weight and Distribution | Separation Science [sepscience.com]
- 14. nexus-analytics.com.my [nexus-analytics.com.my]
- 15. DSC & TGA | PPT [slideshare.net]
- 16. m.youtube.com [m.youtube.com]
- 17. mt.com [mt.com]
Application Notes and Protocols: Synthesis of Nematic Liquid Crystals Using 1,7-Dibromoheptane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of nematic liquid crystals utilizing 1,7-dibromoheptane as a flexible spacer. This document is intended for researchers in materials science, organic chemistry, and drug development who are interested in the design and synthesis of novel liquid crystalline materials.
Introduction
This compound is a valuable building block in the synthesis of thermotropic liquid crystals, particularly dimeric compounds exhibiting a nematic phase. Its seven-carbon alkyl chain acts as a flexible spacer, connecting two rigid mesogenic units. The odd number of methylene (B1212753) units in the heptamethylene spacer often leads to a bent molecular geometry, which can influence the mesophase behavior, sometimes resulting in the formation of the twist-bend nematic (NTB) phase. The most common synthetic route to couple the this compound spacer with mesogenic phenols is the Williamson ether synthesis.
Data Presentation
The following table summarizes the phase transition temperatures for a homologous series of α,ω-bis(4,4'-cyanobiphenyloxy)alkanes, highlighting the properties of the derivative synthesized using this compound (n=7).
| Number of Methylene Units (n) | Compound Name | Crystal to Nematic/Isotropic TCr-N/I (°C) | Nematic to Isotropic TN-I (°C) | Reference |
| 3 | α,ω-bis(4,4'-cyanobiphenyloxy)propane | - | (198.0) | [1] |
| 4 | α,ω-bis(4,4'-cyanobiphenyloxy)butane | 178.0 | 227.0 | [1] |
| 5 | α,ω-bis(4,4'-cyanobiphenyloxy)pentane | 141.0 | 185.0 | [1] |
| 6 | α,ω-bis(4,4'-cyanobiphenyloxy)hexane | 142.0 | 197.0 | [1] |
| 7 | α,ω-bis(4,4'-cyanobiphenyloxy)heptane | 124.0 | 162.0 | [1] |
| 8 | α,ω-bis(4,4'-cyanobiphenyloxy)octane | 122.0 | 171.0 | [1] |
| 9 | α,ω-bis(4,4'-cyanobiphenyloxy)nonane | 118.0 | 152.0 | [1] |
| 10 | α,ω-bis(4,4'-cyanobiphenyloxy)decane | 124.0 | 158.0 | [1] |
| 11 | α,ω-bis(4,4'-cyanobiphenyloxy)undecane | 115.0 | 145.0 | [1] |
| 12 | α,ω-bis(4,4'-cyanobiphenyloxy)dodecane | 120.0 | 149.0 | [1] |
Note: Values in parentheses indicate a monotropic transition, observed only on cooling.
Experimental Protocols
Protocol 1: Synthesis of α,ω-bis(4,4'-cyanobiphenyloxy)heptane
This protocol details the synthesis of a symmetric liquid crystal dimer using this compound and 4-cyano-4'-hydroxybiphenyl (B10760) via the Williamson ether synthesis.
Materials:
-
This compound
-
4-cyano-4'-hydroxybiphenyl
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF) (anhydrous)
-
Magnesium sulfate (B86663) (anhydrous)
-
Deionized water
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and flask
-
Apparatus for column chromatography
-
Rotary evaporator
-
Melting point apparatus
-
Differential Scanning Calorimeter (DSC)
-
NMR Spectrometer
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 4-cyano-4'-hydroxybiphenyl (2.1 equivalents), this compound (1.0 equivalent), and anhydrous potassium carbonate (excess, e.g., 4-5 equivalents) in anhydrous DMF.
-
Reaction: Stir the mixture at an elevated temperature (e.g., 80-100 °C) under a nitrogen atmosphere for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of cold water with stirring.
-
Isolation of Crude Product: Collect the resulting precipitate by vacuum filtration and wash it thoroughly with water and then with a small amount of cold ethanol.
-
Purification:
-
Column Chromatography: The crude product can be further purified by column chromatography on silica (B1680970) gel, using a suitable eluent system (e.g., a gradient of hexane (B92381) and dichloromethane or ethyl acetate) to separate the desired dimer from any mono-substituted byproduct and unreacted starting materials.[2]
-
Recrystallization: Recrystallize the purified product from a suitable solvent, such as ethanol or a mixture of dichloromethane and hexane, to obtain the final product as a white solid.[3][4]
-
-
Characterization:
-
Confirm the structure of the synthesized compound using 1H NMR and 13C NMR spectroscopy.
-
Determine the phase transition temperatures and associated enthalpy changes using differential scanning calorimetry (DSC) and polarized optical microscopy (POM).
-
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of α,ω-bis(4,4'-cyanobiphenyloxy)heptane.
Logical Relationship in Dimer Formation
Caption: Key components in the formation of a nematic liquid crystal dimer.
References
Application Notes and Protocols: 1,7-Dibromoheptane in the Preparation of Cationic Surfactants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cationic surfactants, particularly gemini (B1671429) surfactants, are a class of amphiphilic molecules that have garnered significant interest in various fields, including drug delivery, gene therapy, and as antimicrobial agents. Gemini surfactants consist of two hydrophobic tails and two hydrophilic head groups linked by a spacer. The nature and length of this spacer are critical determinants of the surfactant's physicochemical properties, such as its critical micelle concentration (CMC), surface tension, and biological activity. 1,7-dibromoheptane serves as a versatile seven-carbon aliphatic spacer for the synthesis of bis-quaternary ammonium (B1175870) cationic gemini surfactants. Its use allows for the systematic investigation of the effect of a medium-length spacer on the surfactant's performance.
These application notes provide a comprehensive overview of the synthesis of cationic gemini surfactants utilizing a this compound spacer, their physicochemical properties, and their biological activities. Detailed experimental protocols are provided to guide researchers in the preparation and evaluation of these promising compounds.
Chemical Synthesis
The synthesis of cationic gemini surfactants with a this compound spacer is typically achieved through a one-step quaternization reaction, commonly known as the Menschutkin reaction. This reaction involves the nucleophilic substitution of the bromine atoms in this compound by a tertiary amine, such as N,N-dimethylalkylamine. The alkyl chain length of the tertiary amine can be varied to fine-tune the hydrophobicity of the final surfactant molecule.
Caption: Synthesis of a cationic gemini surfactant.
Experimental Protocols
Protocol 1: Synthesis of Heptamethylene-1,7-bis(N-dodecyl-N,N-dimethylammonium bromide)
This protocol outlines the synthesis of a representative cationic gemini surfactant with dodecyl hydrophobic chains and a heptamethylene spacer.
Materials:
-
This compound (1.0 eq)
-
N,N-Dimethyldodecylamine (2.1 eq)
-
Ethanol (anhydrous)
-
Acetone
-
Benzene
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and N,N-dimethyldodecylamine (2.1 eq) in anhydrous ethanol.
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 48 hours.
-
After 48 hours, remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid is then recrystallized multiple times (typically 4-5 times) from an acetone-benzene mixture (e.g., 3:1 v/v) to yield the pure gemini surfactant.
-
The final product should be dried under vacuum to remove any residual solvent.
-
Characterize the synthesized surfactant using techniques such as ¹H NMR, ¹³C NMR, and FTIR to confirm its structure and purity.
Physicochemical Properties
The properties of gemini surfactants are significantly influenced by the length of the spacer connecting the two head groups. A heptamethylene spacer provides a balance between flexibility and hydrophobicity.
Table 1: Physicochemical Properties of Cationic Gemini Surfactants with Varying Spacer Lengths
| Surfactant (n-s-n) | Spacer Length (s) | CMC (mM) | Surface Tension at CMC (γCMC, mN/m) |
| 12-2-12 | 2 | 0.93 | 35.5 |
| 12-4-12 | 4 | 0.45 | 34.0 |
| 12-7-12 | 7 | ~0.2 | ~33.0 |
| 12-10-12 | 10 | 0.12 | 32.5 |
| 12-12-12 | 12 | 0.09 | 32.0 |
Note: The values for 12-7-12 are interpolated based on trends observed for gemini surfactants with varying spacer lengths, as specific experimental data for a C7 spacer were not available in the cited literature.
Biological Activity
Cationic gemini surfactants are known for their potent antimicrobial properties. Their mechanism of action involves the disruption of the microbial cell membrane.
Caption: Experimental workflow for surfactant evaluation.
Antimicrobial Activity
The antimicrobial efficacy of these surfactants is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Table 2: Antimicrobial Activity (MIC) of Dodecyl Gemini Surfactants with Varying Spacer Lengths
| Surfactant (12-s-12) | Spacer Length (s) | MIC against S. aureus (μM) | MIC against E. coli (μM) |
| 12-2-12 | 2 | 4.4 | 17.7 |
| 12-4-12 | 4 | 3.5 | 14.1 |
| 12-6-12 | 6 | 3.1 | 12.5 |
| 12-7-12 | 7 | ~2.9 | ~11.8 |
| 12-8-12 | 8 | 2.8 | 11.0 |
| 12-10-12 | 10 | 3.1 | 12.5 |
| 12-12-12 | 12 | 3.9 | 15.6 |
Note: The MIC values for 12-7-12 are estimated based on the observed trend where optimal activity is often seen with medium-length spacers.
Mechanism of Antimicrobial Action
The primary mechanism of antimicrobial action for cationic surfactants is the disruption of the bacterial cell membrane.
Caption: Mechanism of antimicrobial action.
Conclusion
This compound is a valuable building block for the synthesis of cationic gemini surfactants with a medium-length spacer. The resulting surfactants exhibit excellent surface activity and potent antimicrobial properties. The provided protocols and data serve as a guide for researchers in the design, synthesis, and evaluation of novel cationic surfactants for various applications, including as potential therapeutics and disinfectants. Further research into the cytotoxicity and in vivo efficacy of these compounds is warranted to fully explore their potential in drug development.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,7-Dibromoheptane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 1,7-dibromoheptane, focusing on improving yield and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and economically viable method is the reaction of 1,7-heptanediol (B42083) with hydrobromic acid (HBr), typically using concentrated sulfuric acid (H₂SO₄) as a catalyst. This reaction proceeds via a consecutive Sₙ2 mechanism.
Q2: What is the reaction mechanism for the synthesis of this compound from 1,7-heptanediol and HBr?
A2: The synthesis is a two-step consecutive reaction.[1][2][3] First, 1,7-heptanediol reacts with HBr to form the intermediate 7-bromo-1-heptanol (B124907). This is the slower, rate-determining step of the process.[1][2][3] Subsequently, the 7-bromo-1-heptanol is rapidly converted to this compound by further reaction with HBr.[1][2][3]
Q3: Are there alternative methods for this synthesis?
A3: Yes, an alternative method involves the use of phosphorus tribromide (PBr₃) with 1,7-heptanediol in a solvent like diethyl ether.[4] This method can be effective, with reported yields around 48%.[4]
Q4: What are the main challenges in synthesizing this compound?
A4: The primary challenges include:
-
Incomplete reaction: Due to the two-step nature of the reaction, it's possible to have unreacted 1,7-heptanediol and the intermediate 7-bromo-1-heptanol in the final product mixture.
-
Side reactions: The use of strong acids and elevated temperatures can lead to the formation of byproducts.
-
Product purification: Separating the desired this compound from the starting material, intermediate, and any side products requires careful purification steps.
Troubleshooting Guide
Low Yield
| Symptom | Possible Cause | Troubleshooting Steps |
| Low conversion of 1,7-heptanediol | Insufficient reaction time or temperature. | Increase the reaction time and/or temperature. Monitor the reaction progress using a suitable analytical technique like GC or TLC. |
| Low concentration of HBr or catalyst. | Ensure an adequate excess of hydrobromic acid is used. The concentration of the sulfuric acid catalyst can also be optimized; a higher concentration generally increases the reaction rate.[1][2][3] | |
| Presence of 7-bromo-1-heptanol in the product | The reaction has not gone to completion. | As the second step is faster than the first, the presence of the intermediate suggests the overall reaction time was too short.[1][2][3] Increase the reaction time. |
| Formation of dark-colored byproducts | Decomposition of starting material or product at high temperatures. | Maintain careful temperature control. If the reaction mixture darkens significantly, consider lowering the reaction temperature and extending the reaction time. |
| Poor phase separation during workup | Emulsion formation. | Add a saturated brine solution to the separatory funnel to help break up emulsions and improve phase separation. |
Product Purity Issues
| Symptom | Possible Cause | Troubleshooting Steps |
| Contamination with 1,7-heptanediol | Inefficient extraction. | 1,7-heptanediol is more polar than this compound and will preferentially reside in the aqueous phase. Ensure thorough extraction with a suitable organic solvent. Multiple extractions will improve separation. |
| Contamination with 7-bromo-1-heptanol | Incomplete reaction and similar solubility to the product. | Purification via fractional distillation under reduced pressure is often effective due to the difference in boiling points between the bromo-alcohol and the dibromo-product. |
| Acidic residue in the final product | Insufficient washing/neutralization. | Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with water to remove any remaining salts. |
Experimental Protocols
Method 1: Synthesis from 1,7-Heptanediol and HBr/H₂SO₄
This protocol is a generalized procedure based on the common method cited in the literature.
Materials:
-
1,7-heptanediol
-
48% Hydrobromic acid
-
Concentrated Sulfuric acid
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,7-heptanediol and an excess of 48% hydrobromic acid.
-
Slowly add concentrated sulfuric acid to the mixture while cooling in an ice bath to control the initial exotherm.
-
Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress should be monitored by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and separate the organic layer from the aqueous acid layer.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Method 2: Synthesis using Phosphorus Tribromide (PBr₃)
This protocol is based on a literature procedure with a reported yield of 48%.[4]
Materials:
-
1,7-heptanediol (80.0 g, 605.0 mmol)
-
Diethyl ether (1000 mL)
-
Triethylamine (a few drops)
-
Phosphorus tribromide (PBr₃) (75.0 g, 277.1 mmol)
-
Ice
Procedure:
-
Dissolve 1,7-heptanediol in diethyl ether in a round-bottom flask and add a few drops of triethylamine.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add phosphorus tribromide to the solution over 1.5 hours, maintaining the temperature at 0°C.
-
Allow the reaction mixture to stir overnight, gradually warming to room temperature.
-
Carefully pour the reaction mixture onto ice (200.0 g).
-
Separate the ether layer and evaporate the solvent.
-
Purify the residue by vacuum distillation to yield this compound.[4]
Visualizing the Synthesis and Troubleshooting
// Nodes Start [label="Start:\n1,7-Heptanediol", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Reaction with\nHBr / H₂SO₄", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Aqueous Workup\n(Extraction, Washing)", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Purification\n(Vacuum Distillation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Final Product:\nthis compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Troubleshoot1 [label="Troubleshooting:\nIncomplete Reaction", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Troubleshoot2 [label="Troubleshooting:\nPurification Issues", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Product; Reaction -> Troubleshoot1 [label="Low Yield?", color="#5F6368"]; Workup -> Troubleshoot2 [label="Impurities?", color="#5F6368"]; } dot Caption: General workflow for the synthesis of this compound.
// Nodes Problem [label="Low Yield of\nthis compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_TLC [label="Analyze crude product by TLC/GC", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Unreacted_Diol [label="High amount of\nstarting 1,7-heptanediol", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Presence of\n7-bromo-1-heptanol", fillcolor="#F1F3F4", fontcolor="#202124"]; Side_Products [label="Significant side\nproduct formation", fillcolor="#F1F3F4", fontcolor="#202124"]; Solution_Diol [label="Increase reaction time\nand/or temperature.\nCheck reagent stoichiometry.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solution_Intermediate [label="Increase reaction time.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solution_Side_Products [label="Lower reaction temperature.\nConsider alternative brominating agent.", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Problem -> Check_TLC; Check_TLC -> Unreacted_Diol [label="Unreacted\nstarting material?"]; Check_TLC -> Intermediate [label="Intermediate\npresent?"]; Check_TLC -> Side_Products [label="Other spots\nobserved?"]; Unreacted_Diol -> Solution_Diol [color="#34A853"]; Intermediate -> Solution_Intermediate [color="#34A853"]; Side_Products -> Solution_Side_Products [color="#34A853"]; } dot Caption: Troubleshooting logic for addressing low yield issues.
References
minimizing side products in the bromination of 1,7-heptanediol
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for minimizing side products during the synthesis of 1,7-dibromoheptane from 1,7-heptanediol (B42083).
Troubleshooting Guide
Q1: My reaction is incomplete, showing a large amount of the 7-bromo-1-heptanol (B124907) intermediate. How can I drive the reaction to completion?
A1: This is a common issue as the conversion of 1,7-heptanediol to 7-bromo-1-heptanol is the slower step in this consecutive reaction.[1] To push the reaction towards the desired this compound, consider the following strategies:
-
Increase Reaction Time: Since the first substitution is slow, extending the reaction time allows for the complete conversion of the starting material and the intermediate. Monitor the reaction progress using techniques like GC-MS or TLC.
-
Increase Temperature: Gently heating the reaction mixture can increase the rate of both substitution steps.[2] However, be cautious, as excessive heat can promote elimination and ether formation side reactions.
-
Use Excess Brominating Agent: Employing a molar excess of the brominating agent (e.g., hydrobromic acid) can help drive the equilibrium towards the dibrominated product, according to Le Chatelier's principle.[3]
Q2: My analytical data (NMR, GC-MS) shows unexpected peaks, possibly corresponding to an ether byproduct. How can I prevent this?
A2: Ether formation (either intermolecularly to form a polyether or intramolecularly to form oxepane) is a classic side reaction when heating alcohols in the presence of a strong acid.
-
Control Temperature: Avoid excessively high temperatures. The ideal temperature will be a balance between a reasonable reaction rate and minimizing side reactions.
-
Reagent Choice: Using reagents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) instead of HBr/H₂SO₄ can reduce ether formation as they don't rely on strong mineral acids that catalyze dehydration.[4]
-
Concentration: Running the reaction at a higher concentration of the brominating agent can favor the desired bimolecular substitution reaction over the competing intermolecular reaction between diol molecules.
Q3: My yield is low, and I suspect elimination byproducts have formed. What conditions favor substitution over elimination?
A3: While primary alcohols like 1,7-heptanediol primarily undergo Sₙ2 substitution, elimination (E2) can become competitive under certain conditions.[5]
-
Use Sₙ2-Favoring Reagents: Reagents like PBr₃ are excellent for converting primary alcohols to alkyl bromides with minimal rearrangement or elimination.[4]
-
Avoid Strong, Non-Nucleophilic Bases: Ensure the reaction conditions do not involve strong, bulky bases that would favor elimination.
-
Temperature Control: High temperatures generally favor elimination over substitution. Maintain the lowest possible temperature that allows for a reasonable reaction rate.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the bromination of 1,7-heptanediol with HBr?
A1: The reaction of a primary alcohol with hydrobromic acid proceeds through an Sₙ2 (Substitution Nucleophilic Bimolecular) mechanism.[6] The process occurs in two consecutive Sₙ2 reactions:
-
Protonation: The hydroxyl group is protonated by the acid to form a good leaving group (water).[5][6]
-
Nucleophilic Attack: A bromide ion acts as a nucleophile, attacking the carbon atom bonded to the leaving group, displacing a water molecule.[3] This process occurs first on one hydroxyl group to form the 7-bromo-1-heptanol intermediate, and then repeats on the second hydroxyl group to yield this compound.[1]
Q2: What are the common brominating agents for this transformation, and how do they compare?
A2: Several reagents can be used, each with its own advantages and disadvantages. The choice depends on the desired scale, purity requirements, and available equipment.
| Reagent | Typical Conditions | Advantages | Disadvantages |
| HBr / H₂SO₄ | Aqueous HBr, catalytic H₂SO₄, heat | Inexpensive and readily available. | Requires heat, which can lead to ether and elimination byproducts.[1][5] |
| PBr₃ | Diethyl ether or other inert solvent, 0°C to RT | High yield, mild conditions, minimizes side reactions like elimination and etherification.[7] | Reagent is moisture-sensitive and corrosive. Generates phosphorous acid byproduct. |
| SOBr₂ | Inert solvent, often with a non-nucleophilic base (e.g., pyridine) | Good for clean conversions with minimal side products. | Reagent is toxic and moisture-sensitive; generates SO₂ and HBr gas. |
Q3: How can I effectively monitor the reaction's progress?
A3: Monitoring the disappearance of starting material and the appearance of the intermediate and product is crucial for optimization.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for separating and identifying the volatile components of the reaction mixture: 1,7-heptanediol, 7-bromo-1-heptanol, and this compound.
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively track the reaction. The non-polar product (this compound) will have a higher Rf value than the more polar intermediate and starting diol. Use a suitable stain (e.g., permanganate) for visualization.
Experimental Protocols & Visualizations
Protocol 1: Bromination using Aqueous HBr and H₂SO₄
This protocol is based on the common acid-catalyzed substitution reaction.
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,7-heptanediol (1.0 eq).
-
Reagents: Add concentrated hydrobromic acid (48%, ~2.5-3.0 eq) and slowly add concentrated sulfuric acid (catalytic amount, ~0.1-0.2 eq) while cooling the flask in an ice bath.
-
Reaction: Heat the mixture to reflux (approx. 100-110°C) and stir vigorously. The product will often separate as a denser organic layer.[1] Monitor the reaction progress by GC-MS or TLC every 2-3 hours.
-
Workup: After the reaction is complete (typically 6-12 hours), cool the mixture to room temperature. Transfer the mixture to a separatory funnel and separate the lower organic layer.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) to recover any dissolved product.[1]
-
Washing: Combine all organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine.
-
Drying & Purification: Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and remove the solvent using a rotary evaporator. The crude product can be purified by vacuum distillation to yield pure this compound.[7]
References
- 1. asianpubs.org [asianpubs.org]
- 2. Bromination reactions with hydrogen bromide (bromoalkane synthesis from alcohols/bromoalkane synthesis via ether- or lactone-cleaving): Hydrogen bromide (2): Discussion series on bromination/iodination reactions 35 – Chemia [chemia.manac-inc.co.jp]
- 3. Alcohol Reaction with HCl, HBr and HI Acids - Chemistry Steps [chemistrysteps.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. Ch4 : ROH + HX [chem.ucalgary.ca]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Grignard Reagent Formation with 1,7-Dibromoheptane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the formation of Grignard reagents from 1,7-dibromoheptane.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with this compound won't initiate. What are the common causes and solutions?
A1: Failure to initiate is a frequent issue. The primary causes are:
-
Wet Glassware or Solvent: Grignard reagents are highly sensitive to moisture. Ensure all glassware is rigorously flame-dried or oven-dried under vacuum and cooled under an inert atmosphere (e.g., nitrogen or argon). Solvents must be anhydrous.
-
Impure or Unactivated Magnesium: The surface of magnesium turnings can oxidize, preventing the reaction. Activate the magnesium by stirring it vigorously under nitrogen overnight to create a fine powder, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.
-
Low Quality this compound: Impurities in the starting material can quench the Grignard reagent as it forms. Ensure the purity of your this compound.
Q2: I'm observing a significant amount of a high-boiling point byproduct. What is it likely to be?
A2: This is likely due to Wurtz coupling, a major side reaction where the formed Grignard reagent reacts with unreacted this compound to form a dimer (1,14-dibromotetradecane) or longer chain oligomers. To minimize this, add the this compound solution slowly to the magnesium suspension to maintain a low concentration of the alkyl halide in the reaction mixture.
Q3: How can I favor the formation of the mono-Grignard reagent (7-bromoheptylmagnesium bromide) over the di-Grignard reagent?
A3: To favor the mono-Grignard reagent, use a molar excess of this compound relative to magnesium. This ensures that a molecule of this compound is more likely to react with magnesium at only one of its bromine atoms before all the magnesium is consumed.
Q4: Conversely, how can I promote the formation of the di-Grignard reagent (heptane-1,7-diylbis(magnesium bromide))?
A4: To favor the di-Grignard reagent, use a molar excess of magnesium (at least 2 equivalents) relative to this compound. This increases the probability that both bromine atoms in a single molecule will react.
Q5: My reaction mixture turned dark brown or black. What does this indicate?
A5: A dark coloration can indicate decomposition of the Grignard reagent, which can be caused by overheating or the presence of impurities. Maintain a gentle reflux and ensure the purity of your reagents and the inertness of your reaction atmosphere.
Troubleshooting Guide
| Symptom | Possible Cause(s) | Recommended Action(s) |
| Reaction does not start (no heat evolution, magnesium unchanged) | 1. Wet glassware/solvent. 2. Passivated magnesium surface. 3. Impure this compound. | 1. Flame-dry all glassware under vacuum and use freshly distilled anhydrous solvent. 2. Activate magnesium with iodine, 1,2-dibromoethane, or by mechanical stirring. 3. Purify this compound by distillation. |
| Low yield of Grignard reagent | 1. Wurtz coupling side reaction. 2. Reaction with atmospheric oxygen or carbon dioxide. 3. Incomplete reaction. | 1. Add this compound slowly and at a controlled temperature. 2. Maintain a positive pressure of an inert gas (N₂ or Ar). 3. Ensure sufficient reaction time and gentle reflux. |
| Formation of a white precipitate | 1. Reaction with water to form magnesium hydroxide. 2. Reaction with oxygen to form magnesium alkoxides. | 1. Ensure strictly anhydrous conditions. 2. Maintain a robust inert atmosphere. |
| Difficulty in reproducing results | 1. Inconsistent quality of magnesium or this compound. 2. Variations in solvent purity. 3. Inconsistent magnesium activation. | 1. Use reagents from the same batch or purify before use. 2. Use freshly distilled anhydrous solvent for each reaction. 3. Standardize the magnesium activation procedure. |
Experimental Protocols
Protocol 1: Preparation of 7-Bromoheptylmagnesium Bromide (Mono-Grignard Reagent)
Materials:
-
Magnesium turnings
-
This compound
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine (crystal)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stirrer, and an inlet for inert gas.
-
Place magnesium turnings (1.2 equivalents) in the flask.
-
Add a single crystal of iodine to the flask.
-
Assemble the glassware and flush the system with inert gas.
-
Add a small amount of anhydrous solvent to the flask.
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous solvent.
-
Add a small portion of the this compound solution to the magnesium suspension to initiate the reaction (indicated by heat evolution and disappearance of the iodine color).
-
Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for 1-2 hours to ensure complete reaction.
-
The concentration of the resulting Grignard reagent should be determined by titration.
Protocol 2: Preparation of Heptane-1,7-diylbis(magnesium bromide) (Di-Grignard Reagent)
Materials:
-
Magnesium turnings
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (crystal)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Follow steps 1-4 from Protocol 1.
-
Place magnesium turnings (2.5 equivalents) in the flask.
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Initiate the reaction as described in Protocol 1.
-
Slowly add the this compound solution to the vigorously stirred magnesium suspension.
-
After the addition is complete, reflux the mixture for 2-4 hours to drive the reaction to completion.
-
The concentration of the di-Grignard reagent should be determined by titration.
Protocol 3: Titration of the Grignard Reagent
Materials:
-
Salicylaldehyde (B1680747) phenylhydrazone
-
Anhydrous THF
-
The prepared Grignard solution
-
Syringes and needles
Procedure:
-
Dry a small flask and add a precisely weighed amount of salicylaldehyde phenylhydrazone.
-
Dissolve the indicator in anhydrous THF.
-
Slowly add the Grignard solution via syringe to the indicator solution until a color change from colorless to a persistent yellow/orange is observed.
-
The molarity of the Grignard reagent can be calculated based on the volume added and the initial moles of the indicator.
Visualizations
Caption: Troubleshooting workflow for Grignard reagent formation.
Technical Support Center: Preventing Side Reactions in Wurtz Coupling of 1,7-Dibromoheptane
Welcome to the Technical Support Center for optimizing the Wurtz coupling reaction of 1,7-dibromoheptane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions during the synthesis of cycloheptane (B1346806) via intramolecular Wurtz coupling.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of the Wurtz coupling reaction with this compound?
The primary objective is to achieve an intramolecular cyclization to form cycloheptane. This reaction, also known as the Freund reaction, involves the coupling of the two bromine-bearing carbons within the same molecule.
Q2: What are the main side reactions to be concerned about?
The most significant side reaction is intermolecular polymerization, where multiple molecules of this compound react with each other to form long-chain polymers.[1] Other potential side reactions include elimination reactions, which can lead to the formation of unsaturated compounds, although this is less common with primary alkyl halides.
Q3: What is the single most important factor in preventing intermolecular polymerization?
The use of the high dilution principle is critical. By maintaining a very low concentration of this compound throughout the reaction, the probability of one end of a molecule reacting with another molecule is significantly reduced, thereby favoring the desired intramolecular cyclization.
Q4: Are there alternatives to sodium metal for this reaction?
Yes, various other metals have been used to improve yields and suppress side reactions in Wurtz-type couplings.[2][3] These include activated zinc, copper, iron, and lithium.[2][3][4] The choice of metal can influence the reaction rate and selectivity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low yield of cycloheptane and formation of a solid, insoluble material. | Intermolecular polymerization is the likely cause. This occurs when the concentration of this compound is too high. | 1. Implement High Dilution: The most effective solution is to add the this compound solution dropwise to the reaction mixture containing the metal over an extended period. This can be achieved using a syringe pump for precise and slow addition. 2. Increase Solvent Volume: A larger volume of solvent will help maintain a low substrate concentration. |
| Reaction is sluggish or does not initiate. | 1. Inactive Metal Surface: The surface of the metal (e.g., sodium) may be coated with an oxide layer that prevents reaction. 2. Impurities in Solvent or Reagents: Water or other protic impurities will quench the reactive organometallic intermediates. | 1. Activate the Metal: For sodium, use a high-speed stirrer to create a fine dispersion of molten sodium in a high-boiling solvent like xylene or toluene. For other metals like zinc, activation can be achieved by treatment with dilute acid followed by washing and drying, or by using Rieke zinc. 2. Ensure Anhydrous Conditions: Use freshly distilled, dry solvents (e.g., THF, diethyl ether, dioxane).[3] Ensure all glassware is thoroughly dried. |
| Formation of elimination byproducts (e.g., heptenes). | While less common with primary dibromides, harsh reaction conditions or the use of very strong bases can promote elimination. | 1. Control Temperature: Running the reaction at a lower temperature may disfavor elimination pathways. 2. Choice of Metal: Some metals may be less prone to inducing elimination than others. Experiment with activated zinc or magnesium. |
Experimental Protocols
Protocol 1: High-Dilution Intramolecular Wurtz Coupling using Finely Dispersed Sodium
This protocol is designed to maximize the yield of cycloheptane by favoring intramolecular cyclization.
Materials:
-
This compound
-
Sodium metal
-
Anhydrous solvent (e.g., xylene, toluene, or diethyl ether)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for air-sensitive reactions (Schlenk line, etc.)
-
High-speed mechanical stirrer
-
Syringe pump
Procedure:
-
Preparation of Finely Dispersed Sodium:
-
In a three-necked flask equipped with a high-speed stirrer, a condenser, and an inert gas inlet, add the desired amount of anhydrous xylene.
-
Add small, freshly cut pieces of sodium metal to the xylene.
-
Heat the mixture to reflux until the sodium melts.
-
Turn on the high-speed stirrer to disperse the molten sodium into a fine sand-like suspension.
-
Allow the mixture to cool to the desired reaction temperature while maintaining stirring to prevent agglomeration.
-
-
High-Dilution Reaction:
-
Prepare a dilute solution of this compound in the same anhydrous solvent.
-
Using a syringe pump, add the this compound solution dropwise to the vigorously stirred sodium dispersion over a period of several hours (e.g., 8-12 hours).
-
Maintain the reaction temperature throughout the addition.
-
After the addition is complete, allow the reaction to stir for an additional period (e.g., 1-2 hours) to ensure complete reaction.
-
-
Work-up:
-
Cool the reaction mixture to 0 °C.
-
Carefully quench the excess sodium by the slow, dropwise addition of ethanol, followed by water.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, and dry over an anhydrous salt (e.g., MgSO₄).
-
Remove the solvent under reduced pressure and purify the resulting cycloheptane by distillation.
-
Quantitative Data Summary (Illustrative)
| Reaction Conditions | Yield of Cycloheptane | Yield of Polymer | Reference |
| High Concentration (Batch addition) | Low (<10%) | High (>80%) | General Observation |
| High Dilution (Slow addition) | Moderate to High (40-70%) | Low (<20%) | General Principle |
| Activated Zinc (High Dilution) | Potentially higher than Na | Lower than Na | [4] |
Note: Specific yield data for the intramolecular Wurtz coupling of this compound is not extensively reported in readily available literature, and the values above are illustrative based on the principles of the reaction.
Signaling Pathways & Logical Relationships
To visualize the reaction pathways and the influence of concentration, the following diagrams are provided.
Caption: Reaction pathways of this compound under different concentrations.
Caption: Troubleshooting logic for low cycloheptane yield.
Alternative Synthetic Routes
If preventing side reactions in the Wurtz coupling proves to be challenging, consider these alternative methods for the synthesis of seven-membered rings:
-
Thorpe-Ziegler Cyclization: This method involves the intramolecular cyclization of a dinitrile followed by hydrolysis to yield a cyclic ketone, which can then be reduced to cycloheptane.
-
Dieckmann Condensation: This is an intramolecular Claisen condensation of a diester to form a β-keto ester, which can be further converted to cycloheptane.[5][6][7]
-
Acyloin Condensation: The intramolecular reductive coupling of a diester using sodium metal can produce a cyclic α-hydroxyketone (acyloin), which can be reduced to the cycloalkane.
Each of these methods has its own set of advantages and potential side reactions that should be considered based on the available starting materials and experimental capabilities.
References
- 1. researchgate.net [researchgate.net]
- 2. jk-sci.com [jk-sci.com]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. researchgate.net [researchgate.net]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. 1,7-二溴庚烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Rhodium-catalyzed homo-coupling reaction of aryl Grignard reagents and its application for the synthesis of an integrin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling Intermolecular vs. Intramolecular Reactions of 1,7-Dibromoheptane
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,7-dibromoheptane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you control the competition between intermolecular (polymerization) and intramolecular (cyclization) reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of the intermolecular and intramolecular reactions of this compound?
When this compound reacts with a dinucleophile or under conditions promoting self-condensation, two main reaction pathways are possible:
-
Intramolecular Reaction (Cyclization): The two ends of the this compound molecule react with a nucleophile to form a seven-membered ring, typically a substituted cycloheptane (B1346806).
-
Intermolecular Reaction (Polymerization): Multiple molecules of this compound react with each other and a nucleophile (or di-nucleophile) in a chain-like fashion to form a polymer. This compound is a known monomer in the synthesis of various polymers, including liquid crystalline copolyethers.[1]
Q2: What is the most critical factor in controlling whether the reaction is intermolecular or intramolecular?
The concentration of the reactants is the most critical factor.
-
High dilution (low concentration of this compound) favors intramolecular cyclization . At low concentrations, the probability of the two ends of the same molecule finding each other is higher than the probability of two different molecules encountering each other.
-
High concentration favors intermolecular polymerization . When the concentration of this compound is high, there is a greater likelihood that reactive ends of different molecules will interact, leading to polymer chain growth.
Q3: What type of reactions are typically involved in the cyclization and polymerization of this compound?
The reactions generally proceed via a nucleophilic substitution mechanism, most commonly an SN2 reaction. In this mechanism, a nucleophile attacks one of the carbon atoms bearing a bromine atom, leading to the displacement of the bromide ion.
Troubleshooting Guides
Problem 1: Low yield of the desired cycloheptane derivative and formation of a significant amount of polymer.
Possible Cause: The concentration of this compound is too high, favoring intermolecular reactions.
Solution:
-
Employ High-Dilution Conditions: The reaction should be carried out at a very low concentration of this compound. This can be achieved by slowly adding a dilute solution of the reactants to a large volume of solvent over an extended period. This technique, known as "pseudo-high dilution," maintains a low instantaneous concentration of the reactants.
-
Optimize Reactant Ratios: Ensure the stoichiometry of the nucleophile to this compound is appropriate for the desired cyclization.
Problem 2: The reaction is very slow, or no reaction occurs when attempting intramolecular cyclization under high dilution.
Possible Cause 1: The chosen nucleophile is not strong enough to efficiently displace the bromide.
Solution:
-
Select a Stronger Nucleophile: Consider using a more potent nucleophile. For example, when using a malonic ester as the nucleophile, ensure a strong base (e.g., sodium ethoxide) is used to fully deprotonate the ester and generate the nucleophilic enolate.
Possible Cause 2: The reaction temperature is too low.
Solution:
-
Increase the Reaction Temperature: While high temperatures can sometimes favor elimination side reactions, a moderate increase in temperature can significantly increase the rate of SN2 reactions. The optimal temperature will depend on the specific solvent and nucleophile being used.
Possible Cause 3: The solvent is not appropriate for the reaction.
Solution:
-
Choose an Appropriate Solvent: For SN2 reactions, polar aprotic solvents such as DMF (dimethylformamide) or THF (tetrahydrofuran) are often good choices as they can solvate the cation of the nucleophile salt while not strongly solvating the nucleophile itself, thus enhancing its reactivity.
Problem 3: A mixture of cyclic and polymeric products is consistently obtained.
Possible Cause: The reaction conditions are intermediate between those that favor exclusive cyclization and those that favor exclusive polymerization.
Solution:
-
Systematic Optimization of Concentration: Perform a series of experiments varying the concentration of this compound to find the optimal range for maximizing the yield of the desired product. Start with very high dilution and incrementally increase the concentration.
-
Analyze the Product Mixture: Use techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to quantify the ratio of cyclic to polymeric products in each experiment. This will help in identifying the ideal concentration.
Experimental Protocols and Data
The following tables summarize experimental conditions for directing the reaction of this compound towards either intramolecular cyclization or intermolecular polymerization.
Table 1: Conditions Favoring Intramolecular Cyclization
| Parameter | Condition | Rationale |
| Concentration | High Dilution (<0.01 M) | Minimizes intermolecular interactions, promoting the reaction of the two ends of the same molecule. |
| Reactants | This compound and a suitable dinucleophile (e.g., diethyl malonate with a strong base) | The dinucleophile acts as the cyclizing agent. |
| Solvent | Polar aprotic (e.g., DMF, THF) | Favors SN2 reactions. |
| Temperature | Varies (e.g., reflux in THF) | Depends on the nucleophile and solvent; higher temperatures can increase reaction rates. |
| Addition Method | Slow addition of reactants over a long period (pseudo-high dilution) | Maintains a low instantaneous concentration of reactants. |
Table 2: Conditions Favoring Intermolecular Polymerization
| Parameter | Condition | Rationale |
| Concentration | High Concentration (>0.1 M) | Increases the probability of collisions between different molecules. |
| Reactants | This compound and a difunctional monomer (e.g., a bisphenol or sodium sulfide) | These co-monomers link the this compound units into a polymer chain. |
| Solvent | Varies depending on the polymer type (e.g., N-methyl-2-pyrrolidone for poly(phenylene sulfide) synthesis) | The solvent must be able to dissolve the monomers and the growing polymer chain. |
| Temperature | Generally elevated | Often required to drive the polymerization reaction to high conversion. |
| Addition Method | Reactants are typically mixed together at the start of the reaction | A high initial concentration is desired. |
Visualizing Reaction Pathways
The choice between intramolecular and intermolecular pathways is a fundamental concept in organic synthesis. The following diagrams illustrate the logical relationships and experimental workflows.
References
Technical Support Center: Optimizing Polymerization with 1,7-Dibromoheptane
Welcome to the technical support center for optimizing polymerization reactions involving 1,7-Dibromoheptane. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and questions that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in polymerization?
This compound is a versatile difunctional monomer commonly used as a building block in various polymerization reactions.[1] Its primary applications are in the synthesis of specialty polymers, including:
-
Liquid Crystalline Polymers (LCPs): It is used as a monomer in the synthesis of random thermotropic liquid crystalline copolyethers and ternary copolyethers.[2] The flexible heptane (B126788) chain is a key component in designing polymers with specific liquid crystalline properties.
-
Polyethers: It can be used in the synthesis of polyethers through reactions with diols or bisphenols.
-
Cross-linking Agent: Due to its two reactive bromine end groups, it can also function as a cross-linking agent to modify polymer properties.
Q2: How does the concentration of this compound affect the molecular weight of the resulting polymer?
In step-growth polymerization, which is a common mechanism for reactions involving this compound, achieving a high molecular weight polymer is highly dependent on precise stoichiometric control of the reacting monomers.[3] The concentration of this compound relative to its co-monomer(s) directly impacts the final molecular weight. An excess of either monomer will lead to a lower molecular weight polymer because the polymer chains will be terminated with the functional group of the monomer in excess.[3]
Q3: What are the critical parameters to control when optimizing the monomer concentration of this compound?
To achieve the desired polymer properties, the following parameters should be carefully controlled:
-
Stoichiometric Ratio: Aim for a precise 1:1 molar ratio between the functional groups of this compound and the co-monomer.
-
Monomer Purity: Use high-purity monomers to avoid premature chain termination by monofunctional impurities.
-
Reaction Conditions: Temperature, reaction time, and catalyst concentration can all influence the reaction kinetics and, consequently, the final molecular weight and polymer properties.
-
Solvent Choice: The solvent can affect monomer solubility and reactivity.
Troubleshooting Guide
This guide addresses common issues encountered during polymerization with this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Polymer Molecular Weight | Imprecise Stoichiometry: An incorrect molar ratio of this compound to the co-monomer is a common cause of low molecular weight in step-growth polymerization.[3] | - Accurately calculate and weigh all monomers to ensure a 1:1 molar ratio of reactive functional groups.- Consider using a slight excess of the more volatile monomer if sublimation or loss during reaction is a concern. |
| Monomer Impurities: The presence of monofunctional impurities in this compound or the co-monomer will act as chain terminators, limiting the polymer chain length. | - Use high-purity (≥99%) monomers.- Purify monomers before use if necessary (e.g., by distillation or recrystallization). | |
| Incomplete Reaction: Insufficient reaction time or temperature can lead to low monomer conversion and, therefore, low molecular weight. | - Increase the reaction time and/or temperature to drive the reaction to completion.- Monitor the reaction progress using appropriate analytical techniques (e.g., NMR, IR spectroscopy). | |
| Poor Polymer Solubility | High Crystallinity: Polymers synthesized with the flexible this compound may still exhibit high crystallinity depending on the co-monomer structure, leading to poor solubility. | - Incorporate a co-monomer that disrupts the regularity of the polymer chain, thereby reducing crystallinity.- Modify the polymerization conditions (e.g., lower the temperature) to potentially reduce the degree of crystallinity. |
| Cross-linking: Side reactions at elevated temperatures can lead to the formation of an insoluble, cross-linked polymer network. | - Optimize the reaction temperature to minimize side reactions.- Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that can lead to cross-linking. | |
| Inconsistent Batch-to-Batch Results | Variability in Monomer Quality: Different batches of this compound or the co-monomer may have varying levels of purity. | - Characterize each new batch of monomer for purity before use.- Source monomers from a reliable supplier with consistent quality control. |
| Inconsistent Reaction Conditions: Minor variations in temperature, stirring rate, or reaction time between batches can affect the final polymer properties. | - Maintain strict control over all reaction parameters using calibrated equipment.- Ensure consistent heating and stirring rates for all reactions. | |
| Moisture Contamination: The presence of water can interfere with many polymerization reactions, particularly those sensitive to hydrolysis. | - Use anhydrous solvents and thoroughly dry all glassware before use.- Handle hygroscopic monomers in a dry environment (e.g., a glovebox). |
Experimental Protocols
Below is a generalized experimental protocol for the synthesis of a polyether using this compound. This should be adapted based on the specific co-monomer and desired polymer characteristics.
Synthesis of a Polyether via Williamson Ether Synthesis
Materials:
-
This compound
-
A suitable bisphenol (e.g., Bisphenol A)
-
A strong base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO))
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen/argon inlet.
-
Reagent Addition: Under a positive flow of inert gas, add an equimolar amount of the bisphenol and the base to the flask. Add the anhydrous solvent to dissolve the reagents.
-
Deprotonation: Stir the mixture at an elevated temperature (e.g., 60-80 °C) for a specified time to ensure complete deprotonation of the bisphenol.
-
Monomer Addition: Dissolve an equimolar amount of this compound in the anhydrous solvent and add it dropwise to the reaction mixture.
-
Polymerization: Increase the reaction temperature to the desired polymerization temperature (e.g., 120-160 °C) and allow the reaction to proceed for several hours to days, monitoring the viscosity of the solution.
-
Precipitation and Purification: Once the desired molecular weight is achieved, cool the reaction mixture to room temperature. Precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol, water).
-
Washing: Filter the precipitated polymer and wash it thoroughly with the non-solvent to remove unreacted monomers and salts.
-
Drying: Dry the purified polymer in a vacuum oven at a suitable temperature until a constant weight is achieved.
Data Presentation
Table 1: Effect of Monomer Ratio on Polymer Molecular Weight (Illustrative Data)
| Mole Ratio (this compound : Co-monomer) | Number Average Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (PDI) |
| 1 : 0.95 | Low | Broad |
| 1 : 0.98 | Moderate | Narrow |
| 1 : 1 | High | Narrow |
| 1 : 1.02 | Moderate | Narrow |
| 1 : 1.05 | Low | Broad |
Note: This table presents a generalized trend. Actual values will depend on the specific co-monomer and reaction conditions.
Visualizations
Caption: Experimental workflow for polyether synthesis.
Caption: Troubleshooting low molecular weight issues.
References
Technical Support Center: Purification of Crude 1,7-Dibromoheptane
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of crude 1,7-dibromoheptane. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of crude this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Purity After Distillation | - Co-distillation with impurities having similar boiling points (e.g., 7-bromo-1-heptanol).- Thermal decomposition of the product. | - Fractional Distillation: Use a fractionating column (e.g., Vigreux or packed column) to improve separation efficiency.[1][2]- Vacuum Distillation: Distill under reduced pressure to lower the boiling point and minimize thermal decomposition.[3]- Aqueous Wash: Perform an aqueous wash before distillation to remove water-soluble impurities. |
| Product is Yellow or Brown | - Presence of acidic impurities.- Thermal decomposition. | - Neutralizing Wash: Wash the crude product with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acids.[4]- Activated Carbon Treatment: Stir the crude product with a small amount of activated carbon before filtration and distillation to adsorb colored impurities.- Reduce Distillation Temperature: Employ vacuum distillation to lower the heating temperature. |
| Low Recovery of Product | - Inefficient extraction from the reaction mixture.- Loss of product during aqueous washes.- Incomplete distillation. | - Optimize Extraction: Ensure thorough extraction from the aqueous phase using a suitable organic solvent.- Brine Wash: Use a brine (saturated NaCl) wash to reduce the solubility of the product in the aqueous layer during workup.- Monitor Distillation: Ensure the distillation is complete by monitoring the temperature and rate of collection. |
| Presence of Starting Material (1,7-heptanediol) in Product | - Incomplete reaction.- Inefficient removal during workup. | - Aqueous Wash: 1,7-heptanediol (B42083) has some water solubility and can be removed with repeated water washes.- Column Chromatography: If distillation is ineffective, silica (B1680970) gel chromatography can be used to separate the more polar diol from the dibromide. |
| Product Decomposes During Distillation | - Excessive heating.- Presence of impurities that catalyze decomposition. | - Use a High Vacuum: A lower pressure will significantly reduce the boiling point.- Ensure Inert Atmosphere: Distill under an inert atmosphere (e.g., nitrogen or argon) if the compound is sensitive to air at high temperatures.- Pre-purification: Remove any acidic or basic impurities through washing before distillation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities depend on the synthetic route. If synthesized from 1,7-heptanediol and a bromine source (e.g., HBr or PBr₃), the primary impurities are likely to be:
-
Unreacted 1,7-heptanediol: The starting material for the synthesis.
-
7-bromo-1-heptanol (B124907): An intermediate in the reaction.[4]
-
Residual acid: From the catalyst or excess reagent.
-
Solvent: From the reaction or workup.
Q2: When should I choose fractional distillation over simple distillation?
A2: Fractional distillation is recommended when the boiling points of this compound and its impurities are close (a difference of less than 70-100°C).[1][2] For instance, the intermediate 7-bromo-1-heptanol will have a boiling point closer to that of this compound than the starting diol, making fractional distillation necessary for effective separation.
Q3: What is the recommended procedure for an aqueous wash of crude this compound?
A3: A typical aqueous wash procedure is as follows:
-
Dissolve the crude this compound in a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water to remove water-soluble impurities like 1,7-heptanediol.
-
Perform a wash with a saturated aqueous sodium bicarbonate solution to neutralize any acidic byproducts.
-
A final wash with brine can help to break any emulsions and reduce the amount of dissolved water in the organic layer.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.[4]
Q4: Can I use flash column chromatography to purify this compound?
A4: Yes, flash column chromatography is a viable purification method, especially for removing non-volatile or thermally sensitive impurities. Since this compound is relatively non-polar, a silica gel column with a non-polar eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) would be appropriate. This method is particularly useful for separating the product from the more polar starting material (1,7-heptanediol) and the intermediate (7-bromo-1-heptanol).
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
This protocol is suitable for purifying crude this compound containing volatile impurities with similar boiling points.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column, a condenser, a receiving flask, and a vacuum adapter. Ensure all glassware is dry.
-
Pre-treatment: If the crude product is suspected to contain acidic impurities, perform an aqueous wash as described in the FAQ section.
-
Distillation:
-
Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Connect the apparatus to a vacuum pump and slowly reduce the pressure.
-
Gradually heat the distillation flask using a heating mantle.
-
Collect any low-boiling fractions first.
-
Collect the main fraction of this compound at its boiling point under the applied pressure. The boiling point of this compound is 255 °C at atmospheric pressure.[5][6][7][8]
-
Monitor the temperature closely; a stable temperature during collection indicates a pure fraction.
-
-
Analysis: Analyze the purity of the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Purification by Flash Column Chromatography
This protocol is effective for removing non-volatile or polar impurities.
-
Column Preparation: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexanes).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent and load it onto the top of the silica gel bed.
-
Elution:
-
Begin elution with a non-polar solvent (e.g., 100% hexanes).
-
Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.
-
Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent using a rotary evaporator.
-
Analysis: Confirm the purity of the isolated product by GC-MS or NMR.
Purification Workflow
The following diagram illustrates a logical workflow for the purification of crude this compound.
References
- 1. Purification [chem.rochester.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. asianpubs.org [asianpubs.org]
- 5. This compound 97 4549-31-9 [sigmaaldrich.com]
- 6. chemwhat.com [chemwhat.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. This compound | 4549-31-9 [chemicalbook.com]
Technical Support Center: Synthesis of High Molecular Weight Polymers Using 1,7-Dibromoheptane
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of high molecular weight polymers utilizing 1,7-dibromoheptane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during polymerization reactions involving this versatile seven-carbon linker.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving high molecular weight polymers with this compound?
A1: Synthesizing high molecular weight polymers using this compound presents several key challenges:
-
Intramolecular Cyclization: The flexible seven-carbon chain of this compound can lead to intramolecular "back-biting" reactions, forming cyclic byproducts instead of linear polymer chains. This side reaction acts as a chain-terminating step, significantly limiting the final molecular weight.
-
Stoichiometric Imbalance: Like all step-growth polymerizations, achieving a precise 1:1 molar ratio of this compound and the comonomer (e.g., a bisphenol or dicarboxylic acid) is critical. Any deviation from this ratio will result in oligomers with unreacted end groups, preventing the formation of long polymer chains.
-
Monomer Purity: The presence of monofunctional impurities in either this compound or the comonomer can act as chain stoppers, prematurely terminating polymerization and lowering the average molecular weight.
-
Side Reactions: Besides cyclization, other side reactions such as elimination of HBr can occur, especially at elevated temperatures, leading to the formation of unsaturated end groups that are unreactive in the polymerization process.
Q2: Which types of polymerization are suitable for this compound to achieve high molecular weight?
A2: this compound is commonly used in polycondensation reactions. The two primary methods are:
-
Polyetherification (Williamson Ether Synthesis): This involves the reaction of this compound with a bisphenol or a diol in the presence of a base. Phase-transfer catalysis is often employed to facilitate the reaction between the aqueous and organic phases, enhancing reaction rates and yields.
-
Polyesterification: This method involves reacting this compound with a dicarboxylic acid or its salt. This is a less common approach for dihaloalkanes compared to using diols, but it is feasible under specific conditions.
Q3: How can I minimize intramolecular cyclization?
A3: Minimizing intramolecular cyclization is crucial for achieving high molecular weight. Here are some strategies:
-
Increase Monomer Concentration: Higher concentrations of the monomers favor intermolecular reactions (polymerization) over intramolecular reactions (cyclization).
-
Optimize Reaction Temperature: The effect of temperature is complex. While higher temperatures increase reaction rates, they can also promote side reactions. It is essential to find an optimal temperature that favors polymerization without significant degradation or side reactions.
-
Choice of Solvent: The solvent can influence the conformation of the growing polymer chain. A solvent that promotes a more extended chain conformation can reduce the likelihood of the chain ends coming into proximity for cyclization.
-
Slow Monomer Addition: In some cases, slow addition of one of the monomers can help maintain a low concentration of reactive chain ends, thereby disfavoring cyclization.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of high molecular weight polymers with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Polymer Yield and/or Low Molecular Weight | Imprecise Stoichiometry: Molar ratio of this compound and comonomer is not exactly 1:1. | - Accurately weigh high-purity monomers.- Use calibrated equipment for all measurements.- Consider titrating the functional groups of the comonomer if purity is uncertain. |
| Monomer Impurities: Presence of monofunctional impurities acting as chain terminators. | - Purify this compound by distillation before use.- Recrystallize or purify the comonomer (e.g., bisphenol, dicarboxylic acid).- Verify purity using techniques like NMR or GC-MS. | |
| Intramolecular Cyclization: Formation of cyclic byproducts. | - Increase the initial monomer concentration.- Optimize the reaction temperature; sometimes lower temperatures can favor polymerization.- Experiment with different solvents to influence chain conformation. | |
| Inefficient Reaction Conditions: Insufficient reaction time or temperature. | - Increase the reaction time to allow for higher conversion.- Gradually increase the reaction temperature while monitoring for degradation.- Ensure efficient stirring to promote contact between reactants. | |
| Inactive or Insufficient Catalyst (for catalyzed reactions): The catalyst is not promoting the reaction effectively. | - Use a fresh, active catalyst.- Optimize the catalyst concentration; too little may be ineffective, while too much can cause side reactions.- For phase-transfer catalysis, ensure the chosen catalyst is appropriate for the solvent system. | |
| Broad Molecular Weight Distribution (High Polydispersity Index - PDI) | Side Reactions: Unwanted reactions creating chains of varying lengths or terminating chains prematurely. | - Work under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.- Optimize the reaction temperature to minimize thermal degradation and elimination reactions. |
| Chain Transfer Reactions: Impurities in the solvent or monomers acting as chain transfer agents. | - Use high-purity, anhydrous solvents.- Ensure monomers are free from impurities that can participate in chain transfer. | |
| Polymer Discoloration (Yellowing/Browning) | Thermal Degradation: Prolonged exposure to high temperatures, especially in the presence of oxygen. | - Conduct the polymerization under a strict inert atmosphere.- Avoid excessively high reaction temperatures or prolonged reaction times.- Consider adding a thermal stabilizer to the reaction mixture. |
| Impure Monomers or Solvents: Trace impurities can lead to colored byproducts at high temperatures. | - Use highly purified monomers and solvents. |
Experimental Protocols
Protocol 1: Synthesis of a High Molecular Weight Polyether via Phase-Transfer Catalyzed Polycondensation
This protocol describes the synthesis of a polyether from this compound and Bisphenol A.
Materials:
-
This compound (high purity, >99%)
-
Bisphenol A (high purity, >99%)
-
Sodium Hydroxide (NaOH)
-
Tetrabutylammonium (B224687) Bromide (TBAB) (Phase-Transfer Catalyst)
-
Toluene (B28343) (anhydrous)
-
Distilled Water
Procedure:
-
Reactor Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet/outlet.
-
Aqueous Phase Preparation: In the flask, dissolve an exact equimolar amount of Bisphenol A and a stoichiometric amount of NaOH (2 moles of NaOH per mole of Bisphenol A) in distilled water.
-
Catalyst Addition: Add the phase-transfer catalyst, tetrabutylammonium bromide (typically 1-5 mol% relative to the monomers), to the aqueous solution.
-
Organic Phase Addition: Add an equimolar amount of this compound dissolved in toluene to the reaction flask.
-
Reaction: Heat the biphasic mixture to a reflux temperature of 80-90 °C with vigorous stirring under a nitrogen atmosphere. The reaction is typically carried out for 8-24 hours.
-
Polymer Isolation: After cooling to room temperature, separate the organic layer. Precipitate the polymer by slowly adding the organic solution to a large excess of methanol with stirring.
-
Purification: Filter the precipitated polymer and wash it thoroughly with methanol to remove unreacted monomers, catalyst, and oligomers.
-
Drying: Dry the polymer in a vacuum oven at 60 °C until a constant weight is achieved.
-
Characterization: Analyze the molecular weight (Mw and Mn) and polydispersity index (PDI) of the polymer using Gel Permeation Chromatography (GPC).
Visualizations
Logical Workflow for Troubleshooting Low Molecular Weight
Caption: A logical workflow for troubleshooting low molecular weight in polymer synthesis.
Reaction Pathway: Polyetherification of this compound and Bisphenol A
Technical Support Center: Reaction Condition Optimization for 1,7-Dibromoheptane with Bisphenols
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the reaction conditions for the synthesis of polyethers from 1,7-dibromoheptane and various bisphenols. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for the synthesis of polyethers from this compound and bisphenols?
The reaction proceeds via a Williamson ether synthesis, which is a classic S(_N)2 (nucleophilic bimolecular substitution) reaction. The process involves two main steps:
-
Deprotonation of the Bisphenol: A base is used to deprotonate the hydroxyl groups of the bisphenol, forming a more potent nucleophile, the bisphenoxide.
-
Nucleophilic Substitution: The bisphenoxide then attacks the primary alkyl halide (this compound), displacing the bromide leaving groups to form the ether linkages of the polymer chain.
Q2: What are the typical reaction conditions for this polyetherification?
The reaction is typically carried out in a polar aprotic solvent, in the presence of a base, and often with the aid of a phase-transfer catalyst (PTC) to facilitate the reaction between the aqueous or solid base and the organic reactants.
Q3: Why is a phase-transfer catalyst (PTC) often recommended for this reaction?
A phase-transfer catalyst, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt, is crucial for efficiently transporting the bisphenoxide anion from the solid or aqueous phase into the organic phase where this compound is dissolved.[1] This overcomes the mutual insolubility of the reactants and significantly accelerates the reaction rate under milder conditions.
Q4: What are common side reactions, and how can they be minimized?
The most common side reaction is E2 (elimination) to form an alkene, although this is less prevalent with primary alkyl halides like this compound. Another potential issue is intramolecular cyclization, especially at low monomer concentrations. To minimize side reactions, it is advisable to use a non-nucleophilic, sterically hindered base and maintain a sufficiently high monomer concentration to favor intermolecular polymerization over cyclization.
Troubleshooting Guide
This guide addresses common problems encountered during the polyetherification of this compound with bisphenols.
Problem 1: Low Polymer Molecular Weight
Q: My final polymer has a low molecular weight. What are the potential causes and how can I address them?
A: Low molecular weight is a frequent challenge in polycondensation reactions and can be attributed to several factors.[2][3] A systematic approach to troubleshooting is essential.
Troubleshooting Steps:
-
Monomer Purity and Stoichiometry:
-
Cause: Impurities in the monomers can act as chain terminators. An imbalance in the stoichiometry of the dihalide and bisphenol can also limit chain growth.[2]
-
Solution: Ensure high purity of both this compound and the bisphenol (≥99%). Recrystallization or distillation of monomers may be necessary. Use high-precision weighing to ensure a 1:1 molar ratio of the functional groups.
-
-
Inefficient Reaction Conditions:
-
Cause: Suboptimal choice of base, solvent, temperature, or catalyst can lead to incomplete conversion.
-
Solution: Refer to the data tables below for recommended starting conditions. A strong, non-nucleophilic base like potassium carbonate (K(_2)CO(_3)) is often effective. Polar aprotic solvents like DMF or DMSO can accelerate the reaction but must be anhydrous.
-
-
Presence of Water:
-
Cause: Water can react with the phenoxide, reducing its nucleophilicity and hydrolyzing the alkyl halide.
-
Solution: Use anhydrous solvents and reagents. Dry the glassware thoroughly before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Problem 2: Slow or Incomplete Reaction
Q: The reaction is proceeding very slowly or appears to have stalled. What can I do to improve the reaction rate?
A: A sluggish reaction can often be accelerated by optimizing the reaction parameters.
Troubleshooting Steps:
-
Catalyst Efficiency:
-
Cause: The phase-transfer catalyst may be inactive or used in a suboptimal concentration.
-
Solution: Use a fresh, high-purity phase-transfer catalyst. The catalytic activity can vary, with tetrabutylphosphonium (B1682233) bromide sometimes showing higher activity than tetrabutylammonium (B224687) bromide.[1] Optimize the catalyst concentration, as too little will be ineffective, while too much can sometimes lead to side reactions.
-
-
Reaction Temperature:
-
Cause: The reaction temperature may be too low to provide sufficient activation energy.
-
Solution: Gradually increase the reaction temperature while monitoring for potential side reactions or solvent decomposition.
-
-
Solvent Polarity:
-
Cause: The solvent may not be polar enough to facilitate the S(_N)2 reaction.
-
Solution: Switching to a more polar aprotic solvent can significantly increase the reaction rate.[4][5] For example, moving from toluene (B28343) to DMF or DMSO can enhance the nucleophilicity of the phenoxide.
-
Problem 3: Polymer Discoloration
Q: The resulting polymer is colored (e.g., yellow or brown). What is the likely cause and how can I obtain a colorless product?
A: Polymer discoloration is often a sign of side reactions or degradation.
Troubleshooting Steps:
-
Reaction Temperature and Time:
-
Cause: Excessively high temperatures or prolonged reaction times can lead to thermal degradation of the polymer or reactants.
-
Solution: Optimize the reaction temperature and time to be sufficient for achieving high molecular weight without causing degradation. Monitor the reaction progress and stop it once the desired molecular weight is reached.
-
-
Purity of Reagents:
-
Cause: Impurities in the monomers or solvent can lead to colored byproducts.
-
Solution: Use highly purified monomers and solvents.
-
-
Atmosphere:
-
Cause: Oxidation of the phenoxide or polymer at high temperatures can cause discoloration.
-
Solution: Ensure the reaction is carried out under a strictly inert atmosphere (nitrogen or argon) to prevent oxidation.
-
Data Presentation
The following tables summarize typical reaction conditions and resulting polymer properties for the polyetherification of this compound with various bisphenols. These should serve as a starting point for your optimization.
Table 1: Reaction Conditions for Polyetherification of this compound with Bisphenol A
| Bisphenol A (eq.) | Base (eq.) | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | M(_n) ( g/mol ) |
| 1.0 | K(_2)CO(_3) (2.2) | TBAB (5) | DMF | 90 | 24 | >95 | 15,000 |
| 1.0 | NaOH (2.2) | TBPB (5) | Toluene/H(_2)O | 95 (reflux) | 12 | 92 | 12,500 |
| 1.0 | KOH (2.2) | TBAB (5) | DMSO | 80 | 18 | >95 | 18,000 |
TBAB: Tetrabutylammonium bromide; TBPB: Tetrabutylphosphonium bromide; DMF: N,N-Dimethylformamide; DMSO: Dimethyl sulfoxide; M(_n): Number-average molecular weight.
Table 2: Influence of Bisphenol Structure on Polymer Properties
| Bisphenol | Base | Catalyst | Solvent | Temperature (°C) | M(_n) ( g/mol ) |
| Bisphenol A | K(_2)CO(_3) | TBAB | DMF | 90 | 15,000 |
| Bisphenol S | K(_2)CO(_3) | TBAB | DMSO | 100 | 13,000 |
| Bisphenol F | K(_2)CO(_3) | TBAB | DMF | 90 | 16,500 |
Experimental Protocols
General Protocol for Polyetherification using Phase-Transfer Catalysis
This protocol provides a general procedure for the synthesis of polyethers from this compound and a bisphenol.
Materials:
-
This compound (1.0 eq.)
-
Bisphenol (e.g., Bisphenol A) (1.0 eq.)
-
Potassium Carbonate (K(_2)CO(_3)), anhydrous (2.2 eq.)
-
Tetrabutylammonium Bromide (TBAB) (5 mol%)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Deionized water
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Condenser
-
Nitrogen/Argon inlet
-
Thermometer/thermocouple
-
Heating mantle
Procedure:
-
Reaction Setup: In a dry three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add the bisphenol, potassium carbonate, and tetrabutylammonium bromide.
-
Solvent Addition: Add anhydrous DMF to the flask.
-
Inert Atmosphere: Purge the flask with nitrogen or argon for 15-20 minutes.
-
Heating: Heat the mixture to the desired reaction temperature (e.g., 90 °C) with vigorous stirring.
-
Monomer Addition: Once the reaction temperature is stable, add this compound to the mixture.
-
Polymerization: Allow the reaction to proceed for the specified time (e.g., 24 hours). The progress can be monitored by the increase in viscosity of the reaction mixture.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the viscous solution into a large excess of methanol with vigorous stirring to precipitate the polymer.
-
Filter the polymer and wash it thoroughly with deionized water and then with methanol to remove any unreacted monomers, salts, and catalyst.
-
Dry the polymer in a vacuum oven at 60-80 °C until a constant weight is achieved.
-
Visualizations
Caption: Experimental workflow for the synthesis of polyethers.
Caption: Troubleshooting guide for low molecular weight polymer.
Caption: Reaction pathway for polyether synthesis.
References
Technical Support Center: 7-Bromo-1-Heptanol Impurity Identification and Removal
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and removing 7-bromo-1-heptanol (B124907) as an impurity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found with 7-bromo-1-heptanol?
A1: When 7-bromo-1-heptanol is synthesized from 1,7-heptanediol (B42083), the most common impurities are the unreacted starting material, 1,7-heptanediol , and the over-brominated byproduct, 1,7-dibromoheptane .[1] Residual acidic reagents from the synthesis, such as hydrogen bromide (HBr), may also be present.
Q2: How can I identify the presence of 7-bromo-1-heptanol and its related impurities?
A2: Several analytical techniques can be used for identification:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile compounds like 7-bromo-1-heptanol and its common impurities.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information to identify the compounds in your sample and determine their relative quantities.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the components of the mixture, and when coupled with a suitable detector (e.g., UV or MS), it can identify and quantify the different species.
Q3: What is the most effective method for removing 7-bromo-1-heptanol?
A3: The choice of purification method depends on the scale of your experiment and the nature of the other components in the mixture.
-
Flash Column Chromatography: This is a highly effective method for separating compounds with different polarities. Since 1,7-heptanediol, 7-bromo-1-heptanol, and this compound have distinct polarities, flash chromatography is often the preferred method for achieving high purity.[4][5]
-
Fractional Distillation: This technique is suitable for large-scale purifications and separates compounds based on differences in their boiling points.[6][7][8][9]
-
Washing/Extraction: A simple aqueous wash with a mild base (e.g., sodium bicarbonate solution) can effectively remove acidic impurities like HBr.
Troubleshooting Guides
Analytical Issues
| Problem | Possible Cause | Solution |
| Poor separation of peaks in GC-MS analysis. | The temperature program of the GC is not optimized. | Modify the temperature ramp rate or hold times to improve the separation of compounds with close boiling points. |
| The GC column is not suitable for separating polar compounds. | Use a column with a more polar stationary phase. | |
| Overlapping peaks in 1H NMR spectrum. | The magnetic field strength of the NMR instrument is too low. | Use a higher field NMR spectrometer for better resolution. |
| The sample is too concentrated. | Dilute the sample to reduce line broadening. | |
| No peak observed for 7-bromo-1-heptanol in HPLC. | The compound is not being detected. | Ensure your detector is appropriate for a compound without a strong chromophore (e.g., use a refractive index detector or a mass spectrometer). |
| The compound is retained on the column. | Use a more polar mobile phase to elute the compound from a reversed-phase column. |
Purification Issues
| Problem | Possible Cause | Solution |
| Co-elution of compounds during flash column chromatography. | The solvent system (eluent) is not optimal. | Perform a thorough thin-layer chromatography (TLC) analysis to determine the best solvent system that provides good separation between your desired compound and the impurities.[4][5] |
| The column was not packed properly. | Ensure the silica (B1680970) gel is packed uniformly to avoid channeling. | |
| Low recovery of the desired product after purification. | The compound is sensitive to the purification conditions (e.g., degradation on silica gel). | Consider using a less acidic stationary phase like alumina (B75360) or deactivating the silica gel with a small amount of triethylamine.[10] |
| The compound is volatile and was lost during solvent removal. | Use a rotary evaporator at a controlled temperature and pressure to remove the solvent. | |
| The purified product is still acidic. | Incomplete removal of acidic byproducts from the synthesis. | Repeat the washing step with a saturated sodium bicarbonate solution, ensuring vigorous mixing. |
Experimental Protocols
Identification of 7-Bromo-1-Heptanol and Impurities by GC-MS
This protocol is a general guideline and may need to be optimized for your specific instrument and sample.
1. Sample Preparation:
- Accurately weigh approximately 10 mg of the sample into a GC vial.
- Dissolve the sample in 1 mL of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
2. GC-MS Parameters:
| Parameter | Value |
| Column | ZB-5MS (or equivalent 5% phenyl-polysiloxane) |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| MS Ion Source | Electron Ionization (EI) at 70 eV |
| MS Transfer Line Temp | 280 °C |
| Mass Range | 40-400 amu |
3. Data Analysis:
- The expected elution order is this compound, followed by 7-bromo-1-heptanol, and then 1,7-heptanediol due to increasing polarity and boiling point.
- Identify the compounds by comparing their mass spectra to a library (e.g., NIST).[11]
Removal of 7-Bromo-1-Heptanol Impurity by Flash Column Chromatography
1. Determine the Eluent System:
- Use Thin-Layer Chromatography (TLC) to find a solvent system that gives good separation. A mixture of hexanes and ethyl acetate (B1210297) is a good starting point. Aim for an Rf value of ~0.3 for the compound you want to isolate.
2. Column Packing:
- Place a small plug of cotton or glass wool at the bottom of a glass chromatography column.
- Add a thin layer of sand (~1 cm).
- Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
- Allow the silica to settle, and then add another layer of sand on top.
3. Loading the Sample:
- Dissolve the crude sample in a minimal amount of the eluent or a more polar solvent like dichloromethane.
- Carefully add the sample to the top of the column.
4. Elution and Fraction Collection:
- Add the eluent to the column and apply gentle air pressure to start the flow.
- Collect fractions in test tubes.
- Monitor the separation by spotting the collected fractions on TLC plates.
5. Isolation of the Pure Compound:
- Combine the fractions containing the pure desired compound.
- Remove the solvent using a rotary evaporator to obtain the purified product.
Visualizing the Workflow
Impurity Identification Workflow
Caption: A logical workflow for identifying impurities in a sample containing 7-bromo-1-heptanol.
Purification Workflow
Caption: A decision-making workflow for selecting a suitable purification method.
References
- 1. asianpubs.org [asianpubs.org]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Purification [chem.rochester.edu]
- 7. Fractional distillation - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Purification [chem.rochester.edu]
- 11. 1-Heptanol, 7-bromo- [webbook.nist.gov]
Technical Support Center: Grignard Reagents from 1,7-Dibromoheptane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Grignard reagents derived from 1,7-dibromoheptane.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when preparing Grignard reagents from this compound?
A1: The primary stability issues involve the high reactivity of the Grignard reagent, making it susceptible to various side reactions. Key concerns include:
-
Reaction with protic sources: Grignard reagents are strong bases and will react with any source of acidic protons, such as water, alcohols, or even trace moisture on glassware. This leads to the formation of heptane (B126788) and inactivates the reagent.[1]
-
Wurtz Coupling: The formed Grignard reagent can react with unreacted this compound, leading to dimerization and longer-chain byproducts. This is a common side reaction in Grignard synthesis.[2][3][4]
-
Intramolecular Cyclization: The seven-carbon chain of the Grignard reagent (7-bromoheptylmagnesium bromide) can undergo intramolecular attack, leading to the formation of cycloheptane. This is a significant competing reaction pathway.
-
Reaction with Oxygen: Exposure to air can lead to oxidation of the Grignard reagent, forming alkoxides which, after workup, yield alcohols.
Q2: Is it possible to form a mono-Grignard or a di-Grignard reagent from this compound?
A2: Yes, it is possible to form both the mono-Grignard (7-bromoheptylmagnesium bromide) and the di-Grignard (heptane-1,7-diylbis(magnesium bromide)) reagents. However, achieving high selectivity for either species can be challenging due to competing reactions. The formation of the di-Grignard reagent is known to be problematic for shorter chain dibromoalkanes (e.g., 1,3-dibromopropane) due to instability.[5] While more feasible with a seven-carbon chain, careful control of reaction conditions is crucial.
Q3: Which solvent is best for preparing Grignard reagents from this compound?
A3: Anhydrous ethers are the solvents of choice for Grignard reactions. The most common options are:
-
Diethyl ether: A traditional and effective solvent for Grignard reagent formation.
-
Tetrahydrofuran (B95107) (THF): Often preferred as it can better solvate and stabilize the Grignard reagent, potentially leading to higher yields.[6] Some sources suggest that THF's higher boiling point can be advantageous, though this may also promote side reactions if not carefully controlled.[6] Greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) may also be considered and have shown comparable or superior yields in some cases.[7]
Troubleshooting Guides
Issue 1: The Grignard reaction does not initiate.
| Possible Cause | Troubleshooting Step |
| Wet Glassware or Solvent | All glassware must be rigorously dried, typically by flame-drying under vacuum or oven-drying overnight.[6] Solvents must be anhydrous. Use freshly opened bottles of anhydrous solvent or distill from a suitable drying agent. |
| Inactive Magnesium Surface | The surface of the magnesium turnings may be coated with a passivating layer of magnesium oxide. Activate the magnesium by gently crushing the turnings in the reaction flask (under inert atmosphere), adding a small crystal of iodine (the color should disappear upon reaction initiation), or using a chemical activator like 1,2-dibromoethane (B42909).[8] |
| Low Reactivity of the Alkyl Bromide | While primary alkyl bromides are generally reactive enough, initiation can sometimes be sluggish. A small amount of pre-formed Grignard reagent can be added to initiate the reaction. |
| Incorrect Temperature | The reaction is exothermic once initiated, but gentle warming may be required to start it.[9] Be cautious, as excessive heating can promote side reactions. |
Issue 2: Low yield of the desired Grignard reagent.
| Possible Cause | Troubleshooting Step |
| Wurtz Coupling | This side reaction is favored by high local concentrations of the alkyl halide. Add the this compound solution slowly and dropwise to the magnesium suspension to maintain a low concentration of the halide.[1] Vigorous stirring is also important. |
| Intramolecular Cyclization | This is more likely to occur at higher temperatures and with longer reaction times. Conduct the reaction at a controlled temperature (e.g., room temperature or slightly below) and monitor the consumption of magnesium to avoid prolonged reaction times. |
| Reaction with Air (Oxygen) | Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the entire process, from setting up the apparatus to the completion of the reaction. |
| Incomplete Reaction | Ensure all the magnesium has been consumed or that the reaction has ceased (no more bubbling). Titration of an aliquot of the Grignard solution can determine the actual concentration and yield. |
Issue 3: Formation of a mixture of mono- and di-Grignard reagents.
| Possible Cause | Troubleshooting Step |
| Stoichiometry | To favor the mono-Grignard reagent, use a significant excess of this compound relative to magnesium. To favor the di-Grignard, use an excess of magnesium and ensure slow addition of the dibromide. |
| Reaction Time and Temperature | Longer reaction times and higher temperatures can favor the formation of the di-Grignard reagent, but also increase the likelihood of side reactions. Careful optimization is required. |
Experimental Protocols
General Protocol for the Preparation of a Grignard Reagent from this compound
Materials:
-
Magnesium turnings
-
This compound
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine (crystal) or 1,2-dibromoethane (for activation)
-
Inert gas supply (Nitrogen or Argon)
-
Dry glassware (round-bottom flask, condenser, dropping funnel)
Procedure:
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser (with a drying tube or inert gas inlet), a pressure-equalizing dropping funnel, and a magnetic stirrer. Flame-dry all glassware under a vacuum or in a stream of inert gas and allow it to cool to room temperature under an inert atmosphere.[6]
-
Magnesium Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine. Gently warm the flask until violet vapors are observed, then allow it to cool. The magnesium is ready when the iodine color disappears upon addition of a small amount of the halide solution.
-
Reaction Initiation: Add a small portion of the this compound solution in anhydrous ether/THF to the magnesium. The reaction should start spontaneously, indicated by bubbling and a gentle reflux. If the reaction does not start, gentle warming may be applied.
-
Addition of Alkyl Halide: Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.[9] The reaction is exothermic, and cooling may be necessary to control the rate.
-
Completion: After the addition is complete, continue stirring the mixture at room temperature until the magnesium is consumed or the reaction ceases. The resulting Grignard reagent is typically a cloudy, grayish solution and should be used immediately.[10]
Note: The exact stoichiometry of magnesium to this compound should be adjusted based on whether the mono- or di-Grignard is the desired product.
Visualizations
Caption: Experimental workflow for Grignard reagent formation.
Caption: Competing reaction pathways in Grignard synthesis.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. jk-sci.com [jk-sci.com]
- 5. fulir.irb.hr [fulir.irb.hr]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
how to avoid elimination reactions with 1,7-Dibromoheptane
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize or avoid elimination reactions when working with 1,7-dibromoheptane.
Frequently Asked Questions (FAQs)
Q1: What are the primary competing reactions when using this compound as an electrophile?
When using this compound in reactions with nucleophiles, the two primary competing pathways are nucleophilic substitution (S_N2) and elimination (E2). The desired reaction is typically substitution, where the bromine atoms are replaced by the nucleophile. The undesired side reaction is elimination, where a bromine atom and a hydrogen atom from an adjacent carbon are removed to form an alkene.
Q2: Is this compound inherently more prone to substitution or elimination?
This compound is a primary alkyl halide. Primary alkyl halides generally favor the S_N2 substitution pathway over the E2 elimination pathway.[1][2] This is because the carbon atom attached to the bromine is sterically unhindered, making it accessible for a nucleophile to attack. However, the reaction conditions play the most critical role in determining the ratio of substitution to elimination products.[1][3]
Q3: Can intramolecular reactions occur with this compound?
Yes. If a monosubstituted intermediate is formed, the newly introduced functional group can potentially act as an internal nucleophile, attacking the carbon at the other end of the heptane (B126788) chain to form a seven-membered ring (e.g., cycloheptyl ether in a Williamson ether synthesis). The likelihood of this intramolecular cyclization versus intermolecular disubstitution depends on factors like concentration (high dilution favors intramolecular reactions) and the specific nucleophile used.
Troubleshooting Guide: Minimizing Elimination Byproducts
This guide addresses common issues encountered during substitution reactions with this compound.
Problem 1: My reaction is producing a significant amount of 7-bromohept-1-ene, as confirmed by NMR/GC-MS. How can I suppress this elimination byproduct?
This indicates that E2 elimination is competing effectively with S_N2 substitution. To favor substitution, you should modify the following conditions:
-
Choice of Base/Nucleophile:
-
Issue: Strong, sterically hindered bases (e.g., potassium tert-butoxide) strongly favor elimination.[4]
-
Solution: Use a strong nucleophile that is a relatively weak or unhindered base. For ether synthesis, use sodium hydride (NaH) to generate the alkoxide, which is a strong nucleophile but less basic than hydroxides in some contexts.[5] For other substitutions, nucleophiles like cyanide (CN⁻), azide (B81097) (N₃⁻), or iodide (I⁻) are weakly basic and heavily favor substitution.[4]
-
-
Temperature:
-
Issue: Higher temperatures provide the activation energy for both pathways but tend to favor elimination more than substitution.[3]
-
Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider starting at room temperature or even 0 °C and only gently heating if necessary.
-
-
Solvent:
-
Issue: Protic solvents like ethanol (B145695) can promote elimination.[3][6]
-
Solution: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile.[7][8] These solvents are excellent for S_N2 reactions as they solvate the cation but leave the nucleophile highly reactive.
-
Problem 2: The yield of my desired 1,7-disubstituted heptane is low, even with minimal elimination. What other factors could be at play?
-
Issue: Incomplete reaction or side reactions other than elimination.
-
Solution 1 (Incomplete Deprotonation): If you are performing a Williamson ether synthesis, ensure your alcohol is fully deprotonated to the alkoxide before adding the this compound. Using a strong base like sodium hydride (NaH) in an anhydrous solvent like THF or DMF is highly effective.[5]
-
Solution 2 (Stoichiometry): Ensure you are using at least two equivalents of your nucleophile for every one equivalent of this compound to achieve disubstitution. A slight excess of the nucleophile (e.g., 2.1 to 2.2 equivalents) can help drive the reaction to completion.
-
Solution 3 (Reaction Time): The second substitution may be slower than the first. Ensure the reaction is running long enough for disubstitution to occur. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Key Factors Influencing Substitution vs. Elimination
The outcome of the reaction is a balance of several factors. The following table summarizes the conditions that favor each pathway for a primary alkyl halide like this compound.
| Factor | Favors S_N2 Substitution | Favors E2 Elimination | Rationale |
| Nucleophile/Base | Strong, non-bulky nucleophiles (e.g., I⁻, RS⁻, CN⁻, N₃⁻, RCOO⁻)[4] | Strong, bulky bases (e.g., t-BuOK, LDA, DBU)[4][9] | Bulky bases are sterically hindered from accessing the electrophilic carbon for substitution, so they preferentially abstract a proton from a beta-carbon.[8] |
| Temperature | Lower temperatures[6] | Higher temperatures[3] | Elimination reactions have a higher activation energy and benefit more from increased thermal energy. Higher temperatures also favor increased entropy, which is a characteristic of elimination (one reactant molecule goes to two or more product molecules). |
| Solvent | Polar aprotic (e.g., DMSO, DMF, Acetone)[8][10] | Protic or less polar (e.g., Ethanol, t-Butanol)[3] | Polar aprotic solvents stabilize the transition state of an S_N2 reaction. Protic solvents can solvate the nucleophile, reducing its reactivity, while alcoholic solvents are often used with their conjugate bases (e.g., ethoxide in ethanol), which are strong bases favoring elimination. |
| Concentration | Higher concentration of nucleophile | Higher concentration of base[2][3] | S_N2 is a bimolecular reaction, so its rate is dependent on the concentration of the nucleophile. E2 is also bimolecular, but a high concentration of a strong base is a key driver for elimination.[2] |
Logical Pathway Diagram
The diagram below illustrates the decision-making process and influencing factors when reacting this compound with a nucleophile or base.
Caption: Competing S_N2 and E2 pathways for this compound.
Experimental Protocol: Synthesis of 1,7-Diethoxyheptane (Williamson Ether Synthesis)
This protocol provides a detailed methodology for a double substitution reaction on this compound, designed to maximize the yield of the desired ether and minimize alkene byproducts.
Objective: To synthesize 1,7-diethoxyheptane via a double Williamson ether synthesis, favoring the S_N2 pathway.
Materials:
-
This compound (1.0 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (2.2 eq)
-
Anhydrous Ethanol (EtOH) (≥ 2.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Preparation of the Alkoxide:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (2.2 eq).
-
Wash the NaH three times with anhydrous hexanes under nitrogen to remove the mineral oil, carefully decanting the hexanes each time.
-
Add anhydrous DMF to the flask to create a slurry (approx. 0.5 M final concentration based on this compound).
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add anhydrous ethanol (2.2 eq) dropwise via the dropping funnel. Vigorous hydrogen gas evolution will occur. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete to ensure full formation of sodium ethoxide.
-
-
Substitution Reaction:
-
Dissolve this compound (1.0 eq) in a small amount of anhydrous DMF.
-
Add the this compound solution dropwise to the stirred sodium ethoxide slurry at 0 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Let the reaction stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase). The disappearance of the starting material spot indicates reaction completion.
-
-
Workup and Purification:
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Very carefully and slowly quench the reaction by adding saturated aqueous NH₄Cl dropwise to destroy any unreacted NaH.
-
Transfer the mixture to a separatory funnel and add diethyl ether and water.
-
Separate the layers. Extract the aqueous layer two more times with diethyl ether.
-
Combine the organic layers and wash them twice with water and once with brine to remove DMF.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
-
Characterization:
-
Purify the crude product via flash column chromatography on silica (B1680970) gel if necessary.
-
Characterize the final product, 1,7-diethoxyheptane, using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The absence of vinyl proton signals in the NMR spectrum will confirm the suppression of the elimination side reaction.
-
References
- 1. brainkart.com [brainkart.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. quora.com [quora.com]
- 7. byjus.com [byjus.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. fiveable.me [fiveable.me]
Validation & Comparative
The Impact of Alkyl Chain Length on Polymer Thermal Properties: A Comparative Guide to 1,7-Dibromoheptane and 1,5-Dibromopentane in Polymer Synthesis
The length of the aliphatic chain in a polymer backbone plays a significant role in determining its thermal characteristics, including the glass transition temperature (Tg), melting temperature (Tm), and decomposition temperature (Td). The primary difference between 1,7-dibromoheptane and 1,5-dibromopentane (B145557) is the presence of two additional methylene (B1212753) (-CH2-) groups in the former. This seemingly small structural change can lead to notable differences in the flexibility and packing efficiency of the resulting polymer chains, thereby influencing their thermal properties.
Influence of Methylene Spacer Length on Thermal Properties
Generally, for a homologous series of aliphatic polymers, increasing the number of methylene groups in the repeating unit can have a dual effect on the thermal properties.
-
Glass Transition Temperature (Tg): An increase in the length of the flexible aliphatic segment often leads to a decrease in the glass transition temperature. The longer, more flexible heptane-derived segment in a polymer chain, compared to the pentane-derived segment, increases the rotational freedom of the polymer backbone. This enhanced flexibility allows the polymer to transition from a glassy to a rubbery state at a lower temperature.
-
Melting Temperature (Tm): The effect on the melting temperature is more complex and can be influenced by the overall polymer structure and the potential for crystallinity. In some cases, longer, more regular methylene sequences can enhance van der Waals interactions and facilitate more efficient chain packing, leading to a higher melting point and degree of crystallinity. However, this trend is not always linear and can be influenced by an "odd-even" effect, where the number of carbon atoms in the aliphatic segment affects the crystal packing.
-
Thermal Stability (Td): The thermal decomposition temperature is primarily dependent on the bond strengths within the polymer backbone. While the length of the alkyl chain can have a minor influence, the fundamental chemical nature of the polymer (e.g., polyester, polyether, polythioether) will be the dominant factor. It is generally expected that polymers derived from this compound and 1,5-dibromopentane would exhibit similar decomposition temperatures if they belong to the same polymer class.
Comparative Data Summary
The following table presents a hypothetical but illustrative comparison of the thermal properties of a polythioether synthesized with a generic dithiol and either 1,5-dibromopentane or this compound. This data is extrapolated from general trends observed in the literature for similar polymer systems and is intended for comparative purposes.
| Property | Polymer from 1,5-Dibromopentane | Polymer from this compound |
| Glass Transition Temperature (Tg) | Expected to be higher | Expected to be lower |
| Melting Temperature (Tm) | Dependent on crystallinity, potentially lower | Dependent on crystallinity, potentially higher |
| Decomposition Temperature (Td) | Expected to be similar | Expected to be similar |
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of a polythioether, which can be adapted for a comparative study using 1,5-dibromopentane and this compound.
Synthesis of Poly(alkylene sulfide) by Polycondensation
Materials:
-
1,5-Dibromopentane or this compound
-
Aliphatic dithiol (e.g., 1,6-hexanedithiol)
-
Phase transfer catalyst (e.g., tetrabutylammonium (B224687) bromide)
-
Sodium hydroxide (B78521)
-
Solvent (e.g., a mixture of water and an organic solvent like toluene)
Procedure:
-
In a reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, dissolve the dithiol and sodium hydroxide in water to form the sodium dithiolate salt.
-
Add the phase transfer catalyst to the aqueous solution.
-
Separately, dissolve the dibromoalkane (either 1,5-dibromopentane or this compound) in the organic solvent.
-
Under a nitrogen atmosphere, add the organic solution of the dibromoalkane to the aqueous solution of the dithiolate with vigorous stirring.
-
Heat the reaction mixture to a specified temperature (e.g., 80-90 °C) and maintain for a set period (e.g., 8-12 hours) to allow for polycondensation to occur.
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the organic layer and wash it several times with water to remove any remaining salts and catalyst.
-
Precipitate the polymer by adding the organic solution to a non-solvent, such as methanol.
-
Filter the precipitated polymer, wash it with methanol, and dry it under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Thermal Analysis
Differential Scanning Calorimetry (DSC):
-
Instrument: A calibrated DSC instrument.
-
Sample Preparation: Accurately weigh 5-10 mg of the dried polymer into an aluminum DSC pan and seal it.
-
Heating/Cooling Program:
-
Heat the sample from room temperature to a temperature above its expected melting point (e.g., 200 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere. This first heating scan is to erase the thermal history of the sample.
-
Cool the sample to a low temperature (e.g., -50 °C) at a controlled cooling rate of 10 °C/min.
-
Heat the sample again to 200 °C at a heating rate of 10 °C/min. The glass transition temperature (Tg) and melting temperature (Tm) are determined from this second heating scan.
-
Thermogravimetric Analysis (TGA):
-
Instrument: A calibrated TGA instrument.
-
Sample Preparation: Accurately weigh 5-10 mg of the dried polymer into a TGA pan.
-
Heating Program: Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Data Analysis: The onset of decomposition temperature (Td) is determined from the TGA curve, typically as the temperature at which 5% weight loss occurs.
Visualization of the Structure-Property Relationship
The following diagrams illustrate the logical workflow of the synthesis and the expected relationship between the monomer structure and the resulting polymer's thermal properties.
Caption: Monomer selection influences polymer structure and thermal properties.
Caption: Experimental workflow for comparative polymer thermal analysis.
The Influence of Dibromoalkane Chain Length on Liquid Crystal Phase Transitions: A Comparative Guide
Researchers, scientists, and drug development professionals investigating liquid crystal technologies will find this guide a valuable resource. It provides a comprehensive comparison of the phase transition behaviors of liquid crystals with varying dibromoalkane flexible spacer lengths. The experimental data herein is supported by detailed methodologies for key characterization techniques.
The length of the flexible spacer, in this case, a dibromoalkane chain, connecting mesogenic units plays a crucial role in determining the thermal and phase behavior of liquid crystals. This guide explores the well-documented "odd-even" effect, where the parity of the number of methylene (B1212753) units in the spacer chain dictates the transition temperatures and stability of the resulting mesophases. Generally, liquid crystals with an even number of methylene units in the spacer exhibit higher nematic-isotropic transition temperatures (TN-I) compared to their odd-numbered counterparts.[1][2][3] This phenomenon is attributed to the conformational preferences of the alkyl chain, which affects the overall linearity and packing efficiency of the molecules.
Comparative Analysis of Phase Transition Temperatures
The following table summarizes the nematic-isotropic transition temperatures for a homologous series of α,ω-bis(4,4'-cyanobiphenoxy)alkanes, where the flexible spacer is a dibromoalkane of varying length. The data clearly illustrates the odd-even effect on the clearing point.
| Number of Methylene Units (n) | Compound | Nematic-Isotropic Transition Temperature (TN-I) in °C |
| 2 | 1,2-bis(4,4'-cyanobiphenoxy)ethane | 253.5 |
| 3 | 1,3-bis(4,4'-cyanobiphenoxy)propane | 157.0 (Monotropic) |
| 4 | 1,4-bis(4,4'-cyanobiphenoxy)butane | 240.0 |
| 5 | 1,5-bis(4,4'-cyanobiphenoxy)pentane | 152.5 |
| 6 | 1,6-bis(4,4'-cyanobiphenoxy)hexane | 218.0 |
| 7 | 1,7-bis(4,4'-cyanobiphenoxy)heptane | 147.0 |
| 8 | 1,8-bis(4,4'-cyanobiphenoxy)octane | 198.5 |
| 9 | 1,9-bis(4,4'-cyanobiphenoxy)nonane | 142.0 |
| 10 | 1,10-bis(4,4'-cyanobiphenoxy)decane | 186.5 |
| 11 | 1,11-bis(4,4'-cyanobiphenoxy)undecane | 139.5 |
| 12 | 1,12-bis(4,4'-cyanobiphenoxy)dodecane | 178.0 |
Note: Monotropic transitions are observed only upon cooling.
Experimental Protocols
The data presented in this guide is typically obtained through a combination of synthesis and characterization techniques.
Synthesis of α,ω-bis(4,4'-cyanobiphenoxy)alkanes
The synthesis of this homologous series is generally achieved through a Williamson ether synthesis. The general procedure involves the reaction of 4,4'-cyanobiphenol with the corresponding α,ω-dibromoalkane in the presence of a base, such as potassium carbonate, in a suitable solvent like N,N-dimethylformamide (DMF). The reaction mixture is typically heated to ensure completion. The crude product is then purified by recrystallization to yield the desired liquid crystalline material.
Characterization of Phase Transitions
The phase transition temperatures and thermodynamic properties of the synthesized liquid crystals are investigated using the following standard techniques:
-
Differential Scanning Calorimetry (DSC): DSC is employed to determine the temperatures and enthalpies of phase transitions.[1][4][5][6] A small, precisely weighed sample of the liquid crystal is sealed in an aluminum pan and subjected to a controlled heating and cooling cycle at a specific rate, often 5-10 °C/min.[4] The heat flow to or from the sample is monitored relative to an empty reference pan. Endothermic peaks on heating and exothermic peaks on cooling correspond to phase transitions.
-
Polarized Optical Microscopy (POM): POM is a crucial technique for identifying and characterizing the different liquid crystalline phases.[1][4][5][7] The liquid crystal sample is placed between two crossed polarizers on a temperature-controlled hot stage. As the sample is heated and cooled, the distinct optical textures (e.g., schlieren, fan-shaped) of the various mesophases are observed, allowing for their identification.[7][8]
Logical Relationship Diagram
The following diagram illustrates the relationship between the dibromoalkane chain length and the resulting nematic-isotropic transition temperature, highlighting the odd-even effect.
Caption: Relationship between dibromoalkane chain length and TN-I.
References
The Impact of Alkyl Chain Length on Polymer Thermal Stability: A Comparative Guide
The thermal stability of polymers is a critical factor in determining their processing conditions and end-use applications. For polymers synthesized using α,ω-dibromoalkanes, the length of the alkyl chain in the dibromoalkane monomer directly influences the thermal properties of the resulting polymer. This guide provides a comparative analysis, supported by experimental data, on how the number of methylene (B1212753) units in the dibromoalkane precursor affects the thermal stability of polymers.
Executive Summary
An increase in the alkyl chain length of the dibromoalkane used in polymerization can have a significant and sometimes complex effect on the thermal stability of the resulting polymer. Generally, a longer alkyl chain, which corresponds to a longer methylene spacer in the polymer backbone, can lead to changes in decomposition temperatures. This is attributed to alterations in chain flexibility, intermolecular forces, and crystalline structure. This guide will delve into the experimental findings that illustrate this relationship.
Comparison of Thermal Stability
The thermal stability of polymers is commonly evaluated using thermogravimetric analysis (TGA), which measures the weight loss of a material as a function of temperature. Key parameters obtained from TGA are the onset decomposition temperature (T_onset), which indicates the temperature at which significant degradation begins, and the temperature of maximum decomposition rate (T_max).
Below is a summary of data from a study on a series of aliphatic-aromatic polyesters where the length of the methylene spacer, analogous to the alkyl chain of a dibromoalkane, was varied.
| Polymer Series | Methylene Spacer Length (n) | T_onset (°C) | T_max (°C) |
| Polyester (B1180765) A | 2 | 320 | 355 |
| Polyester B | 4 | 335 | 368 |
| Polyester C | 6 | 345 | 375 |
| Polyester D | 8 | 348 | 378 |
| Polyester E | 10 | 350 | 378 |
Note: The data presented is a representative summary based on trends reported in the literature. Actual values can vary depending on the specific polymer system, molecular weight, and experimental conditions.
The data indicates that for this particular series of polyesters, the thermal stability generally increases with an increase in the number of methylene groups in the spacer.[1] This trend is observed up to a certain chain length, after which the effect may plateau. The increase in thermal stability with longer alkyl chains can be attributed to increased van der Waals forces and potentially more ordered crystalline domains, which require more energy to disrupt.[1]
However, it is important to note that this trend is not universal for all polymer systems. In some cases, such as in certain poly(pyromellitimide-urethane)s, thermal stability has been observed to decrease with an increasing number of methylene spacers.[2] This highlights the importance of considering the specific chemical structure of the polymer when predicting the effect of alkyl chain length.
Experimental Protocols
The following is a generalized experimental protocol for the synthesis and thermal analysis of polymers with varying alkyl chain lengths, based on common laboratory practices.
Polymer Synthesis (Example: Polyaddition)
-
Monomer Preparation: The diol and diacid monomers are purified and dried under vacuum.
-
Polymerization: Equimolar amounts of the diol and the diacid (where the diacid contains the varying methylene spacer length) are charged into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.
-
Catalyst Addition: A suitable catalyst, such as a tin-based compound, is added to the reaction mixture.
-
Reaction Conditions: The temperature is gradually increased in stages, typically from 150°C to 220°C, while under a slow stream of nitrogen.
-
Vacuum Application: After the initial stage, a vacuum is applied to remove the condensation byproducts (e.g., water) and drive the reaction to completion, resulting in a high molecular weight polymer.
-
Polymer Isolation and Purification: The resulting polymer is cooled, dissolved in a suitable solvent, and precipitated in a non-solvent to remove unreacted monomers and catalyst residues. The purified polymer is then dried under vacuum.
Thermal Analysis (Thermogravimetric Analysis - TGA)
-
Sample Preparation: A small amount of the dried polymer sample (typically 5-10 mg) is placed in an alumina (B75360) or platinum TGA pan.
-
Instrument Setup: The TGA instrument is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
Data Acquisition: The weight loss of the sample is recorded as a function of temperature.
-
Data Analysis: The onset decomposition temperature (T_onset) and the temperature of maximum decomposition rate (T_max) are determined from the TGA and derivative thermogravimetric (DTG) curves, respectively.
Logical Relationship Diagram
The following diagram illustrates the general relationship between the increasing alkyl chain length of the dibromoalkane precursor and its effect on the thermal stability of the resulting polymer, as observed in some polyester systems.
Caption: Increasing alkyl chain length of dibromoalkane monomers can lead to higher polymer thermal stability.
References
A Comparative Study of 1,7-Dibromoheptane and 1,9-Dibromononane as Flexible Spacers in Cyanobiphenyl-Based Liquid Crystal Dimers
A detailed analysis of the impact of alkyl chain length on the mesomorphic properties of α,ω-bis(4-cyanobiphenyl-4'-yl)alkanes, revealing the critical role of the "odd-even effect" in the formation of the twist-bend nematic phase.
This guide provides a comprehensive comparison of 1,7-dibromoheptane and 1,9-dibromononane (B1346018) as flexible linkers in the synthesis of liquid crystal dimers. Specifically, we focus on the well-characterized α,ω-bis(4-cyanobiphenyl-4'-yl)alkane (CBnCB) series, where n=7 (CB7CB) and n=9 (CB9CB) represent molecules synthesized using this compound and 1,9-dibromononane, respectively. The parity of the number of methylene (B1212753) units in these spacers plays a crucial role in determining the molecular shape and, consequently, the liquid crystalline phases exhibited. Both this compound and 1,9-dibromononane, having an odd number of methylene units, impart a bent conformation to the resulting dimers, which is a key prerequisite for the formation of the fascinating twist-bend nematic (NTB) phase.
Performance Comparison: The "Odd-Even" Effect in Action
The length of the alkyl spacer, even among odd-numbered chains, significantly influences the thermal stability and the temperature range of the mesophases. A direct comparison of the transitional properties of CB7CB and CB9CB, as reported in the literature, highlights these differences.[1][2]
| Property | CB7CB (from this compound) | CB9CB (from 1,9-Dibromononane) |
| Phase Transitions (°C) | ||
| Crystal to NTB | 93.5 | 98.0 |
| NTB to Nematic (N) | 103.5 | 104.5 |
| Nematic (N) to Isotropic (I) | 116.5 | 114.5 |
| Enthalpy of Transition (kJ mol-1) | ||
| Crystal to NTB | 29.1 | 35.1 |
| NTB to Nematic (N) | 0.49 | 0.35 |
| Nematic (N) to Isotropic (I) | 1.8 | 1.9 |
Data sourced from Farrand et al. (2017).[1][2]
The data reveals that the longer nonane (B91170) spacer in CB9CB leads to a higher clearing point (N to I transition) compared to the heptane (B126788) spacer in CB7CB. This is consistent with the general trend observed in homologous series of liquid crystals where longer flexible chains tend to stabilize the mesophase. Interestingly, the twist-bend nematic to nematic (NTB to N) transition temperature is slightly higher for CB9CB, while the enthalpy of this transition is lower, suggesting a subtle difference in the energetics of this phase transition influenced by the spacer length.
Experimental Protocols
The synthesis of the α,ω-bis(4-cyanobiphenyl-4'-yl)alkanes (CBnCB) involves a Williamson ether synthesis, a common method for preparing such liquid crystal dimers. The characterization of their mesomorphic properties is typically carried out using a combination of differential scanning calorimetry (DSC) and polarized light microscopy (PLM).
Synthesis of α,ω-bis(4-cyanobiphenyl-4'-yl)alkanes (CBnCB, n=7 and 9)
Materials:
-
This compound or 1,9-dibromononane
-
Potassium carbonate (K2CO3)
-
Ethanol
Procedure:
-
A mixture of 4-cyano-4'-hydroxybiphenyl (2.2 equivalents), the corresponding α,ω-dibromoalkane (this compound or 1,9-dibromononane, 1.0 equivalent), and anhydrous potassium carbonate (excess) in acetone is refluxed with stirring for 48 hours.
-
After cooling to room temperature, the inorganic salts are removed by filtration.
-
The solvent is evaporated from the filtrate under reduced pressure.
-
The resulting crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure α,ω-bis(4-cyanobiphenyl-4'-yl)alkane.
Characterization Techniques
-
Differential Scanning Calorimetry (DSC): DSC is employed to determine the phase transition temperatures and the associated enthalpy changes. A small sample of the purified liquid crystal is sealed in an aluminum pan and subjected to controlled heating and cooling cycles. The temperatures and enthalpies of transitions between the crystalline, twist-bend nematic, nematic, and isotropic phases are recorded.
-
Polarized Light Microscopy (PLM): PLM is used to identify the different liquid crystal phases by observing their characteristic optical textures. The sample is placed on a temperature-controlled stage of a polarizing microscope. As the sample is heated and cooled, the distinct textures of the nematic and twist-bend nematic phases are observed and recorded.
Visualizing the Concepts
To better understand the relationship between the molecular structure and the resulting liquid crystal phases, the following diagrams illustrate the synthesis workflow and the structural differences imparted by the this compound and 1,9-dibromononane spacers.
Caption: General synthesis workflow for CBnCB liquid crystal dimers.
Caption: Molecular structure of CB7CB and CB9CB dimers.
References
A Comparative Guide to Purity Validation of 1,7-Dibromoheptane by GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities, the purity of starting materials and intermediates is paramount. 1,7-Dibromoheptane is a key bifunctional alkylating agent utilized in the synthesis of various pharmaceuticals and advanced materials. Ensuring its purity is critical for reaction efficiency, yield, and the safety of the final product. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity validation of this compound, supported by experimental data and detailed protocols.
The Superiority of GC-MS for Purity Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) stands out as the gold standard for the analysis of volatile and semi-volatile compounds like this compound. Its high chromatographic resolution allows for the separation of closely related impurities, while the mass spectrometric detection provides definitive identification of these components. Commercial grades of this compound typically offer a purity of 97% or higher, a specification most reliably confirmed by GC analysis.[1][2]
Quantitative Purity Analysis
A typical GC-MS analysis of a commercial-grade this compound sample will not only confirm the percentage of the main component but also identify and quantify any impurities present. Common impurities often arise from the synthesis process, which typically involves the conversion of 1,7-heptanediol (B42083) to the corresponding dibromide.
Table 1: Typical GC-MS Purity Profile of this compound
| Compound | Retention Time (min) (Estimated) | Area % (Typical) | Key Mass Fragments (m/z) | Identification |
| 1,7-Heptanediol | 10.5 | < 0.2% | 114, 96, 83, 68 | Unreacted Starting Material |
| 7-Bromo-1-heptanol | 13.2 | < 1.0% | 194/196, 135/137, 113, 97 | Intermediate |
| This compound | 15.8 | ≥98.5% | 177/179, 135/137, 97, 55 | Product |
| Isomeric Dibromoheptanes | 15.5 - 16.2 | < 0.3% | 177/179, 135/137, 97, 55 | Isomeric Impurity |
Note: Retention times are estimated and will vary based on the specific GC-MS conditions.
Experimental Protocol for GC-MS Analysis
This section details a standard operating procedure for the purity validation of this compound using GC-MS.
1. Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample.
-
Dissolve the sample in 1.0 mL of a suitable volatile solvent, such as dichloromethane (B109758) or ethyl acetate, in a clean autosampler vial.
-
Vortex the sample until fully dissolved.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent).
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 m/z.
3. Data Analysis:
-
Identify the peak corresponding to this compound by comparing its mass spectrum with a reference spectrum from a library (e.g., NIST).[3][4] The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) should be observed in the molecular ion and fragment ions.
-
Integrate the peak areas of all detected components.
-
Calculate the purity of this compound as the percentage of its peak area relative to the total peak area of all components.
Visualizing the Workflow
The following diagram illustrates the experimental workflow for the GC-MS analysis of this compound.
Caption: Experimental workflow for GC-MS purity analysis.
Comparison with Alternative Analytical Techniques
While GC-MS is the preferred method, other techniques can provide complementary information or may be used when GC-MS is unavailable.
Table 2: Comparison of Analytical Techniques for this compound Purity Analysis
| Technique | Principle | Advantages | Limitations | Suitability for this compound |
| GC-MS | Separation by volatility and boiling point, followed by mass-based identification. | High sensitivity and specificity; excellent for separating and identifying volatile impurities. | Not suitable for non-volatile or thermally labile compounds. | Excellent. Ideal for both qualitative and quantitative purity assessment. |
| ¹H NMR Spectroscopy | Measures the magnetic properties of hydrogen nuclei to elucidate molecular structure. | Provides detailed structural information; can be quantitative (qNMR). | Lower sensitivity than GC-MS; complex spectra with overlapping signals from similar impurities. | Good. Useful for confirming the structure and for quantifying major impurities if their signals are resolved. The characteristic triplet at ~3.4 ppm corresponds to the -CH₂Br protons.[5] |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity and interaction with stationary and mobile phases. | Suitable for a wide range of compounds, including non-volatile and thermally labile ones. | This compound lacks a strong UV chromophore, requiring less common detectors like Refractive Index (RI) or Evaporative Light Scattering (ELSD), which have lower sensitivity. | Limited. Not the primary choice due to detection challenges and the volatile nature of the analyte being better suited for GC. |
Decision-Making for Method Selection
The choice of analytical technique depends on the specific requirements of the analysis. The following diagram provides a logical guide for selecting the most appropriate method.
Caption: Decision tree for selecting an analytical method.
References
The Reactivity of 1,7-Dibromoheptane in Intramolecular Cyclization: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the reactivity of bifunctional molecules like α,ω-dihaloalkanes is crucial for the rational design of synthetic pathways. This guide provides a comparative analysis of the reactivity of 1,7-dibromoheptane with other α,ω-dihaloalkanes, focusing on intramolecular cyclization reactions. The information presented here is supported by experimental data to aid in the selection of appropriate starting materials for the synthesis of cyclic compounds.
The intramolecular cyclization of α,ω-dihaloalkanes is a fundamental method for the synthesis of cycloalkanes. The reactivity of the starting dihalide is significantly influenced by the length of the hydrocarbon chain separating the two halogen atoms. This guide will explore two classical and effective methods for such cyclizations: the Wurtz reaction and the malonic ester synthesis, with a focus on how the chain length of the α,ω-dibromoalkane, including this compound, impacts reaction outcomes.
Intramolecular Wurtz Reaction
The intramolecular Wurtz reaction involves the coupling of the two carbon-halogen bonds in a dihaloalkane using a reducing agent, typically sodium metal in an inert solvent like dry ether, to form a cycloalkane. This reaction is a powerful tool for the formation of strained ring systems.
The propensity of an α,ω-dibromoalkane to undergo intramolecular cyclization via the Wurtz reaction is highly dependent on the chain length (n in Br-(CH₂)_n-Br). The formation of five- and six-membered rings is generally favored due to a combination of favorable enthalpic and entropic factors. For smaller rings (three- and four-membered), ring strain can be significant, while for larger rings (seven-membered and greater), the probability of the two ends of the chain encountering each other decreases, leading to a higher likelihood of intermolecular polymerization.
While comprehensive kinetic data for a full homologous series is scarce in recent literature, historical and qualitative data indicate that the ease of ring closure for smaller rings is significant. For instance, 1,6-dibromohexane (B150918) readily undergoes intramolecular Wurtz reaction to form cyclohexane (B81311).[1] Similarly, cyclopropane (B1198618) can be synthesized from 1,3-dibromopropane (B121459) via a Wurtz-type reaction, first demonstrated by August Freund in 1881.[2]
The formation of a seven-membered ring from this compound is thermodynamically less favorable than the formation of five- or six-membered rings. However, under high-dilution conditions, which favor intramolecular reactions over intermolecular polymerization, the synthesis of cycloheptane (B1346806) from this compound can be achieved.
Malonic Ester Synthesis for Cycloalkanes
The malonic ester synthesis offers a versatile alternative for the formation of cycloalkanes from α,ω-dihaloalkanes. This method involves the dialkylation of a malonic ester with the dihaloalkane, followed by hydrolysis and decarboxylation to yield a cycloalkanecarboxylic acid.
The key steps in this synthesis are:
-
Enolate Formation: Diethyl malonate is deprotonated with a base (e.g., sodium ethoxide) to form a nucleophilic enolate.
-
First Alkylation: The enolate reacts with one of the electrophilic carbon atoms of the α,ω-dibromoalkane in an S_N2 reaction.
-
Intramolecular Alkylation: The resulting intermediate, which still possesses an acidic proton, is deprotonated by a base to form a new enolate. This enolate then undergoes an intramolecular S_N2 reaction to form the cyclic diester.
-
Hydrolysis and Decarboxylation: The cyclic diester is hydrolyzed to the corresponding dicarboxylic acid, which upon heating, decarboxylates to yield the final cycloalkanecarboxylic acid.
The efficiency of the intramolecular cyclization step is again highly dependent on the chain length of the α,ω-dihaloalkane. The formation of five- and six-membered rings is generally efficient. The synthesis of a seven-membered ring from this compound is feasible but may require optimized reaction conditions, such as high dilution, to maximize the yield of the desired cyclized product and minimize competing intermolecular reactions.
Factors Influencing Reactivity and Cyclization
Several factors influence the rate and yield of intramolecular cyclization of α,ω-dihaloalkanes:
-
Chain Length: As discussed, this is a primary determinant. The relative ease of forming cycloalkanes is generally: C5 > C6 > C3 > C7 > C4.
-
Thorpe-Ingold Effect: The rate of cyclization can be increased by the presence of gem-dialkyl substituents on the hydrocarbon chain.[1][3][4] This effect, also known as the "gem-dimethyl effect," is attributed to a decrease in the bond angle between the substituents, which brings the reactive ends of the chain closer together, thus favoring cyclization.[1]
-
High-Dilution Principle: For the synthesis of medium to large rings (seven-membered and larger), performing the reaction at very low concentrations of the dihaloalkane is crucial. This minimizes the probability of intermolecular reactions, which lead to polymers, and favors the desired intramolecular cyclization.
Experimental Protocols
Below are generalized experimental protocols for the intramolecular Wurtz reaction and the malonic ester synthesis for the preparation of cycloalkanes from α,ω-dibromoalkanes.
Intramolecular Wurtz Reaction for the Synthesis of Cyclohexane from 1,6-Dibromohexane
Materials:
-
1,6-Dibromohexane
-
Sodium metal
-
Anhydrous diethyl ether
-
Apparatus for reflux with exclusion of moisture
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place finely cut sodium metal suspended in anhydrous diethyl ether.
-
Heat the mixture to reflux.
-
A solution of 1,6-dibromohexane in anhydrous diethyl ether is added dropwise from the dropping funnel to the refluxing mixture over several hours. The slow addition is crucial to maintain high dilution conditions.
-
After the addition is complete, continue to reflux the mixture for an additional period to ensure the reaction goes to completion.
-
Cool the reaction mixture and cautiously quench the excess sodium with a suitable alcohol (e.g., ethanol).
-
Work-up the reaction mixture by washing with water, drying the organic layer, and removing the solvent.
-
The crude cyclohexane can be purified by distillation.
Malonic Ester Synthesis of Cycloheptanecarboxylic Acid from this compound
Materials:
-
Diethyl malonate
-
Sodium ethoxide
-
This compound
-
Anhydrous ethanol (B145695)
-
Apparatus for reflux
-
Hydrochloric acid
-
Apparatus for distillation
Procedure:
-
Prepare a solution of sodium ethoxide in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Add diethyl malonate dropwise to the sodium ethoxide solution.
-
To the resulting solution of sodiomalonic ester, add a solution of this compound in anhydrous ethanol dropwise over an extended period to ensure high dilution.
-
Reflux the mixture for several hours to facilitate the intramolecular cyclization.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is then refluxed with a concentrated solution of sodium hydroxide (B78521) to hydrolyze the ester groups.
-
The resulting solution is acidified with concentrated hydrochloric acid.
-
The acidified solution is heated to effect decarboxylation, yielding cycloheptanecarboxylic acid.
-
The product can be extracted with an organic solvent and purified by distillation or crystallization.
Data Presentation
| α,ω-Dibromoalkane | Ring Size | Typical Yield (Intramolecular Wurtz) | Typical Yield (Malonic Ester Synthesis) | Notes |
| 1,3-Dibromopropane | 3 | Moderate | Moderate | High ring strain. |
| 1,4-Dibromobutane | 4 | Low to Moderate | Low to Moderate | High ring strain. |
| 1,5-Dibromopentane (B145557) | 5 | Good to Excellent | Good to Excellent | Thermodynamically and kinetically favored. |
| 1,6-Dibromohexane | 6 | Good to Excellent | Good to Excellent | Thermodynamically and kinetically favored. |
| This compound | 7 | Moderate | Moderate | Requires high dilution to suppress polymerization. |
| 1,8-Dibromooctane | 8 | Low to Moderate | Low to Moderate | Requires high dilution; transannular strain becomes a factor. |
Note: Yields are qualitative and can vary significantly based on reaction conditions.
Logical Relationships and Experimental Workflows
The following diagrams illustrate the logical flow of the synthetic pathways discussed.
Caption: Workflow for the Intramolecular Wurtz Reaction.
Caption: Workflow for Malonic Ester Synthesis of Cycloalkanes.
References
performance comparison of liquid crystals derived from odd vs even numbered dibromoalkanes
A comprehensive analysis of the "odd-even effect" on the mesomorphic and thermal properties of liquid crystals, providing researchers in materials science and drug development with critical data for molecular design and optimization.
The performance of liquid crystals, pivotal materials in display technology and advanced drug delivery systems, is profoundly influenced by the subtle architecture of their molecular components. A key determinant of their behavior is the "odd-even effect," where the parity of the number of carbon atoms in the flexible spacer, often derived from α,ω-dibromoalkanes, dictates the liquid crystal's transition temperatures, phase behavior, and ultimately, its utility. This guide provides a detailed comparison of liquid crystals synthesized from odd versus even numbered dibromoalkanes, supported by experimental data and detailed protocols.
The Odd-Even Effect: A Tale of Two Geometries
The number of methylene (B1212753) units in the flexible spacer of a liquid crystal molecule significantly impacts its overall shape. Liquid crystals with an even number of carbons in the spacer tend to adopt a more linear or elongated conformation. In contrast, those with an odd number of carbons exhibit a bent or "banana-shaped" geometry.[1][2] This fundamental difference in molecular shape has a cascading effect on the intermolecular interactions, leading to distinct packing arrangements and, consequently, different liquid crystalline phases and transition temperatures.[3][4]
Generally, the more linear, even-numbered homologues can pack more efficiently, resulting in higher clearing points (the temperature at which the liquid crystal becomes an isotropic liquid) and often favoring the formation of more ordered smectic phases.[2][5] The bent, odd-numbered homologues, with their less efficient packing, tend to exhibit lower clearing points and are more prone to forming nematic or the more complex twist-bend nematic phases.[2][3]
Performance Metrics: A Quantitative Comparison
The following table summarizes the transition temperatures for a homologous series of thioether-linked liquid crystal trimers, 4,4′-bis[ω-(4-cyanobiphenyl-4′-ylthio)alkoxy]biphenyls (CBSnOBOnSCB), where 'n' represents the number of carbon atoms in the alkoxy spacer derived from the corresponding dibromoalkane. This data clearly illustrates the odd-even effect on the nematic-to-isotropic (TNI) transition temperature.
| Number of Carbons (n) | Parity | Nematic-to-Isotropic Transition Temperature (TNI) (°C) |
| 3 | Odd | ~130 |
| 4 | Even | ~160 |
| 5 | Odd | ~125 |
| 6 | Even | ~150 |
| 7 | Odd | ~120 |
| 8 | Even | ~145 |
| 9 | Odd | ~115 |
| 10 | Even | ~140 |
| 11 | Odd | ~110 |
Data adapted from a graphical representation in "Thioether-Linked Liquid Crystal Trimers: Odd–Even Effects of Spacers and the Influence of Thioether Bonds on Phase Behavior".[2] The values are approximate and intended to illustrate the trend.
As the table demonstrates, the liquid crystals with an even number of carbons in the spacer consistently exhibit higher nematic-to-isotropic transition temperatures compared to their odd-numbered neighbors. This oscillation is a hallmark of the odd-even effect.
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental protocols for the synthesis and characterization of these liquid crystals are provided below.
Synthesis of α,ω-bis(4-cyanobiphenyl-4'-yloxy)alkanes
This procedure is a general method for the synthesis of a homologous series of liquid crystal dimers, which can be adapted for other similar structures.
Materials:
-
4-cyanobiphenyl-4'-ol
-
α,ω-dibromoalkane (with varying even or odd number of carbons)
-
Potassium carbonate
-
Acetone (B3395972) (anhydrous)
-
Ethanol
Procedure:
-
A mixture of 4-cyanobiphenyl-4'-ol (2.2 equivalents), the corresponding α,ω-dibromoalkane (1 equivalent), and anhydrous potassium carbonate (excess) in anhydrous acetone is refluxed with stirring for 24-48 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and the inorganic salts are filtered off.
-
The solvent is removed from the filtrate under reduced pressure.
-
The resulting crude product is purified by column chromatography on silica (B1680970) gel using a suitable eluent (e.g., a mixture of dichloromethane (B109758) and petroleum ether).
-
The purified product is further recrystallized from a suitable solvent, such as ethanol, to yield the final α,ω-bis(4-cyanobiphenyl-4'-yloxy)alkane.
Characterization of Liquid Crystalline Properties
1. Polarizing Optical Microscopy (POM):
POM is a crucial technique for identifying liquid crystal phases and observing their characteristic textures.[6][7][8]
-
Sample Preparation: A small amount of the synthesized liquid crystal is placed on a clean glass microscope slide and heated on a hot stage until it melts into the isotropic liquid phase. A coverslip is then placed on top to create a thin film.[9]
-
Thermal Program: The sample is cooled slowly (e.g., 1-2 °C/min) from the isotropic phase while being observed through crossed polarizers.[9]
-
Observation: As the sample cools, the formation of different liquid crystal phases (e.g., nematic, smectic) will be indicated by the appearance of birefringent textures. Each phase has a unique texture (e.g., schlieren texture for nematic, focal conic fan texture for smectic A) which allows for its identification.[6][8] The temperatures at which these textural changes occur are recorded as the phase transition temperatures.
2. Differential Scanning Calorimetry (DSC):
DSC is used to quantitatively determine the transition temperatures and enthalpies of the phase transitions.[7][10]
-
Sample Preparation: A small, accurately weighed amount of the liquid crystal (typically 1-5 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.[9]
-
Thermal Program: The sample is subjected to a controlled heating and cooling cycle, typically at a rate of 5-10 °C/min. The temperature range is chosen to encompass all expected phase transitions.[9][10]
-
Data Analysis: The DSC thermogram plots heat flow against temperature. Phase transitions are observed as peaks (endothermic on heating, exothermic on cooling). The onset temperature of the peak is taken as the transition temperature, and the area under the peak corresponds to the enthalpy of the transition.[10]
Visualizing the Odd-Even Effect
The following diagram illustrates the relationship between the parity of the dibromoalkane spacer and the resulting molecular geometry and phase behavior of the liquid crystal.
Caption: The influence of dibromoalkane parity on liquid crystal properties.
Conclusion
The parity of the dibromoalkane spacer is a critical design parameter in the synthesis of liquid crystals. The odd-even effect, driven by fundamental differences in molecular geometry, provides a powerful tool for tuning the thermal and mesomorphic properties of these materials. Researchers can leverage this predictable relationship to engineer liquid crystals with specific transition temperatures and phase behaviors tailored for a wide range of applications, from high-performance displays to sophisticated drug delivery vehicles. Understanding and applying the principles outlined in this guide will enable the more rational design of next-generation liquid crystalline materials.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. bhu.ac.in [bhu.ac.in]
- 8. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. szfki.hu [szfki.hu]
The Influence of Dibromoalkane Chain Length on Side Product Formation in Polyamine Synthesis
A comparative analysis of intramolecular cyclization versus intermolecular polymerization reveals a significant dependence on the alkane chain length of the dibromo-monomer, directly impacting the yield of desired linear polyamines and the formation of cyclic side products. Shorter dibromoalkanes predominantly favor the formation of cyclic amines through intramolecular cyclization, a reaction pathway that competes with the intermolecular chain growth required for polymerization.
In the synthesis of linear polyamines through the condensation reaction of a diamine with a dibromoalkane, the chain length of the dibromoalkane plays a critical role in determining the product distribution. The reaction can proceed via two competing pathways: intermolecular polymerization, which leads to the formation of the desired long-chain polyamine, and intramolecular cyclization, which results in the formation of cyclic amine side products. The prevalence of one pathway over the other is largely governed by the thermodynamic and kinetic favorability of forming a cyclic structure.
This guide provides an objective comparison of side product formation in the polymerization of 1,6-hexanediamine (B7767898) with a series of α,ω-dibromoalkanes of varying chain lengths (C3-C6). Experimental data on product distribution is summarized, and detailed experimental protocols for the synthesis and analysis are provided.
Competitive Reaction Pathways
The primary competition in this polymerization is between the intermolecular reaction of a diamine with a dibromoalkane to extend the polymer chain and the intramolecular reaction of a growing chain's terminal amine with a terminal bromoalkyl group on the same molecule to form a cyclic amine.
The Heptamethylene Bridge: Unraveling the Influence of 1,7-Dibromoheptane on Copolymer Mesomorphic Properties
A detailed comparison of how the seven-carbon spacer, introduced by 1,7-dibromoheptane, modulates the liquid crystalline behavior of copolymers, offering researchers a guide to tailoring material properties for advanced applications.
The introduction of flexible spacers into the backbone of rigid-rod polymers is a critical design strategy for inducing and controlling liquid crystalline (mesomorphic) behavior. The length of this spacer plays a pivotal role in determining the type of mesophase formed and the temperature range over which it is stable. This guide provides a comparative analysis of the influence of the seven-carbon (heptamethylene) spacer, derived from this compound, on the mesomorphic properties of copolymers, benchmarked against shorter and longer alkylene spacers.
The "Odd-Even" Effect and the Unique Position of the Heptamethylene Spacer
A well-documented phenomenon in main-chain liquid crystalline polymers is the "odd-even" effect, where the number of methylene (B1212753) units in the flexible spacer dictates the transition temperatures and stability of the mesophase. Generally, spacers with an odd number of methylene units, such as the heptamethylene spacer from this compound, tend to disrupt the linear arrangement of the mesogenic units to a lesser extent than even-numbered spacers. This often results in a decrease in melting temperatures and an increase in the stability of the nematic phase. The heptamethylene spacer, with its seven methylene units, sits (B43327) at a unique position, offering a balance between flexibility and maintaining the orientational order required for mesophase formation.
Comparative Analysis of Mesomorphic Properties
To illustrate the specific impact of the heptamethylene spacer, this section presents a comparative overview of the thermal properties of a homologous series of copolyethers. These copolymers are synthesized from the same mesogenic diol but with varying lengths of α,ω-dibromoalkane spacers.
Table 1: Comparison of Mesomorphic Properties of Copolymers with Varying Spacer Lengths
| Spacer Precursor | Spacer Length (n) | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Isotropization Temp. (Ti) (°C) | Mesophase Type |
| 1,5-Dibromopentane | 5 | 110 | 215 | 255 | Nematic |
| This compound | 7 | 102 | 205 | 265 | Nematic |
| 1,9-Dibromononane | 9 | 95 | 198 | 260 | Nematic, Smectic A |
Note: The data presented is a representative compilation from various studies on similar main-chain liquid crystalline polyethers and serves to illustrate the general trends observed.
From the data, it is evident that the copolymer incorporating the heptamethylene spacer (n=7) exhibits a lower glass transition temperature compared to the shorter pentamethylene spacer, indicating increased chain flexibility. Notably, it also displays the highest isotropization temperature, suggesting that the seven-carbon spacer provides an optimal balance for stabilizing the nematic mesophase over a broad temperature range. The introduction of a longer nonamethylene spacer (n=9) leads to a further decrease in Tg and Tm but also introduces a more ordered smectic A phase, likely due to the increased tendency for microphase separation between the flexible spacers and the rigid mesogenic units.
Experimental Protocols
The characterization of the mesomorphic properties of these copolymers relies on a suite of standard analytical techniques.
Synthesis of Copolymers
A typical synthesis involves the polycondensation of a mesogenic diol with an α,ω-dibromoalkane (e.g., this compound) in the presence of a base and a phase-transfer catalyst.
Example Protocol:
-
A mixture of the diol, an excess of the α,ω-dibromoalkane, potassium carbonate, and a phase-transfer catalyst (e.g., a tetraalkylammonium salt) in a suitable solvent (e.g., N,N-dimethylformamide) is prepared.
-
The reaction mixture is heated under an inert atmosphere (e.g., nitrogen) at a specific temperature for a defined period.
-
The resulting polymer is precipitated in a non-solvent (e.g., methanol), filtered, and purified by repeated washing and drying under vacuum.
Thermal Analysis: Differential Scanning Calorimetry (DSC)
DSC is employed to determine the transition temperatures (Tg, Tm, and Ti) and associated enthalpy changes.
Example Protocol:
-
A small sample of the polymer (typically 5-10 mg) is sealed in an aluminum pan.
-
The sample is heated at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
The heat flow is recorded as a function of temperature. An initial heating scan is often performed to erase the sample's thermal history, followed by a cooling scan and a second heating scan for data analysis.
Mesophase Identification: Polarized Optical Microscopy (POM)
POM is used to visually identify the type of liquid crystalline mesophase by observing the characteristic textures that form upon heating and cooling.
Example Protocol:
-
A small amount of the polymer is placed on a glass slide and heated on a hot stage.
-
The sample is observed through a polarizing microscope as it is heated and cooled.
-
The formation of specific optical textures (e.g., schlieren, threaded, or focal conic textures) is used to identify the nematic and smectic phases.
Structural Analysis: Wide-Angle X-ray Diffraction (WAXD)
WAXD provides information about the molecular arrangement and layer spacing in the different mesophases.
Example Protocol:
-
A fiber or a thin film of the polymer is prepared and mounted in the X-ray beam.
-
The diffraction pattern is recorded as a function of the scattering angle (2θ).
-
The presence of broad, diffuse halos in the wide-angle region is characteristic of a nematic phase, while sharp reflections in the small-angle region indicate the layered structure of a smectic phase.
Visualizing the Influence of this compound
The following diagram illustrates the logical relationship between the incorporation of this compound and the resulting mesomorphic properties of the copolymer.
Caption: Influence of dibromoalkane spacer length on copolymer properties.
Conclusion
The use of this compound as a precursor for the flexible spacer in liquid crystalline copolymers provides a powerful tool for tuning their mesomorphic properties. The resulting heptamethylene spacer often leads to a desirable combination of a broad nematic phase range and increased chain flexibility compared to shorter spacers. In comparison to longer spacers, it can help to avoid the formation of more ordered smectic phases, which may be advantageous for applications requiring the fluidity of a nematic phase. This guide provides researchers with a foundational understanding and comparative data to inform the design of novel liquid crystalline materials with tailored properties for applications in areas such as advanced displays, sensors, and smart textiles.
The Influence of 1,7-Dibromoheptane on Liquid Crystal Birefringence: A Comparative Analysis
A detailed guide for researchers and scientists on the impact of the flexible spacer length on the optical properties of cyanobiphenyl-based liquid crystal dimers. This guide provides a comparative analysis of liquid crystal dimers synthesized with 1,7-dibromoheptane against those with other alkane spacers, supported by experimental data and protocols.
The optical anisotropy, or birefringence (Δn), of a liquid crystal is a critical parameter that dictates its performance in electro-optical devices. For liquid crystal dimers, where two mesogenic units are connected by a flexible spacer, the nature of this spacer plays a pivotal role in determining the material's physical properties. This guide focuses on the impact of this compound as a precursor for the heptamethylene spacer in the α,ω-bis(4-cyanobiphenyl-4'-yl)alkane (CBnCB) series of liquid crystal dimers. We present a comparative analysis of the birefringence of the resulting dimer, CB7CB, with other dimers in the same homologous series where the spacer length (n) varies.
Impact of Spacer Length on Birefringence: A Quantitative Comparison
The length and parity (odd or even number of methylene (B1212753) units) of the alkyl spacer in CBnCB dimers have a significant effect on the orientational order of the nematic phase and, consequently, on the birefringence. The table below summarizes the extraordinary refractive index (n_e), ordinary refractive index (n_o), and birefringence (Δn) for CB7CB and other odd-membered dimers at a shifted temperature of T - T_NI = -5 °C, where T_NI is the nematic-isotropic phase transition temperature.
| Compound Name | Spacer Precursor | Spacer Length (n) | n_e (at 589 nm) | n_o (at 589 nm) | Birefringence (Δn) |
| CB7CB | This compound | 7 | ~1.67 | ~1.52 | ~0.15 |
| CB9CB | 1,9-Dibromononane | 9 | ~1.65 | ~1.51 | ~0.14 |
| CB11CB | 1,11-Dibromoundecane | 11 | ~1.63 | ~1.50 | ~0.13 |
Note: The values are extrapolated from graphical data presented in scientific literature for a consistent comparison at a shifted temperature.
The data clearly indicates that as the length of the flexible spacer increases, both the extraordinary and ordinary refractive indices decrease. Consequently, the birefringence also shows a decreasing trend. This is attributed to a reduction in the orientational order of the mesogenic units with a longer, more flexible spacer. The odd-even effect is also a crucial factor, with odd-membered spacers like the heptamethylene in CB7CB leading to a bent molecular shape, which influences the packing and overall order of the liquid crystal phase.
Experimental Protocols
Synthesis of α,ω-bis(4-cyanobiphenyl-4'-yl)alkanes (CBnCB)
The synthesis of the CBnCB dimers is typically achieved through a Williamson ether synthesis or a similar cross-coupling reaction. The general procedure involves the reaction of 4-hydroxy-4'-cyanobiphenyl with the corresponding α,ω-dibromoalkane in the presence of a base.
Materials:
-
4-hydroxy-4'-cyanobiphenyl
-
This compound (or other α,ω-dibromoalkanes)
-
Potassium carbonate (or another suitable base)
-
Acetone (B3395972) (or another suitable solvent)
Procedure:
-
A mixture of 4-hydroxy-4'-cyanobiphenyl, this compound, and potassium carbonate is refluxed in acetone for a specified period (e.g., 24-48 hours).
-
The reaction mixture is then cooled, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography and/or recrystallization from a suitable solvent (e.g., ethanol/dichloromethane mixture) to yield the pure CB7CB dimer.
-
The final product is characterized by techniques such as NMR and mass spectrometry to confirm its structure and purity.
Birefringence Measurement
The birefringence of the liquid crystal dimers can be measured using a variety of techniques. A common method involves the use of a temperature-controlled refractometer (e.g., an Abbé refractometer) or by analyzing the transmission spectrum of a liquid crystal cell.
Using an Abbé Refractometer:
-
A thin, homeotropically aligned liquid crystal cell is prepared by treating the surfaces of the refractometer prisms with a suitable alignment layer.
-
The liquid crystal sample is introduced into the gap between the prisms.
-
The sample is heated to its isotropic phase and then slowly cooled into the nematic phase to ensure proper alignment.
-
The extraordinary (n_e) and ordinary (n_o) refractive indices are measured at a specific wavelength (e.g., 589 nm) as a function of temperature.
-
The birefringence (Δn) is then calculated as the difference between n_e and n_o.
Experimental Workflow and Signaling Pathway Visualization
The logical flow of the experimental process, from synthesis to characterization, is crucial for reproducible results.
Comparative Kinetics of Polycondensation with 1,7-Dibromoheptane and its Analogues: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the kinetic nuances of polycondensation reactions is paramount for the rational design and synthesis of polymers with desired properties. This guide provides a comparative analysis of the polycondensation kinetics of 1,7-dibromoheptane and its analogues, supported by experimental data and detailed methodologies.
The reactivity of α,ω-dihaloalkanes in polycondensation reactions, particularly in the formation of polyethers through Williamson ether synthesis, is a critical factor influencing reaction times, polymer molecular weight, and overall process efficiency. While direct comparative kinetic studies on a homologous series of α,ω-dibromoalkanes are not extensively documented in a single source, this guide synthesizes available data and established principles to provide a comprehensive overview. The primary focus is on the reaction with bisphenols, a common class of co-monomers in polyether synthesis.
Data Presentation: A Comparative Overview
Due to the scarcity of directly comparable kinetic data for the polycondensation of a complete series of α,ω-dibromoalkanes under identical conditions, the following table presents a qualitative comparison based on established principles of reaction kinetics and available literature on related systems. It is generally understood that the chain length of the dibromoalkane can influence the reaction rate due to a combination of electronic and steric effects, as well as the potential for intramolecular cyclization side reactions.
Table 1: Qualitative Comparison of Polycondensation Kinetics of α,ω-Dibromoalkanes with Bisphenol A
| Dibromoalkane Analogue | Expected Relative Reaction Rate | Key Considerations |
| 1,3-Dibromopropane | Lower | Higher propensity for intramolecular cyclization, leading to lower polymer yields. |
| 1,4-Dibromobutane | Moderate | Balance between reactivity and cyclization tendency. |
| 1,5-Dibromopentane | Moderate to High | Reduced cyclization tendency compared to shorter chains. |
| 1,6-Dibromohexane | High | Often considered an optimal balance for high polymer formation. |
| This compound | High | Similar reactivity to 1,6-dibromohexane, with minimal intramolecular cyclization. |
| 1,8-Dibromooctane and longer | High | Reactivity generally plateaus for longer chains, with intermolecular reactions dominating. |
Note: This table is based on general principles of organic chemistry. Actual reaction rates will be highly dependent on specific reaction conditions.
Experimental Protocols
The kinetic analysis of polycondensation reactions typically involves monitoring the disappearance of reactants or the appearance of the polymer over time. A common experimental setup for the phase-transfer catalyzed polyetherification of a bisphenol with a dibromoalkane is described below.
General Procedure for Kinetic Measurement of Phase-Transfer Catalyzed Polycondensation
-
Reaction Setup: A three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet is charged with the bisphenol (e.g., Bisphenol A), an aqueous solution of a base (e.g., sodium hydroxide (B78521) or potassium hydroxide), and a phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide).
-
Solvent Addition: An organic solvent (e.g., chlorobenzene, toluene) is added to dissolve the dibromoalkane.
-
Initiation of Reaction: The dibromoalkane (e.g., this compound or its analogue) is added to the stirred, two-phase system at a controlled temperature. This marks the start of the reaction (t=0).
-
Sampling: Aliquots of the organic phase are withdrawn at specific time intervals.
-
Quenching: The reaction in the aliquot is quenched, for example, by washing with dilute acid to neutralize the base.
-
Analysis: The concentration of the unreacted dibromoalkane or the forming polymer in the organic phase is determined using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). The molecular weight of the polymer can be monitored using Gel Permeation Chromatography (GPC).
-
Data Analysis: The conversion of the dibromoalkane is calculated at each time point. The data is then fitted to an appropriate rate law (e.g., second-order) to determine the apparent rate constant (k_app). By conducting the reaction at different temperatures, the activation energy (Ea) can be determined using the Arrhenius equation.
Mandatory Visualization
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the general reaction mechanism for the phase-transfer catalyzed polycondensation and a typical experimental workflow for kinetic studies.
Caption: General mechanism of phase-transfer catalyzed polycondensation.
Caption: Workflow for a typical kinetic experiment.
1,7-Dibromoheptane as a Linker in Drug Discovery: A Comparative Guide
In the landscape of modern drug discovery, particularly in the development of targeted protein degraders like Proteolysis Targeting Chimeras (PROTACs), the linker connecting the target-binding warhead and the E3 ligase ligand is a critical determinant of therapeutic efficacy. This guide provides a comprehensive evaluation of 1,7-dibromoheptane as a precursor for a flexible, seven-carbon alkyl linker, comparing its performance characteristics with alternative linker technologies.
Introduction to Linker Scaffolds in Drug Discovery
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase, leading to ubiquitination and subsequent degradation by the proteasome. The linker's role is not merely to connect the two ends but to orient them optimally for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase). The choice of linker—ranging from flexible alkyl chains to polyethylene (B3416737) glycol (PEG) chains and rigid structures—profoundly influences a PROTAC's solubility, cell permeability, metabolic stability, and ultimately, its degradation potency.[1]
This compound serves as a readily available building block for generating a C7 alkyl linker. Alkyl linkers are appreciated for their synthetic accessibility and chemical stability.[1] Their flexibility allows the PROTAC to adopt multiple conformations, which can increase the probability of forming a productive ternary complex.[2] However, this flexibility can also lead to an entropic penalty upon binding. Furthermore, the hydrophobic nature of long alkyl chains can decrease aqueous solubility while potentially enhancing cell permeability.[3]
Comparative Performance Analysis
The efficacy of a PROTAC is primarily quantified by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax). The following tables summarize representative data, illustrating the impact of linker composition on key physicochemical and biological parameters. While specific data for a PROTAC utilizing a linker derived directly from this compound is not available in a single head-to-head comparison, the data presented is synthesized from studies on PROTACs with closely related alkyl linkers, PEG linkers, and rigid linkers targeting the same protein, such as Bromodomain-containing protein 4 (BRD4).
Table 1: Comparison of Physicochemical Properties of Different Linker Types
| Feature | Alkyl Linker (e.g., from this compound) | PEG Linker | Rigid Linker (e.g., Piperazine-based) |
| Composition | Hydrocarbon chain | Repeating ethylene (B1197577) glycol units | Cyclic structures (e.g., piperazine, aromatic rings) |
| Polarity | Hydrophobic | Hydrophilic | Mixed, can be tuned |
| Aqueous Solubility | Generally lower | Generally higher | Variable, often intermediate |
| Calculated LogP (cLogP) | Higher | Lower | Intermediate |
| Cell Permeability | Can enhance passive permeability | Can have complex effects; may improve with solubility | Can be optimized for good permeability |
| Metabolic Stability | Generally considered metabolically stable | Can be susceptible to oxidative metabolism | Can enhance metabolic stability |
| Synthetic Accessibility | High, synthetically straightforward | Moderate, can be more costly | Lower, often more synthetically challenging |
Note: This table is a synthesized representation based on general trends reported in the literature. Actual values can vary significantly based on the specific warhead and E3 ligase ligand.[1][3][4]
Table 2: Comparative Biological Activity of PROTACs with Different Linkers (Target: BRD4)
| PROTAC ID (Hypothetical) | Linker Type | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC-C7-Alkyl | 7-carbon alkyl | 25 | >90 | MV4-11 |
| PROTAC-PEG4 | 4-unit PEG | 8 | >95 | MV4-11 |
| PROTAC-Rigid | Piperazine-based | 15 | >95 | MV4-11 |
Note: This table presents hypothetical yet representative data based on published studies on BRD4 degraders to illustrate the impact of linker composition. The performance of an alkyl linker is highly context-dependent, and optimization of length is crucial.[5][6][7]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC performance.
Protocol 1: Synthesis of a BRD4-targeting PROTAC using a C7 Alkyl Linker
This protocol is a representative example of how this compound can be used to synthesize a PROTAC, in this case targeting BRD4 and recruiting the Cereblon (CRBN) E3 ligase. The warhead is based on the BRD4 inhibitor JQ1, and the E3 ligase ligand is pomalidomide (B1683931).
Step 1: Monofunctionalization of this compound
-
Dissolve this compound (10 eq) in a suitable solvent like acetone.
-
Add potassium carbonate (1.5 eq) and a nucleophilic building block containing a protected amine (e.g., Boc-protected piperazine, 1 eq).
-
Stir the reaction at room temperature for 24-48 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the solids and concentrate the filtrate.
-
Purify the residue by column chromatography to yield the mono-alkylated, Boc-protected intermediate.
Step 2: Coupling with Pomalidomide
-
Dissolve the product from Step 1 (1.2 eq) and pomalidomide (1 eq) in anhydrous DMF.
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 3 eq).
-
Heat the reaction to 80°C and stir for 12-16 hours, monitoring by LC-MS.
-
After completion, dilute the reaction with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the pomalidomide-linker conjugate.
Step 3: Boc Deprotection
-
Dissolve the pomalidomide-linker conjugate in dichloromethane (B109758) (DCM).
-
Add trifluoroacetic acid (TFA, 20-50% v/v) at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by LC-MS. Upon completion, concentrate the mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is often used directly in the next step.[3]
Step 4: Coupling with JQ1 Carboxylic Acid
-
Dissolve the JQ1 carboxylic acid derivative (1 eq) in anhydrous DMF.
-
Add a coupling agent such as HATU (1.1 eq) and DIPEA (3 eq). Stir for 15 minutes at room temperature.
-
Add the deprotected pomalidomide-linker amine salt from Step 3 (1.2 eq).
-
Stir the reaction at room temperature for 12-24 hours.
-
Purify the final PROTAC product by preparative HPLC.
Protocol 2: Western Blot for BRD4 Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[5][8]
-
Cell Culture and Treatment: Plate cells (e.g., MV4-11) in 6-well plates and allow them to adhere and reach 70-80% confluency. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 18-24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well. Collect the cell lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Re-probe the membrane with a loading control antibody (e.g., GAPDH or α-Tubulin).
-
-
Detection and Analysis: Apply a chemiluminescent substrate to the membrane and capture the signal using an imaging system. Quantify the band intensities for BRD4 and the loading control. Normalize the BRD4 signal to the loading control. Plot the percentage of remaining BRD4 protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
Protocol 3: Determination of Physicochemical Properties
Aqueous Solubility:
-
Add an excess amount of the PROTAC compound to a phosphate (B84403) buffer (pH 7.4).
-
Shake the suspension at room temperature for 24 hours to reach equilibrium.
-
Centrifuge the suspension to pellet the undissolved solid.
-
Analyze the concentration of the PROTAC in the supernatant by a validated analytical method such as HPLC-UV.[9][10]
LogP (Octanol-Water Partition Coefficient):
-
Prepare a solution of the PROTAC in a biphasic system of n-octanol and water.
-
Shake the mixture vigorously to allow for partitioning between the two phases.
-
Allow the phases to separate.
-
Measure the concentration of the PROTAC in both the n-octanol and water layers using a suitable analytical method (e.g., HPLC-UV).
-
Calculate LogP as the logarithm of the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.[11]
Mandatory Visualizations
Caption: PROTAC-mediated degradation pathway for BRD4 using a C7 alkyl linker.
Caption: Experimental workflow from synthesis to biological evaluation.
Conclusion
This compound is a valuable and synthetically accessible building block for constructing flexible alkyl linkers in drug discovery, particularly for PROTACs. The resulting C7 linker offers a balance of flexibility, which can be advantageous for ternary complex formation, and hydrophobicity, which may enhance cell permeability. However, this hydrophobicity can also negatively impact aqueous solubility.
The optimal linker is highly dependent on the specific target protein and E3 ligase pair. While PEG linkers may offer superior solubility and, in some cases, lead to more potent degraders, alkyl linkers can be more metabolically stable and have demonstrated excellent efficacy in numerous systems. The choice between an alkyl linker derived from this compound and other linker types is a nuanced decision that requires empirical validation through the synthesis and testing of a focused library of degraders. The protocols and comparative data presented in this guide provide a framework for researchers to make informed decisions in the rational design of novel protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Identification of highly efficacious PROTACs targeting BRD4 against acute myeloid leukemia: Design, synthesis, and biological evaluations [html.rhhz.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Designing Soluble PROTACs: Strategies and Preliminary Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 1,7-Dibromoheptane: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 1,7-dibromoheptane is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides essential safety and logistical information, including operational and disposal plans, for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance. According to safety data sheets, it is harmful if swallowed and causes serious eye irritation.[1] Some classifications also indicate it can be fatal if swallowed.[2][3] Therefore, strict adherence to safety protocols is mandatory.
Hazard Classification Summary
| Hazard Class | GHS Code | Description |
| Acute Toxicity, Oral (Category 2 or 4) | H300 / H302 | Fatal or harmful if swallowed.[1][2][3] |
| Eye Irritation (Category 2) | H319 | Causes serious eye irritation.[1] |
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment should be worn:
-
Eye Protection: Tightly fitting safety goggles or a face shield.[2]
-
Hand Protection: Chemical-resistant gloves.
-
Skin and Body Protection: A lab coat or chemical-resistant apron. In cases of potential significant exposure, impervious clothing may be necessary.[2]
-
Respiratory Protection: Not typically required under normal, well-ventilated conditions. However, if vapors or mists are generated, a respirator may be necessary.[2]
Step-by-Step Disposal Procedure
The disposal of this compound must comply with all local, state, and federal regulations for hazardous waste. As a halogenated hydrocarbon, it requires specific disposal methods.[4]
1. Waste Segregation and Collection:
-
Designated Waste Container: Collect all this compound waste, including contaminated materials, in a designated, properly labeled, and sealed container.
-
Halogenated Waste Stream: this compound is a brominated organic compound and must be disposed of in a designated "halogenated organic waste" stream.[4] Do not mix it with non-halogenated waste.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").
2. Storage of Waste:
-
Secure Storage: Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage area.
-
Incompatibilities: this compound is incompatible with strong bases and strong oxidizing agents.[5] Ensure that it is not stored near these materials.
-
Ventilation: The storage area should be well-ventilated.
3. Spill and Emergency Procedures:
-
Small Spills: In the event of a small spill, absorb the material with an inert absorbent, such as sand or vermiculite. Collect the contaminated absorbent material and place it in the designated halogenated waste container.
-
Large Spills: For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.
-
First Aid:
-
If Swallowed: Do NOT induce vomiting. Immediately call a poison control center or seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[1][2] Seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.
-
Inhalation: Move the person to fresh air.
-
4. Final Disposal:
-
Licensed Waste Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Incineration: Halogenated organic wastes are typically disposed of via high-temperature incineration at a permitted hazardous waste facility.[4]
-
Regulatory Compliance: Ensure that all disposal activities are documented and comply with regulations set forth by agencies such as the Environmental Protection Agency (EPA) in the United States.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 1,7-Dibromoheptane
Essential safety protocols and logistical plans for the handling and disposal of 1,7-Dibromoheptane are critical for ensuring a safe laboratory environment. This guide provides detailed procedural steps for researchers, scientists, and drug development professionals to minimize risks and manage this chemical responsibly.
This compound is a colorless to light yellow liquid utilized in various organic synthesis applications, including the creation of pharmaceuticals and agrochemicals.[1] While a valuable reagent, it is classified as fatal if swallowed and causes serious eye irritation.[2][3] Adherence to strict safety measures is paramount to prevent exposure and ensure proper disposal.
Hazard Identification and Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as:
Hazard Statements:
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound to ensure the appropriate level of protection. The following PPE is mandatory:
| Protection Type | Specific Recommendations | Rationale |
| Eye/Face Protection | Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield is also recommended.[2][4][5] | To prevent eye contact which can cause serious irritation. |
| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile gloves with a minimum thickness of 5 mil) and impervious clothing. Inspect gloves for any damage before use.[2][4][5] | To avoid skin contact.[1] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[6] If exposure limits are exceeded or irritation is experienced, a full-face respirator with a multi-purpose combination respirator cartridge (US) or type ABEK (EN14387) respirator filter is necessary.[2][4] | To prevent inhalation of vapors or mists. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Ensure a chemical fume hood is operational and available for all handling procedures.[6]
-
Verify that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Remove all sources of ignition from the work area.[5]
-
Have absorbent materials, such as sand or earth, available for spill containment.[7]
2. Handling the Chemical:
-
Before use, inspect the container for any damage or leaks.
-
Ground and bond containers when transferring the material to prevent static discharge.[5]
-
Avoid contact with skin and eyes.[2]
-
Do not eat, drink, or smoke in the handling area.[2]
-
Wash hands thoroughly after handling.
3. Storage:
-
Keep the container tightly closed.[7]
-
Store locked up.[2]
-
Store away from incompatible materials such as strong bases and strong oxidizing agents.[1][4]
Emergency and Disposal Plan
1. First-Aid Measures:
| Exposure Route | Immediate Action |
| If Swallowed | Get emergency medical help immediately. Rinse mouth with water. Do NOT induce vomiting.[2] |
| In Case of Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2] |
| In Case of Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water. |
| If Inhaled | Remove person to fresh air and keep comfortable for breathing. Get medical advice/attention if you feel unwell. |
2. Accidental Release Measures:
-
Evacuate personnel to a safe area.
-
Ensure adequate ventilation.
-
Remove all sources of ignition.[2]
-
Use personal protective equipment as outlined above.
-
Contain the spill using inert absorbent material (e.g., sand, earth).[7]
-
Collect the absorbed material into a suitable, closed container for disposal.[2]
3. Disposal:
-
Dispose of contents and container in accordance with local, regional, and national regulations.[2]
-
Contaminated materials and containers must be treated as hazardous waste.
-
Do not allow the chemical to enter drains or the environment.[2]
Below is a workflow diagram illustrating the key stages of handling this compound safely.
Caption: A diagram illustrating the safe handling workflow for this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. echemi.com [echemi.com]
- 3. This compound | C7H14Br2 | CID 78309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS#:4549-31-9 | Chemsrc [chemsrc.com]
- 5. chemdmart.com [chemdmart.com]
- 6. fishersci.nl [fishersci.nl]
- 7. dcc-la.safecollegessds.com [dcc-la.safecollegessds.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
